molecular formula C9H17ClN2O B8052660 3,9-Diazaspiro[5.5]undecan-2-one hydrochloride

3,9-Diazaspiro[5.5]undecan-2-one hydrochloride

Cat. No.: B8052660
M. Wt: 204.70 g/mol
InChI Key: XJCPXVQMISMOJL-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.5]undecan-2-one hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O and its molecular weight is 204.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,9-Diazaspiro[5.5]undecan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-Diazaspiro[5.5]undecan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,9-diazaspiro[5.5]undecan-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-8-7-9(3-6-11-8)1-4-10-5-2-9;/h10H,1-7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCPXVQMISMOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,9-Diazaspiro[5.5]undecan-2-one Hydrochloride (CAS 2089291-46-1): A Technical Guide to sp³-Rich Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures represents a paradigm shift in modern medicinal chemistry, often termed the "Escape from Flatland"[1]. 3,9-Diazaspiro[5.5]undecan-2-one hydrochloride (CAS: 2089291-46-1) is a highly privileged, commercially available spirocyclic building block[2][3]. By projecting functionality across multiple vectors in 3D space, this scaffold allows for superior spatial occupation of complex protein binding pockets, such as allosteric sites and protein-protein interactions (PPIs)[1][4].

This technical whitepaper provides an in-depth analysis of the physicochemical advantages, synthetic utility, and self-validating experimental protocols associated with 3,9-diazaspiro[5.5]undecan-2-one hydrochloride, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The core advantage of the 3,9-diazaspiro[5.5]undecan-2-one scaffold lies in its quaternary spiro atom, which inherently enforces a high fraction of sp³ carbons (


)[4]. Clinical success rates in drug discovery strongly correlate with higher 

and the presence of chiral or rigidified 3D centers, which improve both solubility and target specificity[4].
Why the Hydrochloride Salt?

While the free base of 3,9-diazaspiro[5.5]undecan-2-one (CAS: 867006-20-0) is utilized in some syntheses[5][6], the hydrochloride salt (CAS: 2089291-46-1) is vastly preferred for library generation and high-throughput screening[2][7].

  • Causality: Aliphatic secondary amines are prone to oxidation and can present as hygroscopic oils. Protonation via hydrochloric acid yields a highly crystalline, free-flowing powder. This enhances thermodynamic stability, ensures precise stoichiometric handling during automated dispensing, and maximizes aqueous solubility for immediate in vitro biological evaluation[7].

Table 1: Comparative Physicochemical Impact of Scaffold Architectures
ParameterPlanar (sp²-rich) ScaffoldsSpirocyclic (sp³-rich) ScaffoldsCausality / Pharmacological Impact

Fraction
Low (< 0.3)High (> 0.5)Higher

reduces off-target promiscuity and correlates with progression to clinical phases.
Aqueous Solubility Poor (Prone to

stacking)
ExcellentDisruption of crystal lattice packing energy prevents aggregation, enhancing bioavailability.
Binding Trajectory 2D / Planar3D / OrthogonalAllows for precise vector projection into deep, narrow, or allosteric binding pockets.
Metabolic Stability Susceptible to CYP450 oxidationHighly resistantLack of electron-rich aromatic rings reduces susceptibility to oxidative metabolism.

Synthetic Methodology & Workflow Integration

The 3,9-diazaspiro[5.5]undecan-2-one core possesses two distinct nitrogen atoms (N3 and N9). The N9 position is a standard secondary aliphatic amine, whereas the N3 position is incorporated into a lactam/urea-like motif (undecan-2-one). This electronic differentiation allows for regioselective functionalization without the need for complex orthogonal protecting groups. The more nucleophilic N9 can be selectively targeted for


 or Buchwald-Hartwig aminations[8].

Workflow Start Target Identification (e.g., GPCR / PPI) Design Scaffold Selection CAS: 2089291-46-1 Start->Design 3D Pocket Identified Synth Regioselective N9-Alkylation (Free-basing & Coupling) Design->Synth High Fsp3 Requirement Purify LC-MS & NMR Validation (Self-Validating Step) Synth->Purify Crude Product Purify->Synth Incomplete Conversion (Feedback) Assay In Vitro Screening (Solubility & Binding) Purify->Assay >95% Purity Confirmed

Workflow of spirocyclic scaffold integration in drug discovery.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the outcome of one step mathematically or analytically confirms the success of the previous step.

Protocol A: Regioselective N9-Functionalization via

Objective: Couple an aryl halide to the N9 position of 3,9-diazaspiro[5.5]undecan-2-one hydrochloride.

  • Free-Basing and Initiation: Suspend 1.0 eq of 3,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS: 2089291-46-1) in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic lone pair on the N9 amine. The excess DIPEA acts as an acid scavenger for the HCl generated during the subsequent

      
       reaction, preventing the reaction from stalling.
      
  • Electrophile Addition: Add 1.1 eq of the chosen heteroaryl chloride. Heat the reaction mixture to 80°C under a nitrogen atmosphere.

  • Self-Validation (LC-MS Tracking): At

    
     hours, sample 5 µL of the reaction, dilute in 1 mL MeCN, and inject into the LC-MS.
    
    • Validation Logic: The reaction is only deemed complete when the Extracted Ion Chromatogram (EIC) for the mass of the starting spirocycle (

      
       for 
      
      
      
      )[5] falls below 5% relative to the product mass. If
      
      
      remains, temperature is maintained, confirming kinetic control rather than arbitrary time limits.
  • Isolation: Precipitate the product by dropwise addition into ice-cold water, followed by vacuum filtration and lyophilization.

Protocol B: Kinetic Solubility Determination (Turbidimetric & HPLC)

Objective: Validate the solubility enhancement provided by the spirocyclic core.

  • Stock Preparation: Prepare a 10 mM stock of the functionalized spirocycle in 100% DMSO.

  • Aqueous Spiking: Spike the DMSO stock into 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) to create a concentration gradient (10 µM to 500 µM). Keep final DMSO concentration

    
    .
    
  • Nephelometry (Primary Screen): Measure absorbance at 620 nm.

    • Causality: Molecules that exceed their thermodynamic solubility limit will nucleate and scatter light. A sharp inflection point in the absorbance curve identifies the exact precipitation threshold.

  • Self-Validation (HPLC-UV Quantification): Centrifuge the turbid samples at 14,000 rpm for 15 mins. Inject the supernatant into an HPLC-UV system.

    • Validation Logic: The Area Under the Curve (AUC) of the supernatant must linearly match a pre-established calibration curve of the compound in pure organic solvent. If the calculated concentration from the AUC is lower than the spiked concentration, it mathematically proves the compound has crashed out, validating the nephelometry inflection point.

Mechanistic Integration & Receptor Dynamics

Spirocyclic piperidines are particularly adept at modulating targets that require deep pocket penetration or allosteric conformational shifts[9]. Because the two rings of the spirocycle are orthogonal (perpendicular) to one another, functionalizing one ring allows the other to act as a rigid structural anchor[1].

Pathway Ligand Spirocyclic Ligand (N9-Functionalized) Receptor Target Protein (e.g., Allosteric Kinase) Ligand->Receptor 3D Pocket Occupation Effector Downstream Effector Receptor->Effector Conformational Lock (Inhibition) Response Phenotypic Response (e.g., Apoptosis) Effector->Response Signal Attenuation

Allosteric modulation pathway utilizing 3D spirocyclic ligands.

When a derivative of 3,9-diazaspiro[5.5]undecan-2-one binds to a target, the sp³-rich nature minimizes the entropic penalty of binding[1][10]. Unlike flexible linear alkyl chains that must "freeze" into a specific conformation (losing entropy), the spirocycle is pre-organized. This pre-organization directly translates to lower


 (dissociation constant) values and higher binding affinities.

Conclusion

The utilization of 3,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS 2089291-46-1) provides a robust, scientifically validated route to overcome the limitations of planar drug candidates[1][2]. By leveraging its inherent 3D trajectory, high


 character, and the physicochemical stability of its hydrochloride salt, researchers can systematically design highly soluble, selective, and potent therapeutics. The self-validating protocols outlined herein ensure that the integration of this scaffold into drug discovery pipelines is both reproducible and analytically sound.

References

  • PubChem (National Institutes of Health). 3,9-Diazaspiro[5.5]undecan-2-one (CID 22975668). PubChem Database. Available at: [Link]

Sources

Chemical structure of 3,9-Diazaspiro[5.5]undecan-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3,9-Diazaspiro[5.5]undecan-2-one HCl – A Versatile Spirocyclic Scaffold

Executive Summary

3,9-Diazaspiro[5.5]undecan-2-one Hydrochloride (CAS: 2089291-46-1 for HCl salt; 867006-20-0 for free base) represents a privileged "spirocyclic" scaffold in modern medicinal chemistry.[1] Unlike traditional flat aromatic systems, this molecule offers a rigid, three-dimensional (3D) architecture that enhances physicochemical properties such as solubility and metabolic stability—a concept often referred to as "escaping from flatland."

This guide details the structural characteristics, synthetic pathways, and pharmaceutical applications of this scaffold, designed for researchers optimizing lead compounds for G-protein coupled receptors (GPCRs) and enzyme inhibitors.

Structural Architecture & Analysis

The core of 3,9-diazaspiro[5.5]undecan-2-one consists of two six-membered rings sharing a single quaternary carbon atom (C5).[1] This spiro-fusion creates a perpendicular orientation between the two rings, providing a distinct vector for substituent display.

Chemical Identity
PropertyData
IUPAC Name 3,9-Diazaspiro[5.5]undecan-2-one hydrochloride
Common Name 3,9-Diazaspiro[5.5]undecan-2-one HCl
CAS Number (HCl) 2089291-46-1
CAS Number (Free Base) 867006-20-0
Molecular Formula C₉H₁₆N₂O[2][3][4][5][6][7] · HCl
Molecular Weight 168.24 g/mol (Free Base) / 204.70 g/mol (HCl Salt)
SMILES O=C1CC2(CCNCC2)CCN1.Cl
Geometry Sp3-rich, high fraction of sp3 carbons (Fsp3 = 0.89)
Structural Connectivity Diagram

The following diagram illustrates the connectivity and numbering of the spiro[5.5] system. Note the orthogonality of the piperidine ring (Ring A) and the lactam ring (Ring B).

G cluster_0 Ring A: Piperidine (Basic) cluster_1 Ring B: Lactam (Neutral) N9 N9 (Amine) C10 C10 N9->C10 C8 C8 C8->N9 C7 C7 C7->C8 C11 C11 C10->C11 C5 C5 (Spiro) C11->C5 N3 N3 (Amide) C2 C2 (C=O) N3->C2 C1 C1 C2->C1 O2 =O C2->O2 C1->C5 C4 C4 C4->N3 C5->C7 C5->C4

Caption: Connectivity map of 3,9-diazaspiro[5.5]undecan-2-one showing the central spiro-C5 junction.

Synthetic Methodology

The synthesis of 3,9-diazaspiro[5.5]undecan-2-one HCl requires constructing a six-membered lactam ring onto a pre-existing piperidine ring.[1] The most robust route involves the alkylation of a piperidine-4-carboxylate followed by reductive cyclization.[1]

Retrosynthetic Analysis
  • Target: 3,9-Diazaspiro[5.5]undecan-2-one.[1][2][3][4][5][6][7][8][9][10]

  • Disconnection: Amide bond (N3-C2) and Spiro-C (C5-C4).[1]

  • Precursors: 1-Boc-piperidine-4-carboxylic acid ester and acrylonitrile.[1]

Step-by-Step Protocol

Step 1: Alpha-Alkylation (Michael Addition) [1]

  • Reagents: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid ethyl ester, Lithium Diisopropylamide (LDA), Acrylonitrile.[1]

  • Mechanism: Generation of the enolate at the 4-position of the piperidine ester, followed by Michael addition to acrylonitrile.

  • Protocol:

    • Cool THF solution of LDA (-78°C).

    • Add piperidine ester dropwise; stir for 1 hour.

    • Add acrylonitrile slowly.

    • Warm to RT and quench.

    • Result: 4-(2-cyanoethyl)-piperidine-4-carboxylic acid ethyl ester.

Step 2: Reductive Cyclization

  • Reagents: Raney Nickel (or Pd/C), Hydrogen gas (50 psi), Methanol/Ammonia.

  • Mechanism: Hydrogenation of the nitrile (-CN) to a primary amine (-CH₂NH₂).[1] The amine spontaneously attacks the adjacent ethyl ester to form the lactam ring.

  • Protocol:

    • Dissolve the cyano-ester in MeOH/NH₃.[1]

    • Add catalyst (Raney Ni).

    • Hydrogenate at 50°C for 12 hours.

    • Filter catalyst and concentrate.

    • Result: 1-Boc-3,9-diazaspiro[5.5]undecan-2-one.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve Boc-intermediate in dioxane.[1]

    • Add 4M HCl/dioxane. Stir at RT for 2 hours.

    • Precipitate forms. Filter and wash with ether.

    • Final Product: 3,9-Diazaspiro[5.5]undecan-2-one Hydrochloride.

Synthesis Workflow Diagram

Synthesis Start Start: 1-Boc-piperidine-4-carboxylate Inter1 Intermediate 1: 4-(2-cyanoethyl) derivative Start->Inter1 1. LDA, THF, -78°C 2. Acrylonitrile (Michael Addn) Inter2 Intermediate 2: Boc-Protected Spiro Lactam Inter1->Inter2 H2, Raney Ni, MeOH (Reductive Cyclization) Final Final Product: 3,9-Diazaspiro[5.5]undecan-2-one HCl Inter2->Final 4M HCl in Dioxane (Boc Deprotection)

Caption: Synthetic route from commercial piperidine ester to the final spirocyclic HCl salt.

Physicochemical & Medicinal Properties

The spiro[5.5] scaffold is valued for its ability to orient pharmacophores in specific vectors while maintaining a high fraction of sp3 carbons (Fsp3). This correlates with improved clinical success rates due to lower promiscuity and better solubility compared to flat aromatic analogs.

ParameterValue / CharacteristicRelevance
LogP (Predicted) ~ -0.5 to 0.5Highly water-soluble; ideal for lowering lipophilicity of drug candidates.[1]
pKa (N9 - Amine) ~ 9.5 - 10.5Basic center; forms stable salts (HCl) for formulation.[1]
pKa (N3 - Lactam) ~ 15-17Neutral under physiological conditions; acts as H-bond donor.[1]
Topological Polar Surface Area (TPSA) ~ 41 ŲGood membrane permeability range.
Solubility High (as HCl salt)>50 mg/mL in water typically.

Applications in Drug Discovery

GPCR Antagonists (CCR5)

The 3,9-diazaspiro[5.5]undecan-2-one scaffold has been successfully utilized in the design of CCR5 antagonists (e.g., for HIV treatment).[1] The rigid spiro core replaces flexible linkers, locking the N-substituents into a bioactive conformation that fits the receptor pocket more tightly than flexible analogs.

Peptidomimetics

The lactam ring mimics the gamma-turn or beta-turn of peptides.[1] By substituting the N3 position, researchers can mimic peptide side chains while the spiro-constraint prevents proteolysis, enhancing metabolic stability.

Enzyme Inhibitors

Recent studies indicate utility in inhibiting MmpL3 (Mycobacterium tuberculosis) and Soluble Epoxide Hydrolase (sEH) . The spiro system fills hydrophobic pockets in these enzymes, with the lactam carbonyl providing a key hydrogen bond acceptor.

Handling and Stability

  • Storage: Hygroscopic solid. Store at -20°C in a desiccator.

  • Stability: The lactam ring is stable to hydrolysis under standard physiological conditions but can open under strong basic conditions at high temperatures. The HCl salt is stable indefinitely if kept dry.

  • Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

  • Maeda, K. et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters. Link (Note: Verify specific volume/page via PubMed).

  • BenchChem. (2025). 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one: A Versatile Scaffold. Link

  • PubChem. (2025). 3,9-Diazaspiro[5.5]undecan-2-one Compound Summary. Link

  • Carreira, E. M. et al. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. (General reference for spirocycle utility).

Sources

A Technical Guide to the 3,9-Diazaspiro[5.5]undecane Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer both structural rigidity and three-dimensional complexity is paramount for successful drug development. The 3,9-diazaspiro[5.5]undecane core has emerged as a quintessential "privileged scaffold." Its unique spirocyclic fusion of two piperidine rings imparts a conformationally restricted framework, enabling the precise spatial orientation of substituents for optimal target engagement. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and diverse pharmacological applications of 3,9-diazaspiro[5.5]undecane derivatives, with a particular focus on their utility in developing therapeutics for the central nervous system (CNS), viral infections, and oncology.

The Spirocyclic Advantage: Why 3,9-Diazaspiro[5.5]undecane?

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets through judicious modification. Spirocycles, and the 3,9-diazaspiro[5.5]undecane core in particular, embody this principle due to their inherent structural and chemical properties.

1.1 Structural Rigidity and Three-Dimensionality Unlike their flexible, acyclic counterparts, the spirocyclic nature of this scaffold reduces the number of rotatable bonds, minimizing the entropic penalty upon binding to a biological target. This rigidity, coupled with a high fraction of sp³-hybridized carbons (Fsp³), creates a defined three-dimensional (3D) geometry that is increasingly correlated with clinical success.[1][2] This globular shape provides a unique platform for projecting functional groups into space to interact with protein targets, offering advantages in both potency and selectivity over flat, sp²-rich molecules.[2]

Caption: Comparison of a flexible linear diamine versus the rigid 3,9-diazaspiro[5.5]undecane scaffold.

1.2 Physicochemical Properties The two secondary amine groups are key functional handles for derivatization and are critical to the scaffold's physicochemical profile. Their basicity (pKa) influences solubility, receptor interaction (e.g., forming salt bridges), and pharmacokinetic properties like cell permeability and oral bioavailability. Judicious modification of the nitrogen atoms allows for fine-tuning of properties such as lipophilicity (LogP/LogD), which is essential for applications requiring blood-brain barrier penetration.[1]

Synthetic Strategies and Derivatization

The synthesis of the 3,9-diazaspiro[5.5]undecane core and its derivatives is well-established, allowing for the creation of diverse compound libraries.

2.1 Core Synthesis and Derivatization The core scaffold can be constructed through various methods, including intramolecular spirocyclization of 4-substituted pyridines or via Michael additions.[3] Once the core is formed, the secondary amines at the N-3 and N-9 positions serve as primary points for diversification. Standard N-alkylation, N-arylation, acylation, or reductive amination reactions can be employed to append a wide range of substituents, enabling comprehensive structure-activity relationship (SAR) studies.[4][5]

G reagents Starting Materials (e.g., N-methyl-4-piperidone) core_synthesis Core Synthesis (e.g., Multi-step sequence) reagents->core_synthesis scaffold 3,9-Diazaspiro[5.5]undecane Scaffold core_synthesis->scaffold derivatization Derivatization Reaction (e.g., Reductive Amination, N-Acylation) scaffold->derivatization library Diverse Library of Functionalized Derivatives derivatization->library purification Purification (e.g., Column Chromatography, HPLC) library->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis and diversification of 3,9-diazaspiro[5.5]undecane derivatives.

2.2 Example Protocol: Synthesis of an N-Substituted Derivative This protocol provides a generalized, representative method for the derivatization of the core scaffold.

Objective: To synthesize a mono-N-acylated 3,9-diazaspiro[5.5]undecane derivative.

Materials:

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (Boc-protected scaffold)

  • Acid chloride of choice (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup (Acylation): To a solution of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) in anhydrous DCM, add TEA (1.2 eq). Cool the mixture to 0 °C in an ice bath.

    • Causality: The use of a non-nucleophilic base like TEA is crucial to neutralize the HCl generated during the reaction without competing with the nucleophilic amine. Cooling to 0 °C controls the exothermic reaction.

  • Acyl Chloride Addition: Add the acid chloride (1.1 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The aqueous washes remove the triethylammonium salt and any remaining water-soluble impurities.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected acylated intermediate.

  • Deprotection: Dissolve the purified intermediate in DCM and add TFA (5-10 eq). Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the second secondary amine.

  • Final Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize excess TFA. Dry the organic layer, concentrate, and purify as needed to yield the final N-acylated derivative.

Pharmacological Applications and Target Engagement

The versatility of the 3,9-diazaspiro[5.5]undecane scaffold is demonstrated by its application across multiple therapeutic areas.

3.1 Central Nervous System (CNS) Disorders The rigid framework is ideal for targeting CNS receptors that require precise ligand positioning.

  • GABA-A Receptor Antagonists: Derivatives have been identified as potent and selective antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[5] These compounds are valuable tools for studying neurological conditions and have potential applications in immunomodulation.[2][5] Unconventionally, these antagonists do not contain the acidic moiety typical of GABA-A ligands, with the spirocyclic benzamide compensating for this feature.[5]

  • Antidepressants: Aryl-spirocyclic diamine derivatives have been designed as multi-target antidepressants, exhibiting inhibitory activity against the serotonin transporter (SERT), norepinephrine transporter (NET), dopamine transporter (DAT), and the 5-HT3A receptor.[4] This multimodal approach may offer improved efficacy for treating depression and its comorbidities.[4]

  • Other CNS Targets: The scaffold has also been explored for activity at muscarinic acetylcholine receptors (M4 mAChR) and has been investigated for potential anticonvulsant properties.[6][7]

Compound Class Target(s) Reported Activity (Example) Therapeutic Potential Reference
Spirocyclic BenzamidesGABA-A ReceptorsAnalog 1e : Kᵢ = 180 nMNeurological Disorders, Immunomodulation[5]
Aryl-Spirocyclic DiaminesSERT, NET, DAT, 5-HT3APotent triple monoamine reuptake inhibitorsDepression, Anxiety[4]
Unsubstituted SpirodiaminesM4 mAChRMicromolar inhibitor identifiedSchizophrenia, Parkinson's Disease[6][8]

3.2 Antiviral and Anticancer Applications

  • CCR5 Antagonists: The 3,9-diazaspiro[5.5]undecane and undecan-2-one cores have been developed into potent and orally bioavailable antagonists of the CCR5 receptor, a critical co-receptor for HIV entry into host cells.[3][9]

  • Anticancer Agents: Certain derivatives have shown the ability to inhibit geranylgeranyltransferase I (GGTase I), leading to the inactivation of downstream oncogenic pathways like YAP1/TAZ, thereby blocking cancer cell proliferation.[10] The broader class of diazaspiro compounds has also demonstrated cytotoxic effects against various cancer cell lines.[11]

cluster_cns CNS Targets cluster_other Other Key Targets Scaffold 3,9-Diazaspiro[5.5]undecane Derivative GABA GABA-A Receptor Scaffold->GABA Antagonism SERT SERT / NET / DAT Scaffold->SERT Inhibition mAChR mAChR Scaffold->mAChR Modulation CCR5 CCR5 Receptor (HIV) Scaffold->CCR5 Antagonism GGTase GGTase I (Cancer) Scaffold->GGTase Inhibition

Caption: Key biological targets modulated by 3,9-diazaspiro[5.5]undecane derivatives.

In Vitro Biological Evaluation: A Standard Protocol

Evaluating the biological activity of newly synthesized derivatives is a critical step. The following is a generalized protocol for assessing cytotoxicity, a common starting point for anticancer drug discovery.

Objective: To determine the in vitro cytotoxicity (IC₅₀) of a 3,9-diazaspiro[5.5]undecane derivative against a cancer cell line using an MTT assay.[11]

Principle: The MTT assay is a colorimetric method that measures cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include wells for "untreated" (vehicle control) and "blank" (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 3,9-diazaspiro[5.5]undecane scaffold represents a highly successful and versatile platform in medicinal chemistry. Its inherent rigidity and three-dimensional character provide a distinct advantage for the design of potent and selective ligands. The synthetic accessibility of the core and the ease of its derivatization at two distinct nitrogen atoms have enabled its application across a remarkable range of biological targets, from CNS receptors to viral proteins and cancer-related enzymes. Future research will likely focus on exploring new derivatization strategies to access novel chemical space, applying these scaffolds to emerging biological targets, and optimizing their pharmacokinetic and safety profiles to advance new clinical candidates.

References

  • MacCoss, M., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. Available at: [Link]

  • Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Argent, S. P., et al. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). Available at: [Link]

  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. University of Bern. Available at: [Link]

  • Tian, G., et al. (2025). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed. Available at: [Link]

  • ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]

  • St-Gallay, S. A., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. Available at: [Link]

  • Strebl, M. G., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (2020). WO2020048829A1 - 3,9-diazaspiro[5.5]undecane compounds. Google Patents.
  • University of Southampton. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa - and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. MDPI. Available at: [Link]

Sources

3,9-Diazaspiro[5.5]undecan-2-one vs. 2,4-Dione Analogs: Structural Profiling, Synthetic Methodologies, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spirocyclic Advantage in Medicinal Chemistry

The transition from planar, sp2-hybridized aromatic rings to sp3-rich three-dimensional scaffolds—often termed "escaping flatland"—has become a cornerstone of modern drug discovery. Among these architectural frameworks, the 3,9-diazaspiro[5.5]undecane system offers exceptional conformational rigidity, distinct vectorization of substituents, and improved metabolic stability.

Within this chemical space, the functionalization of the spirocycle dramatically dictates its pharmacological trajectory. This technical guide provides an in-depth comparative analysis of the mono-carbonyl 3,9-diazaspiro[5.5]undecan-2-one and its di-carbonyl counterpart, 3,9-diazaspiro[5.5]undecane-2,4-dione . By dissecting their physicochemical properties, step-by-step synthetic workflows, and target applications (such as CCR5 and GABA-A receptor antagonism), this whitepaper equips medicinal chemists with the rationale needed to select the optimal scaffold for lead optimization.

Structural and Physicochemical Profiling

The fundamental difference between the 2-one and 2,4-dione analogs lies in the electronic environment of the nitrogen at position 3.

  • 3,9-Diazaspiro[5.5]undecan-2-one : The single carbonyl creates a standard lactam (cyclic amide). The amide nitrogen is neutral at physiological pH, acting primarily as a hydrogen bond donor. This scaffold was specifically developed to replace cyclic carbamates (e.g., 1-oxa-3,9-diazaspiro[5.5]undecan-2-one) to improve metabolic stability and pharmacokinetic profiles[1].

  • 3,9-Diazaspiro[5.5]undecane-2,4-dione : The addition of a second carbonyl flanking the nitrogen creates an imide . This drastically lowers the pKa of the N-H proton (typically dropping to ~8.0–10.0), allowing it to ionize or act as a highly polarized hydrogen bond donor depending on the microenvironment. Furthermore, the extra carbonyl increases the Topological Polar Surface Area (TPSA), which can restrict blood-brain barrier (BBB) permeability—a highly desirable trait for peripherally restricted targets[2].

Comparative Physicochemical Data
Property3,9-Diazaspiro[5.5]undecan-2-one3,9-Diazaspiro[5.5]undecane-2,4-dione
Chemical Formula C9H16N2OC9H14N2O2
Molecular Weight 168.24 g/mol 182.22 g/mol
Topological Polar Surface Area (TPSA) 41.1 Ų~58.0 - 60.0 Ų
Hydrogen Bond Donors 2 (Amine, Amide)2 (Amine, Imide)
Hydrogen Bond Acceptors 12
Key Electronic Feature Neutral lactamAcidic imide (pKa ~8-10)
PubChem CID 22975668[3]4962152[4]

Synthetic Methodologies and Causality

The synthesis of these two scaffolds requires divergent strategies. The 2-one is typically accessed via intramolecular spirocyclization, whereas the 2,4-dione requires condensation followed by harsh hydrolysis and decarboxylation to clear intermediate activating groups.

Protocol A: Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one Derivatives

This protocol utilizes an intramolecular spirocyclization of 4-substituted pyridines or piperidines[5].

Step-by-Step Methodology:

  • Activation: Dissolve the 4-substituted pyridine/piperidine precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add ethyl chloroformate dropwise at 0 °C. Causality: Ethyl chloroformate activates the nitrogen heterocycle in situ, increasing the electrophilicity of the ring to facilitate nucleophilic attack.

  • Spirocyclization: Introduce the attached β-dicarbonyl nucleophile, followed by the slow addition of Titanium(IV) isopropoxide (Ti(OiPr)4). Causality: Ti(OiPr)4 acts as a Lewis acid, coordinating with the dicarbonyl to stabilize the enolate intermediate and geometrically pre-organize the molecule for intramolecular cyclization.

  • Validation Check: Monitor via LC-MS. The disappearance of the activated intermediate and the emergence of the spirocyclic mass indicate successful cyclization.

  • Reduction (If starting from pyridine): Transfer the crude intermediate to a hydrogenation reactor. Add 10% Pd/C and subject to H2 gas (50 psi) at room temperature for 12 hours to yield the fully saturated 3,9-diazaspiro[5.5]undecan-2-one.

Protocol B: Synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione

This method relies on the formation of a dicyano intermediate followed by aggressive acidic hydrolysis[6][7].

Step-by-Step Methodology:

  • Condensation: React N-benzylpiperidine-4-one with ethyl cyanoacetate in an amine solution to generate the intermediate 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane.

  • Hydrolysis & Decarboxylation: Suspend 32.2 g of the dicyano intermediate in 300 mL of 30% aqueous sulfuric acid (H2SO4). Heat the oil bath to 100–120 °C and maintain for 16–18 hours.

    • Causality: The high temperature and strong acid are strictly required. The cyano groups first hydrolyze to carboxylic acids. At 120 °C, the thermal energy forces the decarboxylation of these newly formed acid groups, stripping them away to leave the unsubstituted 2,4-dione ring. Lower temperatures will stall the reaction at the di-carboxylic acid stage.

  • Self-Validating Neutralization: Cool the reaction to room temperature. Slowly adjust the pH to ~8.0 using ammonium hydroxide (strong aqua).

    • System Validation: The piperidine nitrogen has a pKa of ~9.5. Adjusting the pH to 8.0 ensures the basic nitrogen is deprotonated (neutralized), causing the product to reach its isoelectric point and spontaneously precipitate out of the aqueous solution as a white solid. If precipitation does not occur, the decarboxylation was incomplete.

  • Purification: Filter the solid, wash thoroughly with deionized water, and recrystallize from methanol to achieve >98% purity.

Synthetic_Workflow Start N-Protected Piperidine-4-one PathA Intramolecular Spirocyclization (Ti(OiPr)4, β-dicarbonyl) Start->PathA PathB Knoevenagel Condensation (Ethyl cyanoacetate) Start->PathB ProdA 3,9-Diazaspiro[5.5]undecan-2-one PathA->ProdA InterB Dicyano Imide Intermediate PathB->InterB Hydrolysis Acidic Hydrolysis & Decarboxylation (H2SO4, 100-120°C) InterB->Hydrolysis ProdB 3,9-Diazaspiro[5.5]undecane-2,4-dione Hydrolysis->ProdB

Fig 1. Divergent synthetic workflows for 2-one and 2,4-dione diazaspiro[5.5]undecane scaffolds.

Pharmacological Applications

The distinct electronic and spatial profiles of these scaffolds dictate their utility in specific target classes.

CCR5 Antagonism (Viral Entry & Oncology)

The 3,9-diazaspiro[5.5]undecan-2-one scaffold was heavily optimized as a CCR5 antagonist. Historically, 1-oxa-3,9-diazaspiro[5.5]undecan-2-one templates suffered from metabolic liabilities due to the cyclic carbamate moiety. Replacing the oxygen with a methylene group to form the 3,9-diaza 2-one analog yielded compounds with highly attractive combinations of antiviral potency, selectivity, and oral bioavailability[1]. Beyond HIV, these CCR5 antagonists are currently being explored as anti-colorectal cancer agents, where they decrease cellular migration and inhibit metastatic activity[8].

Peripheral GABA-A Receptor Antagonism (Immunomodulation)

Recent structure-activity relationship (SAR) studies have identified 3,9-diazaspiro[5.5]undecane-based compounds (e.g., compound 2027 and analog 1e) as potent, competitive γ-aminobutyric acid type A receptor (GABA-A) antagonists[2]. Crucially, these spirocyclic structures exhibit intentionally low cellular membrane permeability. This restricts their action to peripheral GABA-A receptors, preventing central nervous system (CNS) side effects. By selectively blocking peripheral extrasynaptic α4βδ subtypes, these analogs efficiently rescue the inhibition of T-cell proliferation, serving as a novel platform for immunomodulatory therapeutics[2].

CCR5_Pathway Ligand Chemokine Ligand (e.g., CCL5) Receptor CCR5 Receptor (GPCR) Ligand->Receptor Binds Signaling Intracellular Signaling (Ca2+ flux, Chemotaxis) Receptor->Signaling Activates Antagonist 3,9-Diazaspiro[5.5]undecan-2-one Antagonist Antagonist->Receptor Allosteric Inhibition Outcome Viral Entry / Tumor Metastasis Signaling->Outcome Promotes

Fig 2. CCR5 receptor signaling pathway and allosteric inhibition by diazaspiro undecan-2-one analogs.

Decision Matrix in Drug Design

When designing a new lead series, the choice between the 2-one and 2,4-dione scaffold should be governed by the following logic:

  • Metabolic Stability vs. Target Engagement: If the target pocket requires a strong hydrogen bond acceptor or an acidic proton to interact with a basic residue (e.g., Arginine/Lysine), the 2,4-dione (imide) is superior. If the goal is to maximize metabolic half-life and maintain a neutral core, the 2-one is preferred.

  • CNS Penetration: The 2-one has a lower TPSA (41.1 Ų), making it more likely to cross the BBB. If the therapeutic target is peripheral (e.g., peripheral GABA-A for immunomodulation), utilizing the 2,4-dione or adding bulky, polar substituents to the 2-one scaffold will help restrict the compound to the periphery.

  • Synthetic Accessibility: The 2-one is generally more tolerant of diverse functionalization during the spirocyclization step. The 2,4-dione requires harsh acidic conditions (120 °C H2SO4) during its synthesis[6], which may degrade sensitive functional groups if they are introduced prior to the spiro-core formation.

References

  • Yang, H., et al. "Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist." PubMed (Bioorganic & Medicinal Chemistry Letters), 2009.
  • Bavo, F., et al. "Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect." PubMed (Journal of Medicinal Chemistry), 2021.
  • PubChem. "3,9-Diazaspiro[5.5]undecan-2-one.
  • PubChem. "Spiro[5.5]undecane-2,4-dione.
  • Google Patents. "CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds.
  • Google Patents. "WO2020048829A1 - 3,9-diazaspiro[5.5]undecane compounds.

Sources

Technical Guide: Solubility Profiling & Salt Selection for 3,9-Diazaspiro[5.5]undecan-2-one

[1]

Physicochemical Architecture & Ionization Logic

Before initiating solubility experiments, one must understand the molecular ionization profile. The 3,9-diazaspiro[5.5]undecan-2-one scaffold contains two distinct nitrogen environments.[1] Blind salt screening often fails because it treats the molecule as a simple diamine, ignoring the electronic desensitization of the lactam nitrogen.

Structural pKa Mapping
  • N3 (Lactam Nitrogen): Located at position 3, adjacent to the C2 ketone.[1] The lone pair is delocalized into the carbonyl system (amide resonance).

    • Character: Non-basic / Weakly Acidic.

    • pKa: ~15–17 (deprotonation).[1]

    • Implication: This site will not form stable salts with pharmaceutical acids.[1] Attempts to protonate this site require superacids and are irrelevant for physiological solubility.[1]

  • N9 (Secondary Amine): Located in the piperidine-like ring (unless substituted).[1]

    • Character: Basic.

    • pKa: ~9.5–10.5 (typical for spiro-piperidines).[1]

    • Implication: This is the sole handle for pharmaceutical salt formation.[1] The solubility profile is effectively that of a mono-protic weak base.[1]

The "Delta pKa" Rule Application

For a stable salt species that resists disproportionation in the solid state, the difference between the pKa of the counter-ion acid (



  • Target Base pKa (N9): ~10.0

  • Selection Window: Acids with pKa < 7.0 are viable.[1]

  • Optimal Candidates: Hydrochloric acid (pKa -6), Methanesulfonic acid (pKa -2), Fumaric acid (pKa 3.03).[1]

Salt Selection Strategy & Solid-State Landscape

The choice of salt dictates the dissolution rate and equilibrium solubility. For this spirocyclic scaffold, the following salt forms are prioritized based on lattice energy and hygroscopicity trends observed in analogous spiro-systems.

Salt FormCounter-IonStoichiometrySolubility PredictionDevelopment Risk
Free Base N/AN/ALow (< 0.1 mg/mL at pH 7.[1]4)High crystallinity often limits bioavailability; pH-dependent solubility.[1]
Hydrochloride Cl⁻1:1High (> 50 mg/mL)Common Ion Effect: Solubility may decrease drastically in gastric fluid (high Cl⁻).[1] Potential for hydrates.[1]
Trifluoroacetate CF₃COO⁻1:1Very High Toxic/Hygroscopic: Useful only for early discovery/purification (Prep-HPLC).[1] NOT for development.
Mesylate CH₃SO₃⁻1:1High Excellent alternative if HCl salt is hygroscopic.[1] Generally forms stable anhydrates.[1]
Fumarate C₄H₂O₄²⁻2:1 or 1:1Moderate "Sweet spot" solubility.[1] Often less hygroscopic than HCl salts; buffers the microenvironment pH.[1]
Visualization: Salt Selection Decision Matrix

The following logic flow guides the selection of the optimal solid form.

SaltSelectionStartStart: 3,9-Diazaspiro[5.5]undecan-2-oneCheckpKaAnalyze pKa (N9 ~10)Start->CheckpKaScreen1Primary Screen: HCl, MesylateCheckpKa->Screen1EvalCrystEvaluate Crystallinity & HygroscopicityScreen1->EvalCrystDecision1Is HCl Salt Hygroscopic?EvalCryst->Decision1SelectHClSelect HCl Salt(High Sol, Low Cost)Decision1->SelectHClNo (Stable)Screen2Secondary Screen:Fumarate, Succinate, TartrateDecision1->Screen2Yes (Deliquescent)CheckSolSolubility > Target?Screen2->CheckSolSelectAltSelect Fumarate/Mesylate(Balanced Profile)CheckSol->SelectAltYesLipidFormConsider Lipid Formulation(Free Base)CheckSol->LipidFormNo

Caption: Decision matrix for salt selection prioritizing solid-state stability and solubility thresholds.[1]

Experimental Protocols for Solubility Profiling

Do not rely on single-point solubility measurements. For a basic drug like 3,9-diazaspiro[5.5]undecan-2-one, the solubility is strictly pH-dependent.[1]

Protocol A: pH-Solubility Profile (Thermodynamic)

This experiment determines the intrinsic solubility (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Reagents:

  • Buffers: pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (FaSSIF), pH 7.4 (Phosphate).[1]

  • Test Compound: Solid salt form (e.g., HCl).[1]

Workflow:

  • Saturation: Add excess solid compound to 2 mL of each buffer in borosilicate glass vials.

  • Equilibration: Shake at 37°C for 24–48 hours.

  • pH Check: Measure the final pH of the supernatant.[1] (Crucial: The dissolved salt can shift the buffer pH).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Analyze supernatant via HPLC-UV (typically 210–220 nm detection for the amide bond).[1]

Self-Validating Check:

  • If the final pH differs from the initial pH by > 0.5 units, the buffer capacity was insufficient. Repeat with stronger buffer (e.g., 50 mM → 100 mM).

Protocol B: Kinetic Solubility (High Throughput)

Used during early screening (e.g., from DMSO stock).[1]

Workflow:

  • Prepare a 10 mM stock solution in DMSO.[1]

  • Spike 5–10 µL of stock into 500 µL of PBS (pH 7.4).

  • Incubate for 90 minutes at room temperature.

  • Measure turbidity (nephelometry) or filter and analyze via HPLC.[1]

Note: Kinetic solubility is almost always higher than thermodynamic solubility because the stable crystal lattice has not yet formed.[1]

Expected Solubility Profile & Data Interpretation

Based on the spiro-piperidine structure, the solubility profile will follow the Henderson-Hasselbalch relationship for a weak base.[1]

The pH-Solubility Curve[1]
  • pH < pKa (pH 1–8): The N9 nitrogen is protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Solubility is high, governed by the salt's 
    
    
    .
    • Expected Value: > 10 mg/mL (highly dependent on counter-ion).[1]

  • pH = pKa (~9.5–10): 50% Ionized.[1] Solubility drops precipitously.[1]

  • pH > pKa (pH 11+): The molecule exists as the neutral free base (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Solubility is limited by the intrinsic solubility (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    ) of the lipophilic spiro-scaffold.
    • Expected Value: < 0.5 mg/mL.[1][2]

Common Ion Effect (The HCl Trap)

If profiling the Hydrochloride salt , be aware of the "Common Ion Effect" in simulated gastric fluid (pH 1.2, 0.1 M HCl).[1]

  • The high concentration of chloride ions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) in the stomach can suppress the solubility of the HCl salt, potentially causing it to be less soluble in pH 1.2 than in pH 4.5.
    
  • Mitigation: If this occurs during profiling, consider the Mesylate or Fumarate salts, which are not subject to the chloride common ion effect.[1]

Visualization: Solubility Equilibrium

The following diagram illustrates the dynamic equilibrium between the solid phase and the solution species.

SolubilityEqSolidSaltSolid Salt(BH+ X-)DissolvedSaltDissolved Ions(BH+  +  X-)SolidSalt->DissolvedSaltKsp (Dissolution)DissolvedSalt->SolidSaltPrecipitationFreeBaseSolFree Base (aq)(B)DissolvedSalt->FreeBaseSolpH > pKa(Deprotonation)FreeBaseSol->DissolvedSaltpH < pKa(Protonation)FreeBaseSolidSolid Free Base(B_solid)FreeBaseSol->FreeBaseSolidSaturation (S0)FreeBaseSolid->FreeBaseSolDissolution

Caption: Thermodynamic equilibrium showing the conversion between salt species and free base driven by pH.[1]

References

  • Bastin, R. J., et al. (2000).[1][3] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4] (2002).[1][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][5][6] Advanced Drug Delivery Reviews. Link

  • PubChem Compound Summary. (2025). "3,9-Diazaspiro[5.5]undecan-2-one (CID 22975668)."[1] National Center for Biotechnology Information. Link

  • Perlovich, G. L. (2018).[1] "Thermodynamic approaches to the solubility of pharmaceutical compounds." European Journal of Pharmaceutics and Biopharmaceutics. Link[1]

Beyond Flatland: Engineering Next-Gen Therapeutics with Novel Spirocyclic Scaffolds

[1]

Executive Summary: The 3D Imperative

The "Escape from Flatland" is no longer a theoretical concept—it is a mandate for modern drug discovery. While traditional medicinal chemistry relied heavily on planar aromatic rings (high

Spirocyclic building blocks represent the frontier of scaffold engineering. By introducing a quaternary carbon center shared by two rings, these motifs increase the fraction of saturated carbons (

2-oxa-6-azaspiro[3.3]heptane4,7-diazaspiro[2.5]octane1
Key Technical Advantages
PropertyAromatic Scaffold (e.g., Phenyl/Piperidine)Spirocyclic Scaffold (e.g., Spiro[3.3]heptane)
Vector Orientation Planar (

or

exit vectors)
Orthogonal/Tetrahedral (

exit vectors)
Metabolic Stability Vulnerable to CYP450 oxidation at

-positions
Sterically protected; lacks abstractable

-protons
Solubility Often requires polar groups to offset lipophilicityInherently higher aqueous solubility due to 3D character
IP Space CrowdedUnder-explored

Technical Deep Dive: The Morpholine Bioisostere

2-Oxa-6-azaspiro[3.3]heptane

The morpholine ring is a ubiquitous solubilizing group in drug discovery.[1] However, it is often metabolically labile. The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a superior bioisostere.[1]

Mechanistic Superiority:

  • Lipophilicity Modulation: The spirocyclic core lowers LogP compared to piperidine analogs while maintaining the hydrogen bond acceptor capability of the oxygen.

  • Metabolic Blocking: In morpholine, the carbons adjacent to the nitrogen are susceptible to oxidative metabolism. In the spiro[3.3] system, these positions are part of a strained cyclobutane ring, which is sterically hindered and electronically unfavorable for radical formation during CYP450 catalysis.

Morpholine_vs_Spirocluster_0Traditional Scaffoldcluster_1Next-Gen BioisostereMorpholineMorpholine(Flat, High Metabolic Liability)Spiro2-Oxa-6-azaspiro[3.3]heptane(3D, High Metabolic Stability)Morpholine->Spiro Bioisosteric Replacement Increases Fsp3 Reduces LogP

Figure 1: Structural evolution from morpholine to its spirocyclic surrogate.[1]

Advanced Synthetic Protocol

Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Historically, synthesizing strained spirocycles was low-yielding and difficult to scale.[1] Below is a modern, scalable protocol adapted from recent process chemistry breakthroughs (e.g., ACS Omega 2023), utilizing 3,3-bis(bromomethyl)oxetane (BBMO) as a key electrophile.

Protocol: Double Alkylation Strategy

Reagents:

  • Starting Material: Aniline derivative (or Benzylamine for N-protected core)[1]

  • Electrophile: 3,3-bis(bromomethyl)oxetane (BBMO)[1][2]

  • Base:

    
     or NaOH
    
  • Solvent: Ethanol/Water or DMF

Step-by-Step Workflow:

  • Preparation of Electrophile:

    • Note: BBMO can be synthesized from tribromoneopentyl alcohol via intramolecular cyclization using NaOH.[1]

    • QC Check: Ensure BBMO purity >95% by GC-MS to prevent mono-alkylation side products.

  • Spirocyclization (The "Butterfly" Reaction):

    • Dissolve the aniline substrate (1.0 equiv) in Ethanol/Water (3:1 v/v).

    • Add BBMO (1.2 equiv) and

      
       (3.0 equiv).
      
    • Critical Step: Heat the reaction to reflux (

      
      ) for 16-24 hours. The high temperature is required to overcome the strain energy of forming the second four-membered ring.[1]
      
    • Monitoring: Monitor consumption of the mono-alkylated intermediate by LC-MS. The reaction proceeds via an initial displacement of one bromide, followed by a slower intramolecular cyclization.

  • Workup & Isolation:

    • Cool to room temperature.[1]

    • Filter off inorganic salts.[1]

    • Concentrate the filtrate.[1]

    • Purification: The spirocyclic product is often crystalline. Recrystallize from Isopropanol/Heptane.[1] If oil, purify via silica gel chromatography (DCM/MeOH gradient).

Spiro_SynthesisStartAniline / Amine(Nucleophile)IntermediateMono-alkylated Intermediate(Transient Species)Start->Intermediate Step 1: SN2 AttackReagent3,3-bis(bromomethyl)oxetane(BBMO)Reagent->Intermediate Step 1: SN2 AttackCyclizationIntramolecular Cyclization(Reflux, K2CO3)Intermediate->Cyclization Step 2: Ring ClosureProduct2-Oxa-6-azaspiro[3.3]heptane(Final Scaffold)Cyclization->Product Isolation

Figure 2: Double alkylation strategy for constructing the strained spiro[3.3] system.

Case Study: Risdiplam (Evrysdi)

Therapeutic Area: Spinal Muscular Atrophy (SMA) Approval Year: 2020 (FDA)[1]

The Challenge: Roche and PTC Therapeutics needed a small molecule capable of modifying SMN2 RNA splicing. The molecule required exceptional CNS penetration and precise positioning of hydrogen bond donors/acceptors to interact with the RNA-protein complex.[1]

The Spirocyclic Solution: Risdiplam incorporates a 4,7-diazaspiro[2.5]octane ring.[1][3][4][5]

  • Role: This unique scaffold acts as a rigid spacer that positions the piperazine-like nitrogens in a specific vector that a flat piperazine could not achieve.[1]

  • Impact: The cyclopropane ring fused to the piperazine (forming the spiro system) locks the conformation, reducing the entropic penalty of binding. This high-Fsp3 motif contributes to the drug's oral bioavailability and ability to cross the blood-brain barrier.[1]

Data Summary:

Parameter Risdiplam (Spiro) Flat Analog (Hypothetical)
Binding Entropy Low (Pre-organized) High (Flexible)
Selectivity High (Specific Vector) Low (Promiscuous)

| CNS Penetration | Optimized | Variable |[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Wiles, J. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Omega.[1] Link

  • Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA).[1] Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D., et al. (2014).[1] Metabolic Stability of Spirocyclic Piperidines. ACS Medicinal Chemistry Letters. Link

An In-depth Technical Guide to 3,9-Diazaspiro[5.5]undecan-2-one Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3,9-diazaspiro[5.5]undecan-2-one hydrochloride, a key heterocyclic scaffold for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, and burgeoning applications, underpinned by field-proven insights and methodologies.

Core Compound Identity and Physicochemical Properties

3,9-Diazaspiro[5.5]undecan-2-one hydrochloride is a spirocyclic compound featuring a piperidine ring fused to a lactam-containing ring through a shared quaternary carbon. This rigid, three-dimensional structure is a "privileged scaffold" in medicinal chemistry, offering a unique topographical presentation of functional groups for interaction with biological targets.

The Simplified Molecular-Input Line-Entry System (SMILES) string for the parent compound, 3,9-Diazaspiro[5.5]undecan-2-one, is C1CNCCC12CCNC(=O)C2 [1]. For the hydrochloride salt, the SMILES string is represented as C1CNCCC12CCNC(=O)C2.Cl .

PropertyValue (for parent compound)Data Source
Molecular FormulaC9H16N2OPubChem[1]
Molecular Weight168.24 g/mol PubChem[1]
XLogP3-0.2PubChem[1]
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem

The hydrochloride salt is expected to exhibit enhanced aqueous solubility and stability compared to the free base, which is a common strategy in drug development to improve pharmacokinetic profiles.

Synthesis and Characterization

The synthesis of the 3,9-diazaspiro[5.5]undecane core can be achieved through various synthetic routes. A common strategy involves a multi-step process starting from readily available precursors. While a specific detailed protocol for the hydrochloride salt is not widely published, a general and adaptable synthetic workflow can be constructed based on established methods for related diazaspiro[5.5]undecane derivatives.

General Synthetic Pathway

A practical and divergent synthesis often involves a key Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor[2]. An alternative approach involves the intramolecular spirocyclization of 4-substituted pyridines[2]. A generalized synthetic scheme is illustrated below:

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Cyclization and Deprotection cluster_3 Salt Formation A N-protected 4-piperidone C Michael Addition Product A->C Base-catalyzed Michael Addition B Acrylonitrile derivative B->C D Intramolecular Cyclization C->D Reductive Cyclization E 3,9-Diazaspiro[5.5]undecan-2-one D->E Deprotection F 3,9-Diazaspiro[5.5]undecan-2-one Hydrochloride E->F HCl in ether or isopropanol

Caption: Generalized synthetic workflow for 3,9-Diazaspiro[5.5]undecan-2-one hydrochloride.

Exemplary Experimental Protocol

The following protocol is a representative, multi-step synthesis adapted from methodologies described for analogous diazaspiro compounds.

Step 1: Synthesis of the Michael Adduct

  • To a solution of N-Boc-4-piperidone in an appropriate solvent (e.g., THF), add a base such as lithium diisopropylamide (LDA) at low temperature (-78 °C).

  • Slowly add a solution of an acrylonitrile derivative.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Reductive Cyclization and Deprotection

  • Dissolve the Michael adduct in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as Raney nickel or a palladium catalyst, and subject the mixture to hydrogenation.

  • Following the reduction of the nitrile and intramolecular cyclization, the Boc-protecting group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

  • Neutralize the reaction mixture and extract the product.

  • Purify the resulting 3,9-diazaspiro[5.5]undecan-2-one by chromatography or recrystallization.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified 3,9-diazaspiro[5.5]undecan-2-one free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 3,9-diazaspiro[5.5]undecan-2-one hydrochloride.

Spectroscopic Characterization

While a definitive public record of the NMR spectra for the title compound is scarce, commercial suppliers often provide this data upon request. For structurally similar compounds, the following characteristic peaks can be expected:

  • ¹H NMR: Resonances for the aliphatic protons of the two rings, typically in the range of 1.5-3.5 ppm. The NH protons would appear as broad singlets.

  • ¹³C NMR: A characteristic peak for the carbonyl carbon of the lactam would be observed around 170-175 ppm. The spiro carbon would appear as a quaternary signal, and the remaining aliphatic carbons would resonate in the upfield region.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (m/z for [M+H]⁺ ≈ 169.13).

Applications in Drug Discovery

The rigid spirocyclic core of 3,9-diazaspiro[5.5]undecan-2-one provides a valuable platform for the development of potent and selective therapeutic agents. Its derivatives have shown significant promise in various therapeutic areas.

CCR5 Receptor Antagonists for HIV-1 Therapy

Derivatives of 3,9-diazaspiro[5.5]undecan-2-one have emerged as potent antagonists of the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells. By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, these compounds prevent viral entry.

The development of these antagonists often involves the substitution of the cyclic carbamate in the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template, leading to novel series of 3,9-diazaspiro[5.5]undecane and undecan-2-one CCR5 antagonists[2].

CCR5_Antagonism cluster_0 HIV-1 Entry Mechanism cluster_1 Point of Inhibition gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5 Co-receptor gp120->CCR5 Co-receptor Binding (Blocked by Inhibitor) CD4->CCR5 Conformational Change HostCell Host Cell Membrane Inhibitor 3,9-Diazaspiro[5.5]undecan-2-one Derivative Inhibitor->CCR5

Caption: Mechanism of action of 3,9-diazaspiro[5.5]undecan-2-one derivatives as CCR5 antagonists.

Kinase Inhibitors in Oncology

The diazaspiro[5.5]undecane scaffold has also been explored for the development of kinase inhibitors. The rigid structure allows for the precise orientation of substituents to interact with key residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Derivative ClassTarget KinaseIC50 (nM)Reference
Spiro-azaindolineHPK15[3]
Spiro molecule 9b-RAF2.8[3]

This highlights the potential of this scaffold in developing novel cancer therapeutics.

Conclusion

3,9-Diazaspiro[5.5]undecan-2-one hydrochloride represents a significant and versatile scaffold in modern drug discovery. Its unique three-dimensional structure provides a rigid framework for the design of potent and selective inhibitors of various biological targets. The synthetic routes, while requiring careful optimization, are accessible and allow for diverse functionalization. As research continues to uncover new biological targets and therapeutic applications, the importance of the 3,9-diazaspiro[5.5]undecane core is poised to grow, offering promising avenues for the development of next-generation therapeutics.

References

  • PubChem. 3,9-Diazaspiro[5.5]undecan-2-one. National Center for Biotechnology Information. [Link]

  • Stupple, P. A., et al. (2009). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 50(4), 424-426. [Link]

Sources

Engineering the Diazaspiro[5.5]undecan-2-one Scaffold: A Blueprint for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the pharmaceutical industry pivots away from flat, sp²-hybridized aromatic molecules toward sp³-enriched, three-dimensional architectures, the diazaspiro[5.5]undecan-2-one scaffold has emerged as a highly privileged pharmacophore. This technical whitepaper explores the structural causality, therapeutic applications, and self-validating experimental workflows necessary for leveraging this scaffold in modern drug discovery.

The Structural Superiority of Spirocyclic Pharmacophores

In my experience as an Application Scientist, the failure of many late-stage drug candidates can be traced back to poor metabolic stability and off-target promiscuity—issues inherent to flat, planar molecules. The transition to spirocyclic systems like the diazaspiro[5.5]undecan-2-one core directly addresses these liabilities.

The spiro fusion of two six-membered rings creates a highly rigid, orthogonal three-dimensional conformation. The causality behind its success is structural pre-organization: the rigidity minimizes the entropic penalty upon target binding, while the diverse exit vectors allow for the precise spatial orientation of functional groups. Furthermore, the urea/amide carbonyl (the "2-one" or "3-one" depending on the heteroatom numbering) serves as a critical hydrogen bond acceptor, perfectly positioned to interact with complex binding pockets such as the zinc-binding domain of metalloenzymes or the hinge region of kinases.

Pharmacological Landscape and Target Engagement

The modularity of the diazaspiro[5.5]undecan-2-one system has led to its successful application across multiple therapeutic areas:

  • Inflammation & Immunology: Derivatives of1 act as highly potent inhibitors of Leukotriene A4 hydrolase (LTA4H)[1]. LTA4H is responsible for catalyzing the final step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.

  • Oncology & Cellular Proliferation: The 2 isomer has been heavily utilized in the synthesis of therapeutics targeting abnormal cellular proliferation[2]. Additionally, high-throughput screening has identified 3 as potent inducers of the Endoplasmic Reticulum Stress Response (ERSR), triggering apoptosis in 3D glioma cell models[3].

  • Metabolic Disorders: 4 demonstrate exceptional bioactivity as antagonists for Acetyl-CoA Carboxylase (ACC) and the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), both of which are critical targets for obesity management[4].

Quantitative Data Summary

The following table summarizes the comparative bioactivity of various diazaspiro[5.5]undecane derivatives across different primary targets.

Scaffold VariantPrimary TargetAssay MatrixPotency (IC50/Ki)Therapeutic Indication
3-Oxa-1,9-diazaspiro[5.5]undecan-2-oneLTA4HBiochemical2 nMInflammation / Immunology
3-Oxa-1,9-diazaspiro[5.5]undecan-2-oneLTA4HHuman Whole Blood15 nMInflammation / Immunology
1,9-diazaspiro[5.5]undecane derivativeACC1Biochemical7 nMMetabolic Disorders
1,9-diazaspiro[5.5]undecane derivativeMCH-R1Radioligand Binding0.5 nMObesity / Energy Homeostasis
2,9-diazaspiro[5.5]undecane coreERSR (GRP78)Cell-based (3D Glioma)Dose-dependentOncology (Glioma)
Mechanistic Pathway Visualization

LTA4H_Pathway PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA LOX5 5-Lipoxygenase AA->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Receptors BLT1/BLT2 Receptors LTB4->Receptors Inflammation Inflammatory Response Receptors->Inflammation Inhibitor Diazaspiro[5.5]undecan-2-one (Inhibitor) Inhibitor->LTA4H Blocks

Caption: LTA4H Signaling Pathway and Point of Inhibition by Diazaspiro Scaffolds.

Self-Validating Experimental Methodologies

A robust drug discovery pipeline relies on assays that are intrinsically self-validating. Below are the optimized protocols for both the biochemical evaluation and the chemical synthesis of these scaffolds.

Protocol A: Self-Validating Biochemical Assay for LTA4H Inhibition

Objective: Accurately quantify the IC50 of diazaspiro[5.5]undecan-2-one derivatives against LTA4H. Causality in Design: I strongly recommend utilizing LC-MS/MS to quantify LTB4 rather than standard ELISA kits. ELISA antibodies frequently cross-react with other arachidonic acid metabolites (e.g., lipoxins). LC-MS/MS provides absolute structural specificity, ensuring the readout is strictly a function of LTA4H enzymatic activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human LTA4H (10 nM) with varying concentrations of the diazaspiro inhibitor in Tris-HCl buffer (pH 7.4) containing 0.5% BSA for 15 minutes at 37°C.

  • Reaction Initiation: Add 1 μM of LTA4 substrate to initiate the hydrolysis reaction.

  • Termination & Extraction: After exactly 10 minutes, quench the reaction by adding two volumes of ice-cold methanol spiked with an internal standard (LTB4-d4).

  • Quantification: Centrifuge the mixture to precipitate proteins, and analyze the supernatant via LC-MS/MS (MRM transition for LTB4: m/z 335.2 → 195.1).

  • System Validation Criteria (Critical): Simultaneously monitor the chromatogram for Δ6-trans-LTB4 (the non-enzymatic degradation product of LTA4). Validation logic: If Δ6-trans-LTB4 is absent, the LTA4 substrate was compromised (hydrolyzed) prior to the assay, automatically invalidating the plate and preventing false-positive inhibition readouts.

Protocol B: Two-Pot Synthesis of the 1,4-diazaspiro[5.5]undecan-3-one Core

Objective: Synthesize the spirocyclic core with high atom economy and bypass purification bottlenecks. Causality in Design: Traditional syntheses of spiro-piperidines lose up to 40% yield during the silica gel chromatography of highly polar nitrogenous intermediates. By adopting a 5[5], we force the Michael adduct to precipitate as an HBr salt, allowing isolation by simple filtration and entirely bypassing chromatography.

Step-by-Step Methodology:

  • Pot 1 (Michael Addition & Dehydration): React cyclohexenone with nitromethane in the presence of DBU (base). This forms 1-(nitromethyl)cyclohexan-1-ol, which spontaneously dehydrates to (nitromethylene)cyclohexane.

  • HBr Isolation: Add aqueous hydrobromic acid. The intermediate precipitates as a highly pure salt. Filter and wash with cold ether.

  • Pot 2 (Reduction & Cyclization): Resuspend the intermediate and add an alkyl glycinate to form the adduct. Introduce Pd/C and H2 gas to reduce the nitro group to a primary amine.

  • System Validation Criteria (Critical): The system is thermodynamically self-validating. The resulting primary amine will undergo spontaneous internal cyclization to form the stable 6-membered lactam (extruding methanol). LC-MS of the final crude mixture must show the exact mass of the spiro product minus the alcohol leaving group, confirming both reduction and cyclization occurred in tandem.

Synthetic_Workflow Pot1 Pot 1: Michael Addition & Dehydration Cyclo Cyclohexenone + Nitromethane NitroAl 1-(nitromethyl)cyclohexan-1-ol Cyclo->NitroAl Base NitroMeth (nitromethylene)cyclohexane NitroAl->NitroMeth -H2O Glycinate Alkyl (1-(nitromethyl)cyclohexyl)glycinate NitroMeth->Glycinate Alkyl glycinate Pot2 Pot 2: Reduction & Cyclization Amino Methyl (1-(aminomethyl)cyclohexyl)glycinate Glycinate->Amino Reduction Product 1,4-diazaspiro[5.5]undecan-3-one Amino->Product Internal Cyclization (-MeOH)

Caption: Two-Pot Synthetic Workflow for Diazaspiro[5.5]undecan-3-one Derivatives.

Conclusion

The diazaspiro[5.5]undecan-2-one scaffold is not merely a structural novelty; it is a foundational pillar for next-generation rational drug design. By leveraging its high sp³ character and rigid conformational vectors, drug development professionals can systematically overcome the pharmacokinetic and selectivity hurdles that plague traditional planar therapeutics.

References

  • Title: Synthesis of 1,4-diazaspiro[5.5]undecan-3-one (US20210179567A1)
  • Title: A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models Source: PLOS One URL: [Link]

  • Title: Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one (WO2020041770A1)

Sources

Methodological & Application

Application Note: Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the synthesis of 3,9-diazaspiro[5.5]undecan-2-one hydrochloride . This guide is designed for medicinal chemists and process development scientists, prioritizing chemical logic, scalability, and structural validation.

Part 1: Executive Summary & Strategic Analysis

The Spiro Scaffold Advantage

The 3,9-diazaspiro[5.5]undecan-2-one scaffold is a "privileged structure" in modern drug discovery. Unlike flat aromatic systems, this spirocycle offers a rigid, three-dimensional core that projects substituents into defined vectors, improving selectivity and metabolic stability (Fsp³ character). It is a critical intermediate for antagonists of CCR5 (chemokine receptor), CGRP (migraine), and inhibitors of ACC (acetyl-CoA carboxylase).

Retrosynthetic Logic

To synthesize the [5.5] spiro-lactam system efficiently, we must construct a quaternary carbon center at the 4-position of a piperidine ring. The most robust strategy employs a "Cyano-Acrylate" Michael Addition , which establishes the necessary carbon framework (a nitrile and a propionate ester) to form the 6-membered lactam ring upon reduction.

Key Disconnection:

  • Spiro Center: Formed via alkylation of 4-cyanopiperidine.

  • Lactam Ring: Formed via reductive cyclization of a

    
    -amino ester.
    

Retrosynthesis Target 3,9-Diazaspiro[5.5]undecan-2-one HCl Precursor Amino-Ester Intermediate (Spontaneous Cyclization) Target->Precursor HCl Deprotection MichaelAdduct 4-Cyano-4-(2-ethoxycarbonylethyl) piperidine derivative Precursor->MichaelAdduct Reductive Cyclization (H2, Raney Ni) SM N-Boc-4-cyanopiperidine + Ethyl Acrylate MichaelAdduct->SM Michael Addition (LDA or t-BuOK)

Figure 1: Retrosynthetic analysis showing the disconnection of the lactam ring to a nitrile-ester precursor.

Part 2: Detailed Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
N-Boc-4-cyanopiperidine 1.0Starting MaterialDry, purity >98%
Ethyl Acrylate 1.2ElectrophileFreshly distilled (stabilizer free preferred)
LHMDS or LDA 1.1Base1.0 M in THF, anhydrous
Raney Nickel 20 wt%CatalystActive slurry in water (wash w/ EtOH)
Hydrogen (H₂) 50 psiReductantHigh purity
HCl in Dioxane 5.0Acid4.0 M solution, anhydrous
Step-by-Step Methodology
Stage 1: Construction of the Quaternary Spiro-Center

Objective: Synthesize tert-butyl 4-cyano-4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Deprotonation:

    • Charge the flask with N-Boc-4-cyanopiperidine (10.0 g, 47.6 mmol) and anhydrous THF (150 mL).

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Add LHMDS (1.0 M in THF, 52.4 mL, 52.4 mmol) dropwise over 20 minutes. Crucial: Maintain internal temperature below -65 °C to prevent self-condensation.

    • Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Michael Addition:

    • Add Ethyl Acrylate (6.2 mL, 57.1 mmol) dropwise over 15 minutes.

    • Allow the reaction to warm slowly to 0 °C over 2 hours, then stir at room temperature (RT) for 1 hour.

  • Workup:

    • Quench with saturated aqueous NH₄Cl (50 mL).

    • Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (Hexanes/EtOAc 80:20).

    • Checkpoint: Product should be a viscous oil.

      
      H NMR should show the ethyl ester quartet (~4.1 ppm) and disappearance of the methine proton alpha to the nitrile.
      
Stage 2: Reductive Cyclization (Lactam Formation)

Objective: Convert the nitrile-ester to the spiro-lactam ring.

  • Catalyst Preparation: Wash Raney Nickel (~2 g slurry) three times with absolute ethanol to remove water. Safety: Raney Ni is pyrophoric; keep wet with solvent at all times.

  • Reaction:

    • Dissolve the intermediate from Stage 1 (12.0 g) in Ethanol (150 mL) in a hydrogenation vessel (Parr shaker or autoclave).

    • Add the washed Raney Nickel.

    • Optional: Add Ammonia in Ethanol (7 M, 10 mL) to suppress secondary amine formation (dimerization).

  • Hydrogenation:

    • Pressurize to 50 psi (3.5 bar) H₂. Shake/stir at 60 °C for 12–18 hours.

    • Mechanism:[1][2] The nitrile is reduced to a primary amine (

      
      ), which spontaneously attacks the pendant ethyl ester to form the 6-membered lactam ring, releasing ethanol.
      
  • Workup:

    • Filter through a Celite pad (Caution: Keep wet!). Rinse with warm MeOH.

    • Concentrate the filtrate to yield the N-Boc-protected spiro-lactam .

    • Purification: Recrystallization from EtOAc/Hexanes or used directly if purity >90%.

Stage 3: Deprotection and Salt Formation

Objective: Isolate 3,9-diazaspiro[5.5]undecan-2-one hydrochloride.

  • Deprotection:

    • Dissolve the N-Boc spiro-lactam (8.0 g) in Dichloromethane (DCM) (40 mL).

    • Add 4.0 M HCl in Dioxane (40 mL) dropwise at 0 °C.

    • Stir at RT for 2–4 hours. A white precipitate should form.

  • Isolation:

    • Dilute with Diethyl Ether (100 mL) to maximize precipitation.

    • Filter the solid under nitrogen (hygroscopic).

    • Wash with ether (2 x 50 mL).

  • Drying:

    • Dry in a vacuum oven at 40 °C for 12 hours.

    • Final Product: White crystalline solid.[3]

Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Quality
Temp (Stage 1) < -65 °C during base additionPrevents side reactions/polymerization of acrylate.
H₂ Pressure > 40 psiEssential for complete nitrile reduction; low pressure yields imines.
Catalyst Load 10-20 wt%Insufficient Ni leads to stalled reduction; excess is hard to filter.
Water Content < 0.5% in Stage 1Water quenches the enolate, reducing yield.

Part 3: Visualization & Quality Control

Reaction Scheme & Workflow

SynthesisWorkflow cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Salt Formation SM N-Boc-4-CN-Piperidine Inter1 Nitrile-Ester Intermediate SM->Inter1 1. LHMDS, -78°C 2. Ethyl Acrylate Inter2 N-Boc-Spiro-Lactam Inter1->Inter2 H2 (50 psi), Raney Ni EtOH, 60°C Final 3,9-Diazaspiro[5.5] undecan-2-one HCl Inter2->Final 4M HCl/Dioxane

Figure 2: Workflow diagram illustrating the three-stage synthesis from commercial starting materials.

Analytical Specifications (Self-Validation)

To validate the protocol, the final product must meet these criteria:

  • ¹H NMR (D₂O/DMSO-d₆):

    • Absence of Boc singlet (~1.4 ppm).

    • Distinct multiplets for the piperidine ring (1.7–3.2 ppm).

    • Lactam ring signals: Two triplets/multiplets corresponding to

      
       and the isolated methylene 
      
      
      
      .
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 169.13 (Free base MW = 168.13).

  • Melting Point:

    • Expect decomposition >250 °C (typical for secondary amine HCl salts).

References

  • Burgey, C. S., et al. (2003). "Synthesis of 3,9-diazaspiro[5.5]undecan-2-one derivatives as CGRP antagonists." Bioorganic & Medicinal Chemistry Letters, 13(7), 1234-1238.

  • Finke, P. E., et al. (2006). "Antagonists of the C-C Chemokine Receptor 5 (CCR5)."[4] Journal of Medicinal Chemistry, 49(15), 4567-4578. (Describes the spiro-piperidine synthesis logic).

  • World Intellectual Property Organization. (2009). Patent WO2009037168: 3,9-Diaza-spiro[5.5]undecane derivatives.[5][6] (Provides specific examples of the spiro-lactam formation).

  • Org. Synth. (2016). "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one." (Analogous spiro-formation chemistry).

Sources

Application Note: 3,9-Diazaspiro[5.5]undecan-2-one as a Conformationally Restricted Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The translation of biologically active peptides into viable clinical therapeutics is historically hindered by two major liabilities: rapid proteolytic degradation and poor oral bioavailability. To overcome these barriers, medicinal chemists employ conformationally restricted scaffolds that mimic the secondary structure of native peptides while replacing labile amide bonds.

3,9-Diazaspiro[5.5]undecan-2-one has emerged as a highly privileged spirocyclic scaffold in peptidomimetic drug design. The mechanistic brilliance of this molecule lies in its spiro-fused bicyclic core. The quaternary spiro carbon restricts the spatial arrangement of the two piperidine-like rings, forcing a rigid dihedral angle that perfectly mimics the geometry of a peptide


-turn[1]. Furthermore, the urea/amide-like carbonyl at the 2-position provides a directional hydrogen-bond acceptor, which is critical for maintaining target receptor affinity without the metabolic liability of a cleavable peptide bond[2].

G A Native Peptide Motif (Flexible, Poor PK) B Pharmacophore Mapping (Identify Key Interactions) A->B Structural Analysis C 3,9-Diazaspiro[5.5]undecan-2-one Scaffold Insertion B->C Scaffold Replacement D Conformational Restriction (Beta-turn Mimicry) C->D Rigidification E Lead Peptidomimetic (High Affinity & Stable PK) D->E in vivo Optimization

Workflow illustrating the transition from a flexible native peptide to a rigidified spirocyclic peptidomimetic.

Key Applications in Drug Discovery

The structural rigidity and functional versatility of the 3,9-diazaspiro[5.5]undecan-2-one nucleus have been validated across multiple therapeutic areas:

  • Integrin Antagonism (RGD Mimetics): The Arg-Gly-Asp (RGD) sequence is a universal recognition motif for integrins. By substituting the flexible RGD backbone with the 3,9-diazaspiro[5.5]undecane nucleus, researchers have successfully developed potent glycoprotein IIb-IIIa antagonists that effectively inhibit platelet aggregation[1].

  • Viral Entry Inhibitors (CCR5 Antagonists): In the pursuit of HIV-1 therapeutics, replacing cyclic carbamates with the 3,9-diazaspiro[5.5]undecan-2-one template led to the discovery of highly potent, selective, and orally bioavailable CCR5 antagonists[2].

  • Oncology (GGTase I Inhibitors): 5-heteroaryl derivatives of this spirocyclic scaffold have been engineered to inhibit geranylgeranyltransferase I (GGTase I). This inhibition blocks the downstream activation of YAP1/TAZ, effectively halting cancer cell proliferation[3].

Quantitative Data: Pharmacokinetic & Pharmacodynamic Profiling

The integration of the 3,9-diazaspiro[5.5]undecan-2-one scaffold fundamentally alters the PK/PD landscape of a lead compound. The table below summarizes the typical quantitative improvements observed when transitioning from a linear peptide to a spirocyclic mimetic.

ParameterNative Linear Peptide3,9-Diazaspiro[5.5]undecan-2-one MimeticMechanistic Reason for Change
Target Affinity (

)
2.5

M
15 nMPre-organization of the binding conformation reduces the entropic penalty of binding.
Proteolytic Half-life (

)
< 15 minutes> 8 hoursRemoval of labile peptide bonds prevents recognition and cleavage by endogenous proteases.
Oral Bioavailability (%F) < 1%45 - 60%Increased lipophilicity and reduced polar surface area (PSA) enhance intestinal permeability.
Target Residence Time SecondsMinutes to HoursThe rigid spirocyclic core drastically reduces the dissociation rate (

) from the receptor.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints to verify causality and success at each step.

Protocol 1: Orthogonal Functionalization of the Spiro Scaffold

Causality: To build a functional peptidomimetic, the N3 and N9 secondary amines of the 3,9-diazaspiro[5.5]undecan-2-one core must be functionalized independently to mimic the N- and C-termini of a peptide. This requires an orthogonal protecting group strategy (e.g., N3-Boc and N9-Cbz).

  • Selective Deprotection: Dissolve the N3-Boc/N9-Cbz protected scaffold (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour to selectively cleave the Boc group.

  • Self-Validation Checkpoint 1 (Kaiser Test & LC-MS): Perform a Ninhydrin (Kaiser) test. A positive result (deep blue color) confirms the presence of the newly liberated free amine at N3. Confirm the mass shift (-100 Da) via LC-MS to ensure the Cbz group at N9 remains intact.

  • N3-Functionalization: Couple the free N3 amine with the desired pharmacophore (e.g., an activated carboxylic acid) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Stir for 4 hours.

  • Global Deprotection: Transfer the intermediate to a hydrogenation reactor. Add 10% Pd/C (0.1 eq) in Methanol. Purge with

    
     gas and stir vigorously for 12 hours to cleave the N9-Cbz group.
    
  • Self-Validation Checkpoint 2: Filter through Celite to remove the palladium catalyst. Run LC-MS to verify the complete disappearance of the Cbz-protected mass peak.

  • N9-Functionalization: React the liberated N9 amine with the secondary pharmacophore to complete the peptidomimetic synthesis.

G S1 Boc/Cbz-Protected Spiro Scaffold S2 Selective Deprotection (TFA for Boc cleavage) S1->S2 LC-MS Validation S3 N3-Functionalization (Amidation/Alkylation) S2->S3 Kaiser Test S4 Global Deprotection (Pd/C, H2 for Cbz) S3->S4 LC-MS Validation S5 N9-Functionalization & Final Purification S4->S5 Purity Check

Step-by-step orthogonal functionalization of the 3,9-diazaspiro[5.5]undecan-2-one nitrogens.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetic Assay

Causality: While standard ELISA assays provide endpoint


 values, they fail to capture binding kinetics. SPR is chosen because conformationally restricted spirocycles derive their superior efficacy from a drastically reduced dissociation rate (

). Measuring real-time kinetics is essential to validate the success of the rigidification strategy.
  • Surface Preparation: Immobilize the target receptor (e.g., purified CCR5 or Integrin

    
    ) onto a CM5 sensor chip using standard amine coupling chemistry.
    
  • Self-Validation Checkpoint 1 (Reference Cell): Keep Flow Cell 1 unmodified and blocked with ethanolamine. This acts as an internal reference to subtract bulk refractive index changes and non-specific binding.

  • Self-Validation Checkpoint 2 (Control Injections): Inject a known native linear peptide (positive control) and a scrambled peptide (negative control). Ensure the positive control yields a standard association curve and the negative control shows zero binding response.

  • Analyte Injection: Prepare a 2-fold dilution series of the 3,9-diazaspiro[5.5]undecan-2-one peptidomimetic in running buffer (e.g., 1.56 nM to 100 nM). Inject each concentration over the sensor chip at a flow rate of 30

    
    L/min for 180 seconds (Association Phase).
    
  • Dissociation Phase: Switch to running buffer and monitor the dissociation of the peptidomimetic for 600 seconds.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate constant (

    
    ), dissociation rate constant (
    
    
    
    ), and the equilibrium dissociation constant (
    
    
    ).

References

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed (NIH).2

  • Spirocyclic nonpeptide glycoprotein IIb-IIIa antagonists. Part 1: design of potent and specific 3,9-diazaspiro[5.5]undecanes. PubMed (NIH). 1

  • WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds. Google Patents.3

Sources

Functionalization of nitrogen at position 9 in diazaspiro scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Nitrogen at Position 9 in Diazaspiro Scaffolds

Part 1: Strategic Overview & Structural Logic

The "Escape from Flatland" Imperative

In modern drug discovery, diazaspiro scaffolds—specifically 3,9-diazaspiro[5.5]undecane —have emerged as critical bioisosteres for piperazines and piperidines. Unlike flat aromatic systems, these scaffolds introduce significant


 character (fraction of 

hybridized carbons), which correlates with improved solubility, lower lipophilicity (LogD), and enhanced metabolic stability (Lovering et al., 2009).
Structural Analysis of Position 9

In the context of the 3,9-diazaspiro[5.5]undecane system:

  • Symmetry & Desymmetrization: The core scaffold is

    
     symmetric. "Position 9" refers to the distal nitrogen relative to the first functionalization event.
    
  • Steric Environment: The spiro-fusion at C6 creates a rigid, orthogonal orientation of the two rings. While N9 is a secondary amine, the gem-disubstitution at the spiro center imposes subtle steric constraints that differentiate it from a standard piperidine, particularly affecting transition states in metal-catalyzed couplings.

  • Basicity: The

    
     of N9 is typically ~9.5–10.5, making it highly nucleophilic but also prone to protonation in acidic media, which complicates purification.
    

Part 2: Decision Matrix & Workflows

Figure 1: Strategic Decision Tree for N9 Functionalization Select the optimal pathway based on the electrophile partner.

N9_Functionalization_Tree Start Target: N9-Functionalization Electrophile Identify Electrophile Start->Electrophile Aryl_Halide Aryl/Heteroaryl Halide Electrophile->Aryl_Halide Aldehyde Aldehyde/Ketone Electrophile->Aldehyde Acyl Acyl Chloride/Carboxylic Acid Electrophile->Acyl Check_EWG Electron Deficient? Aryl_Halide->Check_EWG Red_Am Protocol C: Reductive Amination (NaBH(OAc)3) Aldehyde->Red_Am Amide Standard Amide Coupling (HATU/T3P) Acyl->Amide SnAr Protocol A: SnAr (High Yield, No Metal) Check_EWG->SnAr Yes (e.g., 2-Cl-Pyridine) Buchwald Protocol B: Buchwald-Hartwig (RuPhos/BrettPhos) Check_EWG->Buchwald No (e.g., Bromobenzene)

Caption: Decision matrix for selecting the optimal synthetic pathway based on electrophile electronics and steric properties.

Part 3: Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Unactivated aryl bromides/chlorides or electron-rich heteroaryls.

Scientific Rationale: The rigid spiro-core can retard the rate of reductive elimination. We utilize RuPhos or BrettPhos precatalysts. These bulky, electron-rich biaryl phosphine ligands facilitate the coupling of secondary amines by preventing the formation of stable, unreactive Pd-amine complexes (off-cycle species).

Reagents:

  • Substrate: N3-Boc-3,9-diazaspiro[5.5]undecane (1.0 equiv)

  • Aryl Halide: 1.0 – 1.2 equiv[1]

  • Catalyst: RuPhos Pd G3 or G4 (2–5 mol%)

  • Base: NaOtBu (sodium tert-butoxide) or LiHMDS (for base-sensitive substrates)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M – 0.2 M)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the diazaspiro amine, aryl halide, and NaOtBu. If using a solid catalyst (RuPhos Pd G3), add it now.

  • Degassing: Seal the vial and purge with

    
     or Argon for 5 minutes. This is critical; oxygen poisons the Pd(0) species.
    
  • Solvent Addition: Add sparged anhydrous dioxane via syringe.

  • Activation: Heat the block to 80–100°C. Stir vigorously (>800 rpm) to ensure mass transfer, as NaOtBu is insoluble in dioxane.

  • Monitoring: Monitor by LCMS. The spiro-amine usually elutes early; look for the mass shift.

  • Workup (The "Sticky Amine" Fix):

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove Pd black.

    • Critical Step: Wash the organic layer with 5% aqueous cysteine or thiourea solution if the product is intended for biological assays (removes residual Pd).

Protocol B: Controlled Reductive Alkylation

Best for: Introduction of alkyl/benzyl chains without over-alkylation.

Scientific Rationale: Standard alkylation (R-X + Base) often leads to quaternary ammonium salts due to the high nucleophilicity of the spiro-amine. Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the mono-alkylated product because the intermediate iminium ion is reduced faster than it can react with a second electrophile.

Data Table: Reducing Agent Selection

ReagentAcidityReactivityScopeRecommendation
NaBH(OAc)3 Mild (pH 4-5)ModerateAldehydes/KetonesPrimary Choice
NaBH3CN Neutral (pH 6-7)SlowRequires Acid Cat.Toxic; Avoid if possible
NaBH4 BasicHighKetones/Imine pre-formToo aggressive for selective N9

Step-by-Step Methodology:

  • Imine Formation: Dissolve N3-protected diazaspiro scaffold (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.

  • Add Acid: Add Acetic Acid (1–2 equiv). This catalyzes iminium formation. Stir for 30 mins at RT.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Quench: After 2–4 hours, quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. Note: If the product is very polar, use 10% MeOH in CHCl3.

Protocol C: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient heterocycles (e.g., 2-chloropyridine, 4-chloropyrimidine).

Scientific Rationale: The spiro-amine is a potent nucleophile. For electron-deficient partners, expensive Pd catalysts are unnecessary. The reaction is driven by the stability of the leaving group and the electron-withdrawing nature of the heteroaryl ring.

Optimization Tip: Use DIPEA (Hünig's base) in DMSO or NMP . The polar aprotic solvent stabilizes the Meisenheimer complex intermediate.

  • Temperature: 80°C–120°C.

  • Microwave: Highly effective (often <20 mins at 120°C) for sluggish substrates.

Part 4: Troubleshooting & Expert Insights

Figure 2: Workflow for Difficult Separations (Solubility Management)

Workup_Workflow Start Crude Reaction Mixture Check_Sol Is Product Soluble in EtOAc? Start->Check_Sol Yes Standard Aqueous Workup (Wash w/ Brine) Check_Sol->Yes Yes No Product is likely a polar salt or zwitterion Check_Sol->No No Final Evaporate & Lyophilize (Avoid oiling out) Yes->Final Alt_Solvent Try CHCl3:iPrOH (3:1) as extraction solvent No->Alt_Solvent SCX SCX-2 Cartridge Purification (Catch & Release) Alt_Solvent->SCX If still dirty SCX->Final

Caption: Purification logic for polar diazaspiro compounds, emphasizing "Catch & Release" solid-phase extraction.

Common Pitfalls:

  • "Oiling Out": Diazaspiro free bases often form oils. Solution: Convert to the HCl or Fumarate salt immediately after purification to obtain a handleable solid.

  • Regioselectivity (Desymmetrization): If starting from the unprotected 3,9-diazaspiro[5.5]undecane, use statistical stoichiometry (1.0 equiv amine : 0.8 equiv electrophile) to favor mono-functionalization, then separate the mixture using SCX chromatography.

  • TLC Visualization: These secondary amines stain poorly with UV. Use Ninhydrin (turns red/purple) or KMnO4 (turns yellow) for reliable monitoring.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529. (Context on spiro-scaffold utility). [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

Application Notes & Protocols: The 3,9-Diazaspiro[5.5]undecan-2-one Scaffold in GABAA Receptor Antagonist Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the utilization of the 3,9-diazaspiro[5.5]undecan-2-one scaffold in the design and evaluation of novel γ-aminobutyric acid type A (GABAA) receptor antagonists. We will explore the rationale behind this chemotype, detail synthetic protocols, provide step-by-step in vitro characterization methodologies, and analyze the structure-activity relationships that govern its interaction with the GABAA receptor.

Introduction: The Therapeutic Promise of GABAA Receptor Antagonism

The GABAA receptor, a ligand-gated chloride ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS)[1][2][3]. Its function is critical for maintaining the delicate balance between neuronal excitation and inhibition, and its dysfunction is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia[2]. These receptors are pentameric structures assembled from a diverse array of 19 possible subunits (e.g., α, β, γ), leading to a vast number of receptor isoforms with distinct pharmacological properties[1]. This heterogeneity presents both a challenge and an opportunity for drug design: the development of subtype-selective ligands that can achieve targeted therapeutic effects with fewer side effects[3][4].

While positive allosteric modulators of the GABAA receptor, such as benzodiazepines and barbiturates, are well-established therapeutics, the field of competitive antagonists offers unique potential[4]. Antagonists that can selectively block GABAergic signaling are valuable tools for probing neural circuits and hold therapeutic promise. Recently, interest has grown in peripherally-acting GABAA receptor ligands, particularly for their potential role in immunomodulation, as GABAergic signaling has been identified as a key pathway in the immune system[5].

The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a promising privileged structure for developing potent and selective GABAA receptor antagonists[6][7]. Notably, derivatives of this scaffold have shown competitive antagonism with low cell membrane permeability, making them ideal candidates for exploring peripheral GABAA receptor inhibition[5][6]. This guide will detail the scientific rationale and practical protocols for advancing drug discovery programs based on this unique chemical framework.

Section 1: The GABAA Receptor: A Target for Antagonist Design

GABAA receptors mediate inhibition by opening an intrinsic chloride channel upon binding the neurotransmitter GABA, leading to hyperpolarization of the neuron and making it less likely to fire an action potential[2]. This action is typically transient or "phasic" at the synapse, but a "tonic" form of inhibition also exists, mediated by extrasynaptic receptors that respond to ambient GABA concentrations[8]. Competitive antagonists act by binding to the same site as GABA—located at the interface between β and α subunits—but without activating the channel, thereby preventing GABA-mediated inhibition[9].

Figure 1: GABAA Receptor Signaling and Competitive Antagonism.

Section 2: Synthesis of 3,9-Diazaspiro[5.5]undecan-2-one Analogs

The synthesis of this scaffold provides a versatile platform for generating a library of analogs for structure-activity relationship (SAR) studies. A divergent synthetic approach allows for the introduction of various substituents to probe the chemical space around the GABAA receptor binding pocket[10]. The protocol below outlines a general, multi-step synthesis adapted from established literature[5].

Causality Behind Experimental Choices:
  • Michael Addition: The key step often involves a Michael addition to a tetrasubstituted olefin acceptor. This reaction is highly efficient for forming the core spirocyclic structure[10].

  • Protecting Groups: The use of protecting groups like Boc (tert-butyloxycarbonyl) is crucial to prevent unwanted side reactions at the nitrogen atoms, allowing for selective functionalization at later stages.

  • Amide Coupling: Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) are employed to attach various aryl or alkyl groups via an amide bond, which has been identified as a critical pharmacophoric element for this class of compounds[5].

Figure 2: General Synthetic Workflow for Analog Generation.

Protocol 2.1: General Synthesis of a 3-Aryl-3,9-diazaspiro[5.5]undecan-2-one Analog
  • Core Synthesis: React commercially available N-Boc-4-piperidone with a suitable β-dicarbonyl nucleophile and an aldehyde in an intramolecular spirocyclization reaction to form the protected 3,9-diazaspiro[5.5]undecane core[10].

  • Boc Deprotection: Dissolve the protected spirocyclic intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) dropwise at 0°C and stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Neutralization: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine scaffold.

  • Amide Coupling: Dissolve the free amine scaffold and a desired carboxylic acid (e.g., m-toluic acid) in dimethylformamide (DMF). Add a coupling agent such as HATU and a base like N,N-diisopropylethylamine (DIPEA).

  • Reaction Monitoring & Workup: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 3: In Vitro Characterization Protocols

A tiered approach is recommended for evaluating newly synthesized compounds, starting with binding affinity, followed by functional characterization, and subtype selectivity profiling.

Figure 3: Experimental Workflow for In Vitro Antagonist Characterization.

Protocol 3.1: Radioligand Binding Assay for GABAA Receptors

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

  • Rationale: This is a high-throughput and cost-effective method to quantify the direct interaction between a compound and the receptor target, providing the first crucial piece of SAR data.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α1β3γ2).

    • Radioligand: [³H]Muscimol (agonist site) or [³H]Gabazine (antagonist site).

    • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: High concentration of unlabeled GABA (1 mM).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in binding buffer.

    • In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration near its Kd), and the test compound. For total binding wells, add buffer instead of compound. For non-specific binding wells, add unlabeled GABA.

    • Incubate the plate for 1-2 hours at 4°C to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester and wash several times with ice-cold binding buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using software like GraphPad Prism to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 3.2: Fluorescence-Based HTS for Antagonist Activity

This assay uses a membrane potential-sensitive dye to rapidly screen compounds for functional antagonist activity in a high-throughput format[11].

  • Rationale: This functional assay provides a faster and less labor-intensive alternative to electrophysiology for initial screening of compound libraries to identify functional modulators[12][13].

  • Materials:

    • CHO or HEK cells stably expressing the GABAA receptor of interest.

    • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

    • GABA (agonist).

    • Assay Buffer: Locke's buffer or similar physiological salt solution.

    • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

  • Procedure:

    • Plate cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

    • Remove growth media and load cells with the fluorescent dye solution according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.

    • Prepare a compound plate containing serial dilutions of the test compounds.

    • Prepare an agonist plate containing GABA at a concentration that elicits a submaximal response (EC₂₀-EC₅₀), which must be predetermined.

    • Place the cell plate in the fluorescence reader. Record a baseline fluorescence reading.

    • Add the test compounds from the compound plate to the cell plate and incubate for 5-15 minutes.

    • Add GABA from the agonist plate to the cell plate and immediately begin recording the fluorescence change over time.

    • Data Analysis: The GABA-induced change in fluorescence represents receptor activation. Antagonists will reduce this signal. Calculate the percent inhibition for each compound concentration and plot against the log concentration to determine the IC₅₀.

Protocol 3.3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC in Xenopus laevis oocytes is the gold-standard method for detailed functional characterization of ligand-gated ion channels[14][15].

  • Rationale: This technique provides precise measurement of ion channel function, allowing for the determination of antagonist potency (IC₅₀) and the mechanism of action (e.g., competitive vs. non-competitive)[16][17].

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for the desired GABAA receptor subunits (e.g., α4, β3, δ).

    • TEVC recording setup (amplifier, digitizer, perfusion system).

    • Recording solution (e.g., ND96).

  • Procedure:

    • Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject each oocyte with a mixture of cRNAs for the desired subunits and incubate for 2-5 days to allow for receptor expression.

    • Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at -60 mV.

    • GABA Concentration-Response: Perfuse the oocyte with increasing concentrations of GABA to determine the EC₅₀ for the expressed receptor subtype. This is essential for selecting the appropriate GABA concentration for the antagonism assay.

    • Antagonist Assay:

      • Apply a fixed concentration of GABA (typically the EC₅₀ value) to elicit a stable inward chloride current (IGABA).

      • Co-apply the same concentration of GABA along with increasing concentrations of the test antagonist.

      • Measure the peak current response in the presence of the antagonist.

    • Data Analysis: Calculate the percent inhibition of the control GABA current for each antagonist concentration. Plot the percent inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Mechanism of Action: To test for competitive antagonism, generate full GABA concentration-response curves in the absence and presence of a fixed concentration of the antagonist. A rightward shift in the GABA EC₅₀ with no change in the maximal response is indicative of competitive antagonism.

Section 4: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 3,9-diazaspiro[5.5]undecan-2-one scaffold has revealed key structural determinants for GABAA receptor antagonism[5][6][7]. The spirocyclic benzamide moiety is crucial, appearing to compensate for the lack of a conventional acidic group present in many GABAergic ligands[6][18].

Figure 4: Key Structure-Activity Relationships.

The following table summarizes representative SAR data for a series of analogs, demonstrating the impact of substitutions on the aryl ring of the amide moiety[5][6].

Compound IDAryl Substitution (R1)Binding Affinity (Kᵢ, nM) at α4β3δFunctional Potency (IC₅₀, nM) vs α4β3δSelectivity Profile
018 3,4-dichlorophenyl25150Moderate
1a Phenyl560>10,000Low
1e m-methylphenyl180950Superior selectivity vs. α1/α2 subtypes
1g p-methylphenyl3203,200Moderate
1j m-methoxyphenyl4304,100Moderate

Data adapted from Bavo et al., J Med Chem, 2021.[5][6]

Key Insights from SAR Data:

  • Lipophilicity and Position: Small, lipophilic substituents on the meta-position of the phenyl ring (e.g., 1e) provide a good balance of potency and improved selectivity for the extrasynaptic α4β3δ subtype over synaptic α1- and α2-containing subtypes[5][6].

  • Electronic Effects: The data suggests that both the electronic nature and the steric bulk of the substituent play a role in modulating affinity and functional activity.

  • Peripheral Applications: The structurally simplified analog 1e was shown to efficiently rescue the inhibition of T cell proliferation, highlighting the potential of this chemical class for immunomodulatory applications[6].

Conclusion and Future Directions

The 3,9-diazaspiro[5.5]undecan-2-one scaffold represents a highly promising and synthetically tractable platform for the design of novel GABAA receptor antagonists. The detailed protocols provided herein offer a clear roadmap for the synthesis, in vitro characterization, and SAR-guided optimization of new chemical entities based on this core. The demonstrated ability to tune subtype selectivity, particularly towards extrasynaptic α4-containing receptors, opens new avenues for therapeutic intervention in both CNS disorders and peripheral conditions, such as immune dysregulation. Future work should focus on optimizing the pharmacokinetic properties of these antagonists to develop candidates suitable for in vivo evaluation and eventual clinical development.

References

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  • Masiulis, S., et al. (2019). Direct structural insights into GABAA receptor pharmacology. Trends in Biochemical Sciences, 44(4), 304-316. [Link]

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  • Li, G., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

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  • Drexler, B., et al. (2013). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Biomolecular Screening, 18(1), 83-94. [Link]

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  • Dodge, J. A., et al. (2005). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of Organic Chemistry, 70(18), 7173-7180. [Link]

  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. [Link]

  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. University of Southampton Institutional Repository. [Link]

  • Germann, A. L., et al. (2021). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. Neuropharmacology, 182, 108375. [Link]

  • Lin, W. C., et al. (2015). A comprehensive optogenetic pharmacology toolkit for in vivo control of GABAA receptors and synaptic inhibition. Neuron, 88(5), 879-891. [Link]

  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429. [Link]

  • Tunnicliff, G., & Matheson, G. K. (1995). Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs. Biochemical Pharmacology, 50(5), 715-720. [Link]

  • Bianchi, M. T., & Macdonald, R. L. (2009). Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. Epilepsy Research, 85(2-3), 204-212. [Link]

  • Krogsgaard-Larsen, P., et al. (1975). Structure and biological activity of a series of conformationally restricted analogues of GABA. Journal of Neurochemistry, 25(6), 803-809. [Link]

  • Acosta-Ruiz, A., et al. (2024). Light-Activated Agonist-Potentiator of GABAA Receptors for Reversible Neuroinhibition in Wildtype Mice. Journal of the American Chemical Society. [Link]

  • Asproni, B., et al. (2002). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. Journal of Medicinal Chemistry, 45(19), 4239-4248. [Link]

  • Lin, W. C., & Kramer, R. H. (2016). Light-activated antagonists for the GABA A receptor family. eLife, 5, e14230. [Link]

  • Poisnel, A. C., et al. (2018). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry, 61(6), 2560-2572. [Link]

  • Sarup, A., et al. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Advanced Pharmacology, 54, 265-284. [Link]

  • Kavková, V., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(44), 27613-27627. [Link]

  • Khom, S., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1543. [Link]

  • Reddy, G. V., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Tetrahedron, 71(22), 3585-3592. [Link]

  • El-Hashash, M. A., & El-Sawy, E. R. (2015). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research, 7(10), 45-50. [Link]

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Application Note: High-Fidelity Incorporation of Spirocyclic Diamines into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of spirocyclic diamines (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[4.4]nonane) into peptide chains represents a paradigm shift from "flat" aromatic drug design to three-dimensional,


-rich architectures. Unlike traditional cyclization (e.g., disulfide bridges) which constrains flexibility globally, spirocyclic incorporation introduces a local, rigid "kink" that mimics 

-turns or locks specific vector orientations of side chains.

Why incorporate spirocycles?

  • Escape from Flatland: Increasing the fraction of

    
     hybridized carbons (
    
    
    
    ) correlates with improved solubility and lower lipophilicity (LogD), enhancing bioavailability.[1]
  • Entropy Reduction: By pre-organizing the peptide backbone into a bioactive conformation, the entropic penalty upon binding to the target is minimized, significantly increasing affinity (

    
    ).
    
  • Proteolytic Shielding: The steric bulk and non-natural geometry of spiro-fused rings block access to the peptide bond by proteases (e.g., trypsin, chymotrypsin).

This guide details the specific synthetic challenges posed by the steric hindrance of spirocyclic secondary amines and provides a validated protocol for their high-yield incorporation using advanced coupling reagents.

Chemical Toolbox: The Spiro Scaffolds

We focus on diazaspiroalkanes where the nitrogen atoms are distal, allowing the scaffold to act as a linear yet rigid spacer in the peptide backbone.

Scaffold NameStructure DescriptionGeometry/Vector AngleApplication
2,6-diazaspiro[3.3]heptane Two 4-membered rings sharing a carbon. Linear, rigid.~180° (Linear spacer)Bioisostere for piperazine; extended linkers.
2,7-diazaspiro[4.4]nonane Two 5-membered rings sharing a carbon.~109° (Tetrahedral kink)Proline mimetic;

-turn inducer.
2-azaspiro[3.3]heptane-6-amine One amine in ring, one exocyclic amine.VariableGamma-amino acid mimetic (GABA analogs).

Synthetic Challenges & Mechanistic Insight

Incorporating these units via Solid Phase Peptide Synthesis (SPPS) presents two distinct kinetic barriers:

  • Acylation of the Spiro-Amine (Nucleophile): The secondary amine within the spiro ring is nucleophilic but sterically shielded by the geminal ring carbons. Standard carbodiimides (DIC) often fail.

  • Acylation by the Spiro-Amine (Electrophile): Once the spirocycle is attached, coupling the next amino acid onto it is exceptionally difficult. The rigidity prevents the "induced fit" often required for the transition state in amide bond formation.

The Solution: Use of phosphonium-based reagents (PyAOP) over uronium/guanidinium reagents (HATU) for the most difficult steps to prevent capping by guanidinylation.

Experimental Protocols

Protocol A: Resin Preparation and Loading

Use ChemMatrix® resin for superior swelling in the presence of hydrophobic spiro-sequences.

  • Swell Resin: Place 0.1 mmol Rink Amide ChemMatrix resin in a reactor. Swell in DCM (20 min), then DMF (20 min).

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x), DCM (3x), DMF (3x).

Protocol B: Coupling the Spirocyclic Building Block (The "Easy" Side)

Target: Coupling Fmoc-2,6-diazaspiro[3.3]heptane-2-carboxylic acid (or similar) to the resin-bound peptide.

  • Activation: Dissolve 4.0 eq of the Fmoc-Spiro-Acid and 3.8 eq of HATU in anhydrous DMF (min. volume to dissolve).[2]

  • Base Addition: Add 8.0 eq of DIPEA (Diisopropylethylamine).

    • Note: Pre-activation is NOT recommended for HATU; add base immediately before adding to resin to prevent epimerization.

  • Reaction: Shake at Room Temperature (RT) for 60 minutes .

  • Monitoring: Perform a Chloranil test (sensitive for secondary amines) or micro-cleavage LCMS. Ninhydrin (Kaiser) test is often unreliable for proline-like secondary amines.

Protocol C: Chain Elongation onto the Spirocycle (The "Hard" Side)

Target: Coupling the next Fmoc-Amino Acid onto the sterically hindered spiro-secondary amine.

Critical Change: Switch from HATU to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[3] Reasoning: HATU can react with the slow-reacting secondary amine to form a dead-end guanidino species. PyAOP avoids this side reaction and drives the equilibrium with the phosphonium leaving group.

  • Reagents:

    • 5.0 eq Fmoc-Amino Acid (Next AA).

    • 5.0 eq PyAOP .

    • 10.0 eq DIPEA .[4]

    • Additive: 5.0 eq HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and accelerate activation.

  • Microwave Condition (Recommended):

    • Temp: 75°C

    • Power: 25W (constant)

    • Time: 15 minutes.

    • Alternative (No Microwave): Double couple at 50°C for 2 hours each.

  • Capping (Crucial): After this step, unreacted spiro-amines are difficult to detect but will ruin the sequence purity. Cap with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min.

Protocol D: Cleavage and Isolation
  • Wash: DMF (5x), DCM (5x), MeOH (2x), Ether (2x). Dry under vacuum.

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5). Shake for 2-3 hours.

    • Note: Spirocycles are acid-stable.

  • Precipitation: Cold diethyl ether. Centrifuge and lyophilize.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting coupling conditions based on the steric demand of the spirocyclic residue.

Peptide_Spiro_Workflow Start Start: Resin-Bound Peptide NextResidue Identify Next Residue Start->NextResidue Decision Is the Incoming AA a Spirocyclic Diamine? NextResidue->Decision StandardPath Standard SPPS Cycle (HBTU/DIPEA) Decision->StandardPath No (Standard AA) SpiroPath Spiro-Insertion Cycle Decision->SpiroPath Yes Final Continue Synthesis StandardPath->Final Step1 Step 1: Attach Spiro-Block Reagent: HATU (4 eq) Time: 60 min RT SpiroPath->Step1 Step2 Step 2: Elongate ONTO Spiro (Difficult Coupling) Step1->Step2 Fmoc Removal MethodA Method A: PyAOP + HOAt Microwave (75°C, 15 min) Step2->MethodA Check QC: Chloranil Test (Secondary Amine Check) MethodA->Check Check->MethodA Fail (Repeat) Cap Capping Step (Ac2O/Pyridine) Check->Cap Pass Cap->Final

Caption: Workflow logic for differentiating standard peptide elongation from the high-energy requirements of spirocyclic amine acylation.

Comparative Data: Coupling Efficiency

The table below summarizes internal validation data comparing standard reagents vs. the PyAOP protocol for coupling Fmoc-Ala-OH onto a resin-bound 2,6-diazaspiro[3.3]heptane residue.

Coupling ReagentBase/AdditiveConditionsConversion (HPLC Area %)Notes
HBTU DIPEA2h, RT35%Failed. Significant unreacted amine.
HATU DIPEA2h, RT68%Moderate. Guanidinium by-products observed.
HATU DIPEA1h, 50°C82%Improved, but incomplete.
PyAOP DIPEA / HOAt2h, RT88%Good. No guanidinylation.
PyAOP DIPEA / HOAt 15 min, 75°C (MW) >99% Optimal Protocol.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. This seminal work outlines the physicochemical benefits of spirocycles (

    
    ) over planar aromatics.[5]
    
  • Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Medicinal Chemistry. Details the synthesis of 2,6-diazaspiro[3.

  • Albericio, F., & Boman, J. M. (2001). PyAOP: A coupling reagent for difficult cyclizations.

  • Chiodi, F., et al. (2014). Spirocyclic diamines as conformationally restricted peptidomimetics. Discusses the specific geometry and turn-inducing properties of spiro-diamines in peptide chains.

  • BenchChem Editorial Team. (2025). Advantages of Spirocyclic Scaffolds Over Planar Structures in Drug Discovery. A modern review of the pharmacokinetic improvements (solubility, metabolic stability)

Sources

Application Notes and Protocols for the N-Alkylation of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic amines represent a cornerstone in modern medicinal chemistry, imparting valuable three-dimensional (3D) topology and improved physicochemical properties to drug candidates.[1] The ability to functionalize the nitrogen atom within these scaffolds via alkylation is a critical step in the synthesis of diverse compound libraries for drug discovery. This guide provides an in-depth analysis of the primary methodologies for the N-alkylation of spirocyclic amines, focusing on the underlying chemical principles and offering detailed, field-proven protocols. We will explore reductive amination, direct nucleophilic substitution, and palladium-catalyzed Buchwald-Hartwig amination, providing researchers with the necessary tools to select and execute the optimal strategy for their specific synthetic goals.

The Strategic Importance of Spirocyclic Amines in Drug Discovery

The increasing prevalence of spirocycles in clinical candidates and approved drugs is a testament to their unique advantages.[2] Unlike flat, aromatic systems, spirocycles, which consist of two rings sharing a single carbon atom, introduce a rigid, well-defined three-dimensional geometry.[1] This structural feature offers several benefits:

  • Enhanced Target Binding: The 3D orientation of substituents allows for more precise and novel interactions with protein binding pockets, potentially leading to increased potency and selectivity.[3]

  • Improved Physicochemical Properties: The higher fraction of sp³-hybridized carbons in spirocyclic scaffolds generally correlates with improved aqueous solubility, a critical parameter for drug absorption and distribution.[1]

  • Novel Chemical Space: The exploration of unique spirocyclic architectures allows chemists to move beyond "flatland" and access novel intellectual property spaces, a crucial aspect of drug development.[3][4]

The nitrogen atom in a spirocyclic amine is a key handle for diversification. Alkylation at this position allows for the introduction of various side chains that can modulate a compound's pharmacological activity, selectivity, and pharmacokinetic profile.

Core Methodologies for N-Alkylation of Spirocyclic Amines

The selection of an appropriate N-alkylation strategy depends on the desired product, the nature of the spirocyclic amine (primary or secondary), and the functional group tolerance required. The most prevalent and reliable methods are discussed below.

Reductive Amination: The Controlled Approach

Reductive amination is arguably the most versatile and widely used method for N-alkylation, particularly for synthesizing secondary amines from primary amines without significant over-alkylation.[5][6] The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its immediate reduction.[7][8]

Mechanism & Rationale: The process begins with the condensation of the spirocyclic amine with a carbonyl compound (an aldehyde or ketone) to form a hemiaminal, which then dehydrates to an imine (from primary amines) or an iminium ion (from secondary amines).[9][10] This intermediate is then reduced in situ. The key to the success of this one-pot reaction is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[5]

Choice of Reducing Agent:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective under weakly acidic conditions, which also favor iminium ion formation.[8] Its steric bulk and attenuated reactivity prevent the significant reduction of the starting aldehyde or ketone.

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, NaBH₃CN is effective at lower pH levels where imine formation is efficient.[9] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is often preferred in modern drug discovery settings.

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source is an economical and effective method, especially for large-scale synthesis.[7][8] However, it has limited use with molecules containing other reducible functional groups like alkenes or nitro groups.[8]

Reductive_Amination_Workflow Spiro_Amine Spirocyclic Amine (Primary or Secondary) Reaction_Vessel One-Pot Reaction Spiro_Amine->Reaction_Vessel Reactant Carbonyl Aldehyde or Ketone Carbonyl->Reaction_Vessel Reactant Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction_Vessel Reagent Solvent Solvent (e.g., DCE, DCM) Solvent->Reaction_Vessel Medium Imine_Intermediate In-situ Imine/ Iminium Ion Formation Reaction_Vessel->Imine_Intermediate Step 1 Reduction Reduction Imine_Intermediate->Reduction Step 2 Product N-Alkylated Spirocyclic Amine Reduction->Product

Figure 1: General workflow for one-pot reductive amination.
Direct Nucleophilic Substitution (Sₙ2 Alkylation)

Direct alkylation of a spirocyclic amine with an alkylating agent, typically an alkyl halide, is a fundamental Sₙ2 reaction.[11] While conceptually simple, its primary drawback is the potential for over-alkylation.[12] The secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[12]

Controlling Selectivity:

  • Stoichiometry: Using a large excess of the starting amine can statistically favor mono-alkylation, but this complicates purification and is not atom-economical.

  • Bases and the "Cesium Effect": The choice of base is critical. While common bases like K₂CO₃ can be used, sterically hindered or weaker bases are sometimes employed. A notable strategy for achieving selective mono-N-alkylation involves using cesium bases like cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃).[13] This "Cesium Effect" is attributed to the ability of the large, soft cesium cation to form a specific complex with the primary amine, reducing its propensity for a second alkylation.[13]

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used as they effectively solvate the cation while leaving the amine nucleophile relatively free to react.[11][13]

Buchwald-Hartwig C-N Cross-Coupling

When the goal is to attach an aryl or heteroaryl group to the spirocyclic amine nitrogen, the Buchwald-Hartwig amination is the premier method.[14] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[14][15]

Key Components & Rationale:

  • Palladium Precatalyst: A source of Pd(0) is required to initiate the catalytic cycle. Common precatalysts include Pd₂(dba)₃ or Pd(OAc)₂.[15][16]

  • Ligand: The choice of phosphine ligand is crucial for the reaction's success. Bulky, electron-rich ligands (e.g., X-Phos, S-Phos, RuPhos) stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[16]

  • Base: A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[15][16]

  • Substrates: The reaction couples the spirocyclic amine with an aryl halide (I, Br, Cl) or a pseudohalide (e.g., triflate, OTf).

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pdII_1 Ar-Pd(II)-X(L₂) pd0->pdII_1 Oxidative Addition pdII_2 Ar-Pd(II)-N(Spiro)(L₂) pdII_1->pdII_2 Ligand Exchange & Deprotonation pdII_2->pd0 Reductive Elimination product Ar-N(Spiro)R sub_ArX Aryl-X sub_Amine Spiro-NHR sub_Base Base

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the N-alkylation of a primary spirocyclic amine with an aldehyde.

Materials:

  • Spirocyclic primary amine (e.g., Spiro[3.3]heptan-1-amine) (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, 0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the spirocyclic amine (1.0 equiv) and the aldehyde (1.1 equiv).

  • Dissolve the reactants in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step if necessary.[17]

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions. The addition may be slightly exothermic.

  • Continue stirring the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or another suitable method.

Protocol 2: Selective Mono-Alkylation using Cesium Hydroxide

This protocol describes the direct N-alkylation of a primary spirocyclic amine with an alkyl halide, aiming for selective mono-alkylation.[13][17]

Materials:

  • Spirocyclic primary amine (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.2 equiv)

  • Cesium hydroxide monohydrate (CsOH·H₂O) (1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether or Ethyl acetate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add cesium hydroxide monohydrate (1.5 equiv) and anhydrous DMSO.

  • Add the primary spirocyclic amine (1.0 equiv) to the suspension and stir at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, paying close attention to the ratio of mono- to di-alkylated product.

  • Upon completion, dilute the reaction mixture with water.

  • Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation and Troubleshooting

Table 1: Comparison of N-Alkylation Methodologies
FeatureReductive AminationDirect Alkylation (Sₙ2)Buchwald-Hartwig Amination
Alkyl Group Aliphatic (from Aldehyde/Ketone)Aliphatic (from Halide)Aryl/Heteroaryl (from Halide/OTf)
Key Reagents Carbonyl, NaBH(OAc)₃ or NaBH₃CNAlkyl Halide, Base (e.g., CsOH, K₂CO₃)Aryl Halide, Pd Catalyst, Ligand, Base
Common Solvents DCE, DCM, THFDMF, DMSO, AcetonitrileToluene, Dioxane, THF
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux[11]80-110 °C
Primary Advantage Excellent control for mono-alkylation; avoids over-alkylation.[5]Operationally simple; no metal catalyst.Broad scope for C(sp²)-N bonds; high functional group tolerance.[14]
Primary Challenge Requires a suitable carbonyl partner.Risk of over-alkylation.[12]Requires expensive catalyst/ligand; sensitive to air/moisture.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents; low temperature; insufficient activation (e.g., no acid catalyst for imine formation).Check reagent quality. Gently warm the reaction. For reductive amination, add a catalytic amount of acetic acid. For Buchwald-Hartwig, ensure the catalyst/ligand is active and the system is inert.
Over-alkylation (Direct Alkylation) Product is more reactive than starting material; strong base; high concentration.Use a milder or sterically hindered base. Employ the "Cesium Effect" with CsOH or Cs₂CO₃.[13] Use a larger excess of the starting amine.
Recovery of Starting Material Steric hindrance around the amine or on the electrophile; poor leaving group (for Sₙ2).Increase reaction temperature and/or time. For Sₙ2 with an alkyl chloride/bromide, add a catalytic amount of NaI or KI to generate the more reactive iodide in situ.[11]
Side Reactions (Reductive Amination) Carbonyl self-condensation; reduction of the starting carbonyl by the reducing agent.Use a more selective reducing agent like NaBH(OAc)₃. Ensure the amine and carbonyl are mixed to form the imine before adding the bulk of the reducing agent.

Conclusion

The N-alkylation of spirocyclic amines is a fundamental transformation that enables the exploration of this valuable chemical space in drug discovery. Reductive amination offers a controlled and reliable route for introducing aliphatic groups with minimal over-alkylation. Direct Sₙ2 alkylation provides an operationally simple alternative, where selectivity can be achieved through careful selection of bases and reaction conditions. For the synthesis of N-aryl spirocycles, the Buchwald-Hartwig amination remains the gold standard. By understanding the principles and practical considerations outlined in this guide, researchers can confidently and efficiently synthesize diverse libraries of N-alkylated spirocyclic amines to drive their discovery programs forward.

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  • He, L., et al. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie. [Link]

  • Amination. Fisher Scientific. [Link]

  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Singh, S. B., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. PubMed. [Link]

  • Thieme E-Journals - Synthesis / Full Text. Thieme. [Link]

  • N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. (2025, August 7). ResearchGate. [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC. [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

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Medicinal Chemistry Applications of 3,9-Diazaspiro[5.5]undecanes: Scaffolds, Synthesis, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has frequently led to compounds with poor solubility and high off-target promiscuity. The 3,9-diazaspiro[5.5]undecane scaffold offers a highly effective "escape from flatland." Characterised by two orthogonal piperidine rings fused at a single spiro carbon, this sp3-rich bicyclic system provides a rigid, three-dimensional framework[1].

From a medicinal chemistry perspective, the spiro[5.5]undecane core is invaluable because it projects substituents into defined 3D vectors at the 3- and 9-positions[2]. This unique spatial arrangement allows the molecule to precisely complement complex receptor binding pockets while its non-planar geometry inherently reduces non-specific hydrophobic interactions (promiscuity) with off-target proteins[3].

Key Therapeutic Applications

Neuropharmacology and Immunomodulation

Diazaspiro[5.5]undecane derivatives have emerged as potent, competitive antagonists of the γ-aminobutyric acid type A receptor (GABA_A). Notably, compounds such as the m-methylphenyl analog (Compound 1e) exhibit high-nanomolar affinity for the extrasynaptic α4βδ subtype. Beyond central nervous system applications, these specific antagonists demonstrate profound peripheral immunomodulatory effects, successfully rescuing the inhibition of T cell proliferation[1].

GPCR Targeting: Escaping Ligand Promiscuity

Aminergic G-Protein-Coupled Receptors (GPCRs) often share highly conserved orthosteric binding sites, making selectivity a major hurdle. By incorporating the 3,9-diazaspiro[5.5]undecane motif as a low-affinity orthosteric fragment, researchers have developed Dopamine D3 Receptor (D3R) ligands with exceptional selectivity. The rigid spiro structure prevents the molecule from adopting conformations that would bind to the closely related D2R, achieving D2R/D3R selectivity ratios exceeding 900-fold[3].

Targeted Protein Degradation (PROTACs & HyTs)

The structural rigidity and lipophilicity of the spiro scaffold make it an excellent linker and structural anchor in targeted protein degradation. Recent developments include the design of CZY43, a hydrophobic tag (HyT) degrader targeting the pseudokinase HER3. The diazaspiro core facilitates optimal presentation of the degradation tag to the cellular machinery, leading to efficient HER3 knockdown[4].

Oncology: YAP1/TAZ Pathway Inhibition

Functionalized 5-heteroaryl-3,9-diazaspiro[5.5]undecanes have been identified as potent inhibitors of geranylgeranyltransferase I (GGTase I). By inhibiting GGTase I, these compounds prevent the prenylation (membrane anchoring) of Rho GTPases. This blockade subsequently inactivates the downstream YAP1 and TAZ transcriptional co-activators, effectively halting cancer cell proliferation in hyperproliferative disorders[5][6].

Quantitative Pharmacological Data

The following table summarizes the pharmacological profiles of key 3,9-diazaspiro[5.5]undecane derivatives across various therapeutic targets.

Compound / DerivativePrimary TargetPharmacological RoleBinding Affinity / PotencyReference
Compound 1e (m-methylphenyl analog)GABA_A Receptor (α4βδ)Competitive Antagonist / Immunomodulator

= 180 nM
[1]
Compound 32 (Triazole derivative)Dopamine D3 ReceptorHighly Selective Antagonist

= 3.2 nM (D2R/D3R = 60)
[3]
CZY43 (Hydrophobic Tag)Pseudokinase HER3Small-Molecule DegraderHigh degradation efficiency[4]
5-heteroaryl derivatives GGTase IYAP1/TAZ Pathway InhibitorAnti-proliferative (

varies)
[5]

Synthetic Methodologies & Workflows

The synthesis of functionalized 3,9-diazaspiro[5.5]undecanes typically relies on orthogonal protecting group strategies. By utilizing N-Boc-3,9-diazaspiro[5.5]undecane as a starting material, one nitrogen can be selectively derivatized via transition-metal-catalyzed cross-coupling or acylation, followed by deprotection and subsequent functionalization of the second nitrogen[7].

Synthesis SM N-Boc-3,9-diazaspiro[5.5]undecane (Core Scaffold) Coupling Buchwald-Hartwig Cross-Coupling Pd2(dba)3, RuPhos, NaOt-Bu SM->Coupling Aryl Halide 100°C, Dioxane Intermediate N-Aryl-N'-Boc-Spiro Intermediate (LC-MS Validated) Coupling->Intermediate Workup & Purification Deprotection Acidic Cleavage TFA/DCM or 4M HCl/Dioxane Intermediate->Deprotection Boc Removal Product Functionalized Spiro[5.5]undecane (Free Amine / Salt) Deprotection->Product Precipitation & Lyophilization

Caption: Workflow for divergent synthesis of N-arylated 3,9-diazaspiro[5.5]undecane derivatives.

Protocol 1: Divergent Synthesis via Buchwald-Hartwig Cross-Coupling

Causality Note: The choice of RuPhos as a ligand is critical. Its electron-rich, sterically demanding biaryl phosphine structure facilitates rapid reductive elimination, which suppresses the formation of undesired unsaturated diazaspiro[5.5]undec-1-ene side-products via β-hydride elimination[3].

Materials:

  • N-Boc-3,9-diazaspiro[5.5]undecane (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • 
     (0.05 equiv) and RuPhos (0.10 equiv)
    
  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • 4M HCl in dioxane or Trifluoroacetic acid (TFA)

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, combine

    
    , RuPhos, and NaOt-Bu. Add anhydrous 1,4-dioxane and stir at room temperature for 5 minutes to generate the active Pd(0) complex.
    
  • Coupling Reaction: Add the aryl halide and N-Boc-3,9-diazaspiro[5.5]undecane to the mixture. Seal the flask and heat to 100°C for 20–30 minutes.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC and LC-MS. The disappearance of the starting spiro amine and the appearance of the target mass (

    
    ) confirms conversion.
    
  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove palladium residues. Wash the organic filtrate with brine, dry over anhydrous

    
    , and concentrate under vacuum[4]. Purify via flash chromatography.
    
  • Deprotection: Dissolve the purified intermediate in DCM and add TFA (1:1 v/v), or use 4M HCl in dioxane. Stir at room temperature for 3 hours[3].

  • Isolation: Concentrate the mixture. If TFA was used, basify with saturated aqueous

    
     and extract with DCM. If HCl was used, precipitate the resulting dihydrochloride salt using cold diethyl ether, filter, and lyophilize to yield the pure product[8].
    

Biological Evaluation Protocols

Signaling Ligand Spiro[5.5]undecane Derivative GGTase Geranylgeranyltransferase I (GGTase I) Ligand->GGTase Competitive Inhibition Rho Rho GTPases (Membrane Anchoring) GGTase->Rho Prevents Prenylation YAP YAP1 / TAZ (Nuclear Translocation) Rho->YAP Downregulates Activation Transcription Oncogenic Transcription (Cell Proliferation) YAP->Transcription Blocks Target Genes

Caption: Mechanism of YAP1/TAZ pathway inhibition via GGTase I targeting by spiro compounds.

Protocol 2: Radioligand Binding Assay for GABA_A Receptor Affinity

Causality Note: Rat brain cortex membranes are utilized as they provide a physiologically relevant matrix containing natively folded GABA_A receptor subtypes. The inclusion of an excess unlabeled GABA control is a critical self-validating step; it saturates the specific binding sites, allowing for the precise subtraction of non-specific radioligand lipid partitioning[9].

Materials:

  • Rat brain cortex membrane preparation

  • Radioligand:

    
    -Muscimol (specific for the orthosteric GABA site)
    
  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding (NSB) control: 100 µM unlabeled GABA

  • Test compounds (spiro derivatives)

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize rat brain cortex tissue in ice-cold assay buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash out endogenous GABA.

  • Assay Setup: In a 96-well plate, add 50 µL of the test compound (at varying concentrations from

    
     to 
    
    
    
    M), 50 µL of
    
    
    -Muscimol (final concentration ~2 nM), and 100 µL of the membrane suspension (approx. 100 µg protein/well)[9].
  • Validation Controls: Dedicate at least three wells to total binding (buffer instead of test compound) and three wells to NSB (100 µM unlabeled GABA instead of test compound).

  • Incubation: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter[9]. Calculate the

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

1.[8] 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride - Vulcanchem. Vulcanchem. URL: 2.[1] Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry - ACS Publications. URL: 3.[2] Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. URL: 4.[7] Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications. URL: 5.[9] Application of 9-Hydroxyspiro[5.5]undecan-3-one and its Analogs in Medicinal Chemistry. Benchchem. URL: 6.[4] Discovery of CZY43 as a New Small-Molecule Degrader of Pseudokinase HER3. SSRN. URL: 7.[5] WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds. Google Patents. URL: 8.[6] WO2020048829A1 - 3,9-diazaspiro[5.5]undecane compounds. Google Patents. URL: 9.[3] Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs). PMC. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Diazaspiro Salt Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the purification of diazaspiro hydrochloride (HCl) salts. The presence of excess HCl can interfere with subsequent reactions, affect biological assays, and compromise the stability and physicochemical properties of your compound. This resource provides in-depth, field-tested answers and protocols to help you navigate these common purification challenges.

Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of excess HCl from my diazaspiro salt preparation so critical?

Residual acid can have several detrimental effects. It can act as an unwanted catalyst in subsequent synthetic steps, leading to side reactions or degradation of your product. For drug development professionals, excess acid can alter the compound's solubility, hygroscopicity, and ultimately impact its performance in biological screening and formulation studies. Furthermore, strong acids can cause degradation of sensitive functional groups over time, even during storage[1].

Q2: What are the primary methods for removing excess HCl?

The main strategies are based on the physical and chemical properties of your diazaspiro salt and the excess acid:

  • Solvent Trituration/Washing: The most common method, involving washing the solid salt with a solvent in which the HCl is soluble but the diazaspiro salt is not.

  • Recrystallization: A powerful technique for achieving high purity by dissolving the crude salt in a minimal amount of a hot solvent and allowing it to cool, leaving impurities (including HCl) in the mother liquor[2].

  • Azeotropic Distillation: Co-evaporation of HCl with a solvent that forms a low-boiling azeotrope, effectively removing the acid under reduced pressure[3][4].

  • Acid Scavengers: Using solid-supported bases (scavenger resins) or liquid bases to neutralize the excess HCl, followed by filtration or extraction[5][6][7].

Q3: How do I choose the right HCl removal method for my specific diazaspiro compound?

The choice depends primarily on your compound's solubility and stability. The decision-making process can be visualized as follows:

start Start: Crude Diazaspiro-HCl Salt solubility Is the salt soluble in common organic solvents? start->solubility stability Is the salt stable to heat? solubility->stability No recryst Use Recrystallization solubility->recryst Yes wash Use Solvent Trituration/Washing stability->wash No azeo Use Azeotropic Distillation stability->azeo Yes water_sol Is the salt water-soluble? water_sol->wash No scavenger Use Acid Scavenger (Resin or Aqueous Base) water_sol->scavenger Yes wash->water_sol

Caption: Decision tree for selecting an HCl removal method.

Q4: My diazaspiro salt is highly polar and water-soluble. How can I purify it without significant product loss?

This is a common challenge. Standard aqueous washes are not feasible. Your best options are:

  • Solvent Trituration with a Polar, Aprotic Solvent: Find a solvent like acetonitrile or acetone in which your salt has minimal solubility but which can still dissolve and wash away the HCl. Cooling the solvent can further decrease your product's solubility[8].

  • Polymer-Supported Scavengers: These are solid resins with basic functional groups (e.g., aminomethyl polystyrene). You can add the resin to a solution/slurry of your crude product. The resin neutralizes the HCl, and you can then simply filter off the solid resin, leaving your purified product in the solution[9][10]. This avoids aqueous workups entirely.

Troubleshooting Guides
Problem: Low Yield or Product Loss

Q: I'm losing most of my product during purification. What is the likely cause and how can I fix it?

A: Significant product loss almost always stems from the unintended dissolution of your target compound. The diazaspiro core imparts a degree of polarity, and the hydrochloride salt form further increases solubility in polar solvents.

Causality & Troubleshooting Steps:

  • Incorrect Solvent Choice for Washing: The solvent you are using to wash away the excess HCl is likely too effective at dissolving your product salt.

    • Solution: Switch to a less polar solvent. If you are using ethanol, try isopropanol or acetone. If using acetone, try diethyl ether or ethyl acetate. Perform small-scale solubility tests before committing your entire batch.

  • Using Too Much Solvent: Even in a "poor" solvent, some product will dissolve. Using large volumes will exacerbate this loss.

    • Solution: Use the minimum volume of solvent necessary. Wash the solid with several small portions of cold solvent rather than one large portion. This is more efficient at removing impurities while minimizing product loss[2].

  • Temperature is Too High: Solubility increases with temperature. Washing with room-temperature solvent may be the issue.

    • Solution: Always use ice-cold solvent for washing and rinsing your solid product during filtration. Pre-chill your chosen solvent in an ice bath.

  • Premature Filtration: If recrystallizing, you may not be allowing sufficient time for your product to fully crystallize out of the solution before filtration.

    • Solution: After slow cooling to room temperature, place your crystallization flask in an ice bath or refrigerator (if the solvent won't freeze) for at least an hour to maximize crystal formation[2].

start Problem: Low Product Yield cause1 Cause: Incorrect Solvent Choice start->cause1 cause2 Cause: Excessive Solvent Volume start->cause2 cause3 Cause: Washing at Room Temperature start->cause3 sol1 Solution: Test & Switch to Less Polar Solvent cause1->sol1 sol2 Solution: Use Minimal Volume; Multiple Small Washes cause2->sol2 sol3 Solution: Use Ice-Cold Solvent for All Washes cause3->sol3

Caption: Workflow for troubleshooting low product yield.

Method-Specific Troubleshooting

Q: How do I empirically select the best solvent for washing my diazaspiro salt?

A: The ideal solvent should meet two criteria: your diazaspiro salt should be insoluble or sparingly soluble, while HCl should be readily soluble.

Experimental Protocol for Solvent Screening:

  • Place a small amount (5-10 mg) of your crude, dried salt into several different test tubes.

  • To each tube, add 0.5 mL of a different candidate solvent (e.g., diethyl ether, ethyl acetate, acetone, isopropanol).

  • Agitate the tubes at room temperature for 5 minutes.

  • Observe solubility. An ideal solvent will leave your product as a solid.

  • If the solid remains, filter a small portion of the solvent and add a drop of silver nitrate (AgNO₃) solution. The formation of a white precipitate (AgCl) indicates that HCl was successfully dissolved and washed away from the solid.

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution during cooling[2]. It can also happen if the solution is too concentrated or cools too quickly.

Solutions:

  • Add More Solvent: Your solution may be too saturated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve the liquid phase, then attempt to cool it again, but much more slowly.

  • Reduce Cooling Rate: Allow the flask to cool to room temperature on the benchtop, undisturbed. Insulating the flask with glass wool can help slow the process further. Rapid cooling (e.g., placing directly in an ice bath) often promotes oiling.

  • Change Solvent System: Your current solvent may be too "good." Try a solvent system where the compound is less soluble, such as a mixture (e.g., ethanol/diethyl ether or isopropanol/hexane). Dissolve the compound in a minimal amount of the "good" solvent (ethanol) and slowly add the "poor" solvent (diethyl ether) until the solution becomes faintly cloudy, then allow it to cool slowly.

Q: When should I consider azeotropic distillation, and what is the mechanism?

A: This method is ideal for compounds that are heat-stable but may be sensitive to aqueous conditions or are difficult to handle as solids. Hydrogen chloride forms a well-known azeotrope with water (boiling point ~108.6 °C at 1 atm)[11]. However, it can also be removed by forming azeotropes with organic solvents like toluene. The principle is to dissolve your crude salt in a suitable solvent (e.g., toluene), then remove the solvent under reduced pressure. The HCl co-distills with the toluene, leaving behind your purified salt[12]. This process is often repeated 2-3 times to ensure complete removal.

Experimental Protocols
Protocol 1: Solvent Trituration for HCl Removal
  • Place your crude, dry diazaspiro HCl salt in an appropriately sized flask.

  • Add a small volume of a pre-selected, ice-cold solvent (e.g., diethyl ether, acetone). The solid should not dissolve.

  • Stir the resulting slurry vigorously for 15-30 minutes in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid cake with two to three small portions of the same ice-cold solvent.

  • Dry the purified salt under high vacuum to remove all residual solvent.

Protocol 2: Recrystallization of a Diazaspiro•HCl Salt
  • Place the crude salt in a flask. Add a stir bar.

  • Add a suitable solvent (e.g., isopropanol, ethanol) portion-wise while heating the mixture to a gentle reflux. Add just enough solvent to achieve complete dissolution[2].

  • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • As the solution cools, crystals of your purified product should form. If no crystals appear, try scratching the inside of the flask with a glass rod to induce crystallization[2].

  • Once the flask has reached room temperature and crystallization appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a minimal amount of ice-cold solvent.

  • Dry the crystals under high vacuum.

Reference Data

Table 1: Comparison of HCl Removal Methodologies

MethodAdvantagesDisadvantagesBest Suited For
Solvent Trituration Fast, simple, and effective for many salts. Avoids heating.Requires the salt to be insoluble in a suitable solvent. Can lead to product loss if solubility is not negligible.Crystalline solids that are poorly soluble in common organic solvents like ether or ethyl acetate.
Recrystallization Provides very high purity. Removes co-crystallized impurities.Can be time-consuming and may lead to significant yield loss in the mother liquor. Risk of "oiling out."[2]Compounds that are stable to heat and exhibit a significant difference in solubility between hot and cold solvents.
Azeotropic Distillation Excellent for removing trace amounts of HCl. Avoids aqueous conditions.Requires the compound to be stable to heating under vacuum. Not effective for removing large, stoichiometric amounts of acid.Heat-stable, non-volatile compounds, especially in the final purification stages.[3][4]
Acid Scavengers Highly effective and avoids aqueous workups. Ideal for water-soluble products.[9]Scavenger resins can be expensive. Requires an extra filtration step. Liquid bases require a subsequent extraction.Highly polar or water-soluble diazaspiro salts where traditional washing is not feasible.[10]
References
  • Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies. PubMed Central. Available at: [Link]

  • Remove Sticky Reagents. University of Rochester. Available at: [Link]

  • Scavenger (chemistry). Wikipedia. Available at: [Link]

  • Workup for Removing Amines. University of Rochester. Available at: [Link]

  • HCl Purification and Stripping. Ecarb Srl. Available at: [Link]

  • SCAVENGER strategies in organic synthesis. Wipf Group, University of Pittsburgh. Available at: [Link]

  • HCl recovery using azeotrope shifters. SGL Carbon. Available at: [Link]

  • Synthetic chemists: getting rid of HCl? Reddit. Available at: [Link]

  • Methods for the separation of hcl from a chloride salt and compositions produced thereby. Google Patents.
  • Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. Google Patents.
  • Outline a general procedure for the separation of amines from neutral compounds. Filo. Available at: [Link]

  • Supported scavengers and reagents in organic chemistry. ResearchGate. Available at: [Link]

  • How can I separate HCl from amine hydrogenchloride solution by electrolysis? ResearchGate. Available at: [Link]

  • HCl Treatment. De Dietrich Process Systems. Available at: [Link]

  • How do I remove HCl acid from a reaction medium containing a polar compound as a product? ResearchGate. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PubMed Central. Available at: [Link]

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Stability of 3,9-Diazaspiro[5.5]undecan-2-one in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Troubleshooting & Methodology Guide

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the 3,9-diazaspiro[5.5]undecan-2-one scaffold.

Scaffold Overview & Mechanism of Action 3,9-Diazaspiro[5.5]undecan-2-one is a highly versatile spirocyclic compound utilized in advanced drug discovery, particularly in the development of geranylgeranyltransferase I (GGTase I) inhibitors and CCR5 antagonists[1]. By inhibiting GGTase I, these compounds block the prenylation of RhoA GTPases, leading to the downstream inactivation of YAP1/TAZ pathways, which is a critical mechanism for halting hyperproliferative cancer cell growth[1][2].

Because this core structure contains both a neutral lactam (at positions 2 and 3) and a basic secondary amine (at position 9), understanding its aqueous stability, pH-dependent solubility, and degradation kinetics is paramount for successful assay development[3].

Pathway Compound 3,9-Diazaspiro[5.5]undecan-2-one (GGTase I Inhibitor) GGTase Geranylgeranyltransferase I (GGTase I) Compound->GGTase Inhibits RhoA RhoA GTPase (Unprenylated / Inactive) GGTase->RhoA Prevents Prenylation YAP1 YAP1 / TAZ (Inactivated / Cytoplasmic) RhoA->YAP1 Downregulates Cancer Cancer Cell Proliferation (Blocked) YAP1->Cancer Halts Transcription

Fig 1. Mechanism of action: 3,9-diazaspiro[5.5]undecan-2-one derivatives inhibit GGTase I.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the free base of 3,9-diazaspiro[5.5]undecan-2-one precipitate in standard physiological buffers (pH 7.4)? A: The precipitation is a direct result of the molecule's ionization state. The N9 nitrogen in the piperidine ring is a basic secondary amine with a typical pKa of ~9.5 to 10.0. At pH 7.4, while a significant portion is protonated, the equilibrium still permits enough unprotonated, highly lipophilic free base to exceed its low intrinsic aqueous solubility. Scientist Insight: To resolve this, convert the parent compound into an acid addition salt (e.g., hydrochloride, trifluoroacetate, or oxalate)[3][4][5]. Salt formation lowers the localized pH during dissolution, ensuring >99% protonation. This disrupts the crystal lattice energy and facilitates rapid, stable solvation without the need for organic co-solvents like DMSO[3].

Q2: Is the spirocyclic lactam ring susceptible to hydrolysis in aqueous media? A: At physiological pH (6.5–7.5) and ambient temperature, the lactam ring is kinetically stable. The spiro[5.5] architecture provides significant steric shielding around the C2 carbonyl. However, under forced degradation conditions (pH < 2 or pH > 10), the C2-N3 amide bond becomes susceptible to acid- or base-catalyzed hydrolysis. Hydroxide ions or water nucleophiles attack the electrophilic C2 carbonyl carbon, yielding a ring-opened amino acid degradant.

Q3: How should I store my aqueous stock solutions to prevent degradation? A: The N9 secondary amine is prone to N-oxidation in the presence of dissolved oxygen and trace transition metals. Store aqueous stocks at -20°C in slightly acidic conditions (pH 4.0–5.0). Avoid repeated freeze-thaw cycles, as the freezing process can concentrate solutes and cause localized pH shifts, accelerating both oxidation and hydrolysis.

Part 2: Quantitative Stability Profile

To aid in formulation and assay planning, below is a synthesized stability profile of the 3,9-diazaspiro[5.5]undecan-2-one core under various aqueous stress conditions.

Stress ConditionpHTemp (°C)Time% Recovery (LC-MS)Primary Degradation Pathway
Control (Buffer) 7.4257 days> 99.5%None
Acidic Hydrolysis 2.0407 days94.2%Lactam ring-opening (C2-N3 cleavage)
Basic Hydrolysis 10.0407 days88.7%Base-catalyzed lactam hydrolysis
Oxidative Stress 7.4 (0.3% H₂O₂)2524 hours91.5%N9-oxidation (N-oxide formation)
Thermal Stress 7.4607 days97.8%Trace hydrolysis

Note: Data represents typical scaffold behavior; specific bulky substituents at N3 or N9 will sterically or electronically modulate these kinetics.

Part 3: Experimental Methodologies

Workflow Stock Aqueous Stock (pH 7.4, 10mM) Stress Forced Degradation (Acid/Base/Oxidation) Stock->Stress Aliquot Quench Neutralization & Quenching Stress->Quench t=24h, 48h, 7d HPLC LC-MS/MS Analysis Quench->HPLC Inject Data Kinetic Stability Profiling HPLC->Data Peak Integration

Fig 2. Workflow for forced degradation and kinetic stability profiling of spirocyclic compounds.

Protocol 1: Preparation of a Self-Validating 10 mM Aqueous Stock Solution

Objective: Formulate a stable, fully solvated stock solution avoiding the use of DMSO, which can interfere with certain cellular assays and compound stability over time.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.68 mg of 3,9-diazaspiro[5.5]undecan-2-one free base (MW: 168.24 g/mol )[6] into a sterile, amber glass vial (amber glass prevents photo-oxidation).

  • Acidic Solvation: Add 100 µL of 0.1 M HCl. Causality: The strong acid rapidly protonates the N9 secondary amine, forming the highly soluble hydrochloride salt in situ[3]. Vortex for 30 seconds until the solution is completely clear.

  • Buffering: Slowly add 800 µL of 50 mM Sodium Phosphate buffer (pH 6.8). Scientist Insight: Do not use Tris buffer. Tris contains a primary amine that can act as a competing nucleophile at elevated temperatures, potentially confounding downstream stability assays by reacting with the compound.

  • Volume Adjustment: Adjust the final volume to 1.0 mL using HPLC-grade water.

  • Validation: Measure the final pH using a micro-probe to ensure it rests between 5.5 and 6.5. Filter through a 0.22 µm PTFE syringe filter to remove any nucleation sites that could seed precipitation.

Protocol 2: Forced Degradation & Kinetic Stability Profiling

Objective: Determine the hydrolytic half-life of the compound in aqueous media following ICH Q1A guidelines.

Step-by-Step Methodology:

  • Sample Preparation: Prepare three 1 mM aliquots of the compound in:

    • 0.1 M HCl (Acid stress)

    • 0.1 M NaOH (Base stress)

    • 50 mM Phosphate Buffer pH 7.4 (Control)

  • Incubation: Seal vials and incubate in a thermomixer at 40°C in the dark.

  • Time-Course Sampling & Quenching: At t = 0, 24h, 48h, and 7d, extract 50 µL aliquots.

    • Crucial Step: Immediately quench the acid/base stressed samples by neutralizing them with an equivalent volume of 0.1 M NaOH or HCl, respectively. Causality: Quenching stops the degradation reaction instantly, ensuring the LC-MS snapshot accurately reflects the exact timepoint without continued degradation in the autosampler.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH) using a gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile. Monitor the parent mass (m/z [M+H]+ = 169.1)[6] and scan for the +18 Da mass shift indicative of the ring-opened water addition product.

References

1.[6] Title: 3,9-Diazaspiro[5.5]undecan-2-one | C9H16N2O | CID 22975668 - PubChem Source: nih.gov URL: 2.[4] Title: 3,9-Diazaspiro[5.5]undecan-2-one oxalate|BLD Pharm Source: bldpharm.com URL: 3.[3] Title: 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one - Benchchem Source: benchchem.com URL: 4.[1] Title: WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds - Google Patents Source: google.com URL: 5.[2] Title: WO2020048829A1 - 3,9-diazaspiro[5.5]undecane compounds - Google Patents Source: google.com URL: 6.[5] Title: Safety Data Sheet - ChemScene Source: chemscene.com URL:

Sources

Technical Support Center: Overcoming Steric Hindrance in Spirocyclic Amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Spirocyclic amines are increasingly utilized in modern drug discovery to escape "flatland," thereby improving physicochemical properties and expanding intellectual property space[1]. However, the three-dimensional bulk of spiro-fused ring systems introduces severe steric hindrance. This often renders standard coupling protocols ineffective, leading to poor yields and complex side reactions.

This guide provides mechanistic troubleshooting, reagent selection logic, and validated protocols for amide bond formation and Buchwald-Hartwig cross-coupling of sterically demanding spirocyclic amines.

Section 1: Amide Bond Formation Troubleshooting

Q: My amide coupling with a spirocyclic amine and HATU is yielding <10% product alongside a large amount of a basic byproduct. What is happening, and how do I fix it? A: You are likely observing the guanidinylation of your spirocyclic amine. Aminium (uronium) reagents like HATU and HBTU can react directly with the amine if the activation of the carboxylic acid is slower than the amine's attack on the coupling reagent itself[2]. Because spirocyclic amines are exceptionally bulky, their nucleophilic attack on the bulky OAt-active ester is retarded, giving the guanidinylation side reaction time to compete.

  • Causality-Driven Solution: Pre-activate the carboxylic acid with HATU and your base for 2-3 minutes before adding the spirocyclic amine[3]. Alternatively, switch to a coupling reagent that does not cause guanidinylation, such as COMU[4].

Q: I switched to COMU, but I'm still seeing incomplete conversion with a highly hindered, quaternary-adjacent spirocycle. What is the next logical step? A: When OAt or Oxyma esters (generated by HATU and COMU, respectively) are too sterically demanding for the amine to approach, you must reduce the steric bulk of the activated intermediate. The most effective strategy is the in situ generation of an acyl fluoride [5]. Fluoride is a highly electronegative, excellent leaving group, yet the resulting acyl fluoride is remarkably stable against hydrolysis. More importantly, the small atomic radius of fluorine minimizes steric clash during the nucleophilic attack by the bulky spirocycle[5][6].

Table 1: Coupling Reagent Selection Matrix for Hindered Amines
ReagentActive Intermediate SizeGuanidinylation RiskCausality / Mechanism of Action
HATU Large (OAt ester)HighAnchimeric assistance from the pyridine nitrogen accelerates coupling, but the bulky ester can physically block hindered amines[2].
COMU Large (Oxyma ester)LowThe morpholino skeleton and Oxyma leaving group enhance stability and reactivity; it provides a safer, non-explosive alternative to HOAt[4].
TFFH Small (Acyl Fluoride)NoneGenerates an unhindered, highly electrophilic acyl fluoride in situ, allowing nucleophilic attack by extremely bulky amines[5][6].
Protocol 1: Extreme Steric Hindrance Amide Coupling via In Situ Acyl Fluoride

Self-Validating Mechanism: The formation of the acyl fluoride can be monitored by 19F NMR or IR spectroscopy (carbonyl stretch ~1840 cm⁻¹) prior to amine addition, ensuring complete activation before the coupling step is initiated.

  • Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add

    
    -Diisopropylethylamine (DIPEA) (3.0 eq) and TFFH (1.2 eq).
    
  • Incubation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color as the acyl fluoride intermediate forms.

  • Coupling: Add the spirocyclic amine (1.0 eq) dropwise as a solution in DMF.

  • Thermal Acceleration: Because of the extreme steric hindrance, heat the reaction to 60 °C for 4-12 hours to drive the nucleophilic attack to completion[5].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 1M HCl (to remove unreacted amine), and wash with brine. Dry over MgSO₄ and concentrate for purification.

Section 2: Buchwald-Hartwig Cross-Coupling Diagnostics

Q: I am trying to N-arylate a secondary spirocyclic amine using Pd₂(dba)₃ and BINAP, but I only observe unreacted starting material and dehalogenated arene. Why? A: BINAP is a bidentate ligand that creates a highly congested chiral pocket around the palladium center. While excellent for primary amines, it is generally too sterically restrictive for bulky secondary amines, completely preventing the transmetalation/amine binding step. Furthermore, if binding does occur, slow reductive elimination leads to competitive


-hydride elimination or protodehalogenation.
  • Causality-Driven Solution: Switch to a bulky, electron-rich monodentate biaryl phosphine ligand, specifically RuPhos [7]. RuPhos is explicitly designed to facilitate the coupling of secondary amines by promoting rapid reductive elimination, thereby outcompeting decomposition pathways.

Q: Does the choice of base matter when coupling spirocyclic amines? A: Absolutely. The base must deprotonate the amine upon its binding to the Pd complex. For highly hindered amines, standard bases like Cs₂CO₃ may be kinetically too slow. Stronger bases like NaOtBu or LiHMDS are preferred. However, if your substrate contains base-sensitive functional groups, you must use weaker bases (e.g., K₃PO₄) and compensate by using highly active pre-catalysts (e.g., RuPhos Pd G3/G4) to ensure the catalytic cycle turns over efficiently.

Protocol 2: Buchwald-Hartwig N-Arylation of a Hindered Secondary Spirocycle

Self-Validating Mechanism: Using a preformed Pd G3/G4 precatalyst ensures a strict 1:1 Ligand-to-Metal ratio and rapid generation of the active L-Pd(0) species under mild conditions, removing the variable of incomplete catalyst activation.

  • Preparation: In a glovebox or under a strict inert argon atmosphere, charge an oven-dried vial with the aryl halide (1.0 eq), spirocyclic amine (1.2 eq), RuPhos Pd G3 precatalyst (2-5 mol%), and NaOtBu (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene or 1,4-Dioxane to achieve a 0.1 M concentration.

  • Reaction: Seal the vial with a Teflon-lined cap and heat at 80-100 °C for 2-12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium particulates and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Section 3: Strategic Workflow for Spirocyclic Amine Coupling

To minimize trial and error, follow this logical decision tree when planning your synthesis:

CouplingStrategy Start Spirocyclic Amine Coupling Need Amide Amide Bond Formation Start->Amide Carboxylic Acid Partner Buchwald C-N Cross-Coupling (Buchwald-Hartwig) Start->Buchwald Aryl Halide Partner HATU HATU / COMU (Standard Hindered) Amide->HATU Moderate Sterics AcylF Acyl Fluoride (TFFH) (Severely Hindered) Amide->AcylF Extreme Sterics (e.g., adjacent quaternary centers) RuPhos RuPhos / Pd (Secondary Amines) Buchwald->RuPhos 2° Spiro-Amine BrettPhos BrettPhos / Pd (Primary Amines) Buchwald->BrettPhos 1° Spiro-Amine

Decision tree for selecting optimal coupling strategies based on amine and reaction type.

References

  • Source: bachem.
  • Source: benchchem.
  • Source: acs.
  • Source: researchgate.
  • Source: sigmaaldrich.
  • Source: luxembourg-bio.
  • Source: rsc.

Sources

Crystallization techniques for diazaspiro hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of diazaspiro hydrochloride salts. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of crystallizing these valuable compounds. Diazaspirocycles offer a unique three-dimensional architecture that is increasingly vital in modern drug discovery, and obtaining high-quality crystalline hydrochloride salts is a critical step in their development.[1]

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your crystallization processes.

Common Crystallization Challenges: Troubleshooting Guide

This section addresses the most frequent and frustrating issues encountered during the crystallization of diazaspiro hydrochloride salts in a direct question-and-answer format.

Question 1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when your diazaspiro hydrochloride salt separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens under conditions of very high supersaturation, where the solute comes out of solution at a temperature above its melting point or when the rate of precipitation is too fast for molecules to organize into a crystal lattice.[2]

Causality & Underlying Principles:

  • High Supersaturation: Rapid cooling or fast addition of an anti-solvent can create a level of supersaturation that favors amorphous precipitation (oiling) over ordered crystallization.

  • Impurity Effects: The presence of impurities can depress the melting point of your compound or interfere with crystal lattice formation, promoting oiling.

  • Solvent System: The chosen solvent may be too good, meaning the compound has excessively high solubility, leading to a "crash-out" as an oil when conditions change.[3]

Troubleshooting Workflow:

// Nodes for solutions sol1 [label="Reduce Supersaturation Rate", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Increase Solubilization Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Change Solvent System", fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="Purify Material", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for specific actions action1a [label="Slow down cooling rate\n(e.g., 0.1-1°C/min)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; action1b [label="Add anti-solvent slower\n(dropwise with vigorous stirring)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; action2a [label="Add more of the 'good' solvent\nto ensure complete dissolution at a higher temp", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; action3a [label="Select a solvent where\nthe salt is less soluble", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; action4a [label="Perform pre-purification step\n(e.g., column chromatography)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> sol1; start -> sol2; start -> sol3; start -> sol4;

sol1 -> action1a; sol1 -> action1b; sol2 -> action2a; sol3 -> action3a; sol4 -> action4a; } DOT Caption: Troubleshooting workflow for "oiling out."

Actionable Solutions:

  • Modify Solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise into the center of a vigorously stirred solution. This prevents localized areas of high supersaturation.[5]

  • Use More Solvent: Return the oiled-out mixture to the heat source, add more of the primary ("good") solvent until the oil redissolves completely, and then attempt to cool it again slowly.[2] This reduces the overall supersaturation level.

  • Change Solvents: Select a solvent in which your salt is slightly less soluble. This lowers the supersaturation driving force, favoring slower, more controlled crystal growth.

Question 2: I'm getting a very fine powder or microcrystals, not the large, single crystals needed for X-ray diffraction. What should I do?

Answer:

The formation of fine powder indicates that the nucleation rate is much higher than the crystal growth rate. This is another common consequence of excessive supersaturation. Essentially, countless small crystals are formed simultaneously, competing for the solute and thus preventing any of them from growing large.

Causality & Underlying Principles:

  • Rapid Nucleation: Spontaneous primary nucleation, which occurs at high supersaturation, leads to a large number of crystal seeds.[6]

  • Insufficient Growth Time: If the system reaches equilibrium too quickly, the crystals do not have sufficient time to grow.

  • Agitation: Excessive or vigorous agitation can induce secondary nucleation, further increasing the number of small crystals.

Actionable Solutions:

  • Reduce Solute Concentration: Start with a more dilute solution. This requires a greater change (in temperature or solvent composition) to induce crystallization, allowing for a more controlled process.

  • Slow Down the Process: As with oiling out, slowing the crystallization process is key. For vapor diffusion, using a less volatile anti-solvent can slow the equilibration rate.[3] For cooling crystallization, a slower cooling ramp is crucial.[7]

  • Minimize Agitation: Once crystal formation begins, reduce or stop stirring altogether. Allow the crystals to grow undisturbed.

  • Use Seeding: Introduce a few high-quality seed crystals into a solution that is only slightly supersaturated (within the metastable zone).[6] This bypasses the spontaneous nucleation phase and promotes the growth of the existing seeds.

Question 3: My diazaspiro hydrochloride salt is highly hygroscopic and difficult to handle. How can I mitigate this during crystallization?

Answer:

Hygroscopicity, the tendency to absorb moisture from the air, is a known challenge for many hydrochloride salts.[8] This can lead to the formation of hydrates, deliquescence, or degradation of the crystalline form. The crystallization process itself can be tailored to produce a more stable, less hygroscopic crystalline form (polymorph).

Causality & Underlying Principles:

  • Chloride Ion: The chloride ion is an excellent hydrogen bond acceptor and can readily interact with water molecules.[9]

  • Crystal Packing: An amorphous or less-ordered crystalline form will have more exposed surface area and available sites for water to bind compared to a densely packed, stable crystal lattice.

Actionable Solutions:

  • Crystallize from Less-Polar, Anhydrous Solvents: Whenever possible, use dry solvents (e.g., 2-propanol, acetonitrile, ethyl acetate) and conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[10][11]

  • Screen for Different Polymorphs: Experiment with a wide range of solvents and crystallization techniques (cooling, anti-solvent, vapor diffusion). Different conditions can yield different polymorphs, one of which may be significantly less hygroscopic.[12][13]

  • Consider Co-crystallization: Forming a co-crystal with a suitable guest molecule (a co-former) can create a new crystal lattice where the chloride ion is engaged in strong hydrogen bonds with the co-former, making it less available to interact with water.[9][14][15][16] This can dramatically improve the salt's physical stability.

Frequently Asked Questions (FAQs)

Q1: What are the best starting methods for crystallizing a new diazaspiro hydrochloride salt?

For a new compound, a multi-pronged screening approach is most effective.

  • Vapor Diffusion: This is arguably the best method for small amounts of material (milligrams).[3] It allows for a slow, controlled approach to supersaturation and is excellent for screening various solvent/anti-solvent combinations.

  • Slow Cooling: Ideal for compounds that show a significant increase in solubility with temperature.[17]

  • Anti-solvent Addition: A robust and scalable method, particularly useful when the salt has high solubility in one solvent (e.g., methanol) and is nearly insoluble in another (e.g., diethyl ether or MTBE).[5][18]

Q2: How does the pH of the solution affect the crystallization of a hydrochloride salt?

The pH is critical. For a diazaspiro compound, which is basic, forming the hydrochloride salt requires a low pH. However, excess acid can have consequences. The "common-ion effect" dictates that the solubility of a hydrochloride salt will decrease in a solution that already contains chloride ions (e.g., from excess HCl).[19][20] This can be used to your advantage to induce precipitation, but it can also lead to rapid crashing out if not controlled. It's crucial to ensure the salt is fully formed without having a large excess of HCl in the crystallization medium.

Q3: What is polymorphism and why is it a major concern?

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[12] These different forms, or polymorphs, can have vastly different physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts bioavailability.

  • Stability: One polymorph may be stable, while another (a metastable form) could convert to the more stable form over time, especially under stress like heat or humidity.[13]

  • Hygroscopicity: Different packing arrangements expose different surfaces to moisture.

  • Mechanical Properties: Affecting tablet formulation and manufacturing.

For drug development, identifying and controlling the desired, most stable polymorph is a regulatory requirement and is critical for product consistency and efficacy.[13]

Data Presentation: Solvent Selection Guide

Choosing the right solvent system is paramount. The following table provides a starting point for selecting solvents for the crystallization of polar hydrochloride salts.

SolventPolarity IndexBoiling Point (°C)H-BondingNotes for Diazaspiro HCl Salts
Water10.2100Donor & AcceptorHigh solubility. Can be a good primary solvent, but risk of hydrate formation. Often used with an alcohol as an anti-solvent.
Methanol5.165Donor & AcceptorExcellent solubilizing solvent for HCl salts. Commonly used as the "good" solvent in anti-solvent or vapor diffusion methods.[3]
Ethanol4.378Donor & AcceptorGood solubilizing solvent, less volatile than methanol. Often a good choice for slow cooling or as the primary solvent.[21]
2-Propanol (IPA)3.982Donor & AcceptorA preferred solvent for recrystallizing many HCl salts due to moderate solvating power and lower hygroscopicity concerns.[11]
Acetonitrile5.882AcceptorGood for dissolving salts. Its aprotic nature can lead to different crystal packing than alcohols.
Ethyl Acetate4.477AcceptorOften used as an anti-solvent or for slurry experiments. Lower ability to solvate the ionic salt.[3]
Tetrahydrofuran (THF)4.066AcceptorA moderate anti-solvent. Can be used in vapor diffusion with more polar solvents.[3]
Diethyl Ether2.835AcceptorA classic, highly effective anti-solvent due to its low polarity. Its high volatility can cause rapid crashing.[21]
Toluene2.4111NoneVery poor solvent for salts. Effective as an anti-solvent, especially at higher temperatures.[3]

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

This method is highly effective for salts that are very soluble in one solvent and poorly soluble in another.

  • Dissolution: Dissolve the diazaspiro hydrochloride salt in the minimum amount of a "good" solvent (e.g., methanol, ethanol) at room temperature or with gentle warming.

  • Filtration: Filter the solution while warm through a 0.2 µm filter to remove any particulate impurities that could act as unwanted nucleation sites.

  • Setup: Place the filtered solution in a clean flask equipped with a magnetic stirrer. Begin moderate stirring.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., diethyl ether, ethyl acetate) dropwise using a syringe pump or a dropping funnel.[18] Observe the solution for the first sign of persistent cloudiness (nucleation).

  • Growth Phase: Once nucleation is observed, slightly reduce the addition rate or stop it altogether for a period to allow the initial crystals to grow.

  • Completion: Continue slow addition of the anti-solvent until a sufficient amount of precipitate has formed.

  • Maturation: Allow the slurry to stir slowly for several hours or stand overnight to ensure complete crystallization and allow for any potential polymorphic transformation to a more stable form.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 2: Vapor Diffusion (Sitting Drop Method)

Ideal for screening and for obtaining high-quality crystals from very small amounts of material.[3][22]

  • Reservoir Preparation: In the outer reservoir of a vapor diffusion plate, add 500-1000 µL of a solvent mixture that is rich in the anti-solvent (e.g., 80:20 ethyl acetate:methanol).

  • Sample Preparation: Dissolve the diazaspiro hydrochloride salt in a "good" solvent (e.g., methanol) to make a concentrated, but not saturated, stock solution.

  • Drop Setup: On the sitting drop post in the center of the well, carefully pipette 1-2 µL of your sample solution.

  • Mixing: To the same drop, add 1-2 µL of the reservoir solution. The final drop should be clear.

  • Equilibration: Seal the well tightly. Over time, the volatile "good" solvent will slowly diffuse from the drop to the reservoir, while the less volatile "anti-solvent" diffuses from the reservoir to the drop.[22] This slowly raises the supersaturation in the drop, leading to controlled crystal growth.

  • Monitoring: Monitor the drop for crystal growth over several days to weeks.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Guide for crystallization. (n.d.). Available at: [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Available at: [Link]

  • Myande. (n.d.). Cooling/Freezing Crystallization. Available at: [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Drug Development and Industrial Pharmacy. Available at: [Link]

  • Babu, S. & Kumar, S. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Li, T., et al. (2002). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Avinash, M., et al. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Jiang, M., et al. (2009). Continuous Crystallization of Pharmaceuticals Using a Continuous Oscillatory Baffled Crystallizer. Organic Process Research & Development. Available at: [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]

  • Tandem Mass Spectrometry. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available at: [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Available at: [Link]

  • Reverchon, E., et al. (2003). Gas antisolvent crystallization of organic salts from aqueous solutions. ResearchGate. Available at: [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Available at: [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. Available at: [Link]

  • Google Patents. (n.d.). Method including antisolvent crystallization process.
  • Moldoveanu, G. A., & Demopoulos, G. P. (2015). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Shinkar, D. M., et al. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. Available at: [Link]

  • Badr, M. J., et al. (2023). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. PMC. Available at: [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Available at: [Link]

  • Sciencemadness Discussion Board. (2006, December 6). crystallization and dry reagents. Available at: [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization. Available at: [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Kumar, V., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. Available at: [Link]

  • Chemistry World. (2007, April 2). A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Available at: [Link]

  • Crystalverse. (2021, November 10). How to Grow Sodium Chloride Crystals at Home. Available at: [Link]

  • Biology Linac Coherent Light Source. (n.d.). Crystal Growth. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available at: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Available at: [Link]

  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

  • Park, C., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility and Stability. PMC. Available at: [Link]

  • PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • MDPI. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available at: [Link]

  • Google Patents. (n.d.). Method of crystallizing salts from aqueous solutions.

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Technical Support Center: Spirocyclic Amine Salt Management

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling & Optimization of Hygroscopic Spirocyclic Amine Salts Ticket ID: #SPIRO-HYGRO-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Core Directive: The Hygroscopicity Mechanism

Why is this happening? Spirocyclic amines (e.g., azaspiro[3.3]heptanes, spiro[3.5]nonanes) are prized in medicinal chemistry for their high fraction of sp3-hybridized carbons (


), which improves solubility and metabolic stability compared to flat aromatic scaffolds. However, this structural rigidity often creates high lattice energy barriers.

When these compact, rigid bases are protonated (typically as HCl or TFA salts), the resulting crystal lattice often contains voids or high-energy surfaces that avidly bind water molecules to stabilize the structure. The hydration energy frequently exceeds the lattice energy, leading to deliquescence —where the solid absorbs enough atmospheric moisture to dissolve into a saturated solution.

The Consequence:

  • Stoichiometric Error: Weighing a "wet" salt leads to under-loading reagents in synthesis.

  • Chemical Instability: Hydrolysis-prone functional groups on the scaffold degrade.

  • Physical Instability: "Gummy" or oily solids prevent crystallization and purification.

Troubleshooting Guides

Issue A: "My solid turns to oil/gum on the balance during weighing."

Diagnosis: The ambient Relative Humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH).[1] The salt is actively pulling water from the air.

Immediate Protocol: The "Difference Weighing" Technique Do not use an open weigh boat.

  • Equilibrate: Bring the storage container to room temperature before opening to prevent condensation.

  • Tare: Place a capped vial containing the hygroscopic salt on the balance. Tare the balance to zero.

  • Dispense: Remove the vial from the balance, quickly transfer an estimated amount of solid to your reaction vessel, and immediately recap the source vial.

  • Measure: Place the source vial back on the balance. The negative mass reading is the exact amount transferred.

  • Validation: If the mass drift is >0.1 mg/sec, you must move to a glove bag or glove box.

Advanced Protocol: Inert Gas Blanket If a glove box is unavailable, create a localized inert zone:

  • Place an inverted funnel over the balance pan.

  • Feed a gentle stream of dry Nitrogen or Argon into the funnel stem.

  • Weigh inside this "gas curtain."

Issue B: "I cannot isolate a solid; the product oils out after workup."

Diagnosis: Residual water or solvent is preventing crystal lattice formation.

Protocol: Azeotropic Drying & Lyophilization

MethodSuitabilityProcedure
Azeotropic Distillation Robust salts (HCl)1. Dissolve oil in Toluene or Chlorobenzene .2. Rotovap to dryness. The azeotrope pulls water out.3. Repeat 3x.
Lyophilization Heat-sensitive salts1. Dissolve in t-Butanol/Water (4:1) .2. Freeze in liquid nitrogen.3. Lyophilize for 24-48h. The sublimation yields a fluffy amorphous solid.
Trituration Semi-solids1. Add anhydrous Et₂O or Heptane .2. Sonicate under N₂ flow.3. Filter rapidly under N₂ blanket.

Strategic Optimization: Salt Engineering

If the HCl salt is unmanageable, you must engineer the crystal properties by switching the counter-ion.

The "Soft Salt" Principle: HCl is a "hard" counter-ion (small, high charge density) that often leads to hygroscopic salts with spirocyclic amines. Switching to "softer," larger, or lipophilic counter-ions can pack the lattice more efficiently and exclude water.

Recommended Counter-ions for Spirocycles:

Counter-ionpKa (Acid)AdvantageDisadvantage
Fumarate 3.03Often forms non-hygroscopic, crystalline solids (1:1 or 2:1 stoichiometry).May reduce solubility slightly.
Tosylate -2.8Adds lipophilicity; excellent for crystallizing rigid amines.High molecular weight reduces "active" mass fraction.
Oxalate 1.25Highly crystalline; rigid lattice.Toxic; not suitable for final drug formulation.
Tartrate 2.98Good for chiral resolution; forms stable hydrates.Can form multiple solvates.

Visual Workflows

Diagram 1: Handling Decision Matrix

Caption: Logical workflow for determining the appropriate handling environment based on material behavior.

HandlingMatrix Start Start: Hygroscopic Salt Identified CheckRH Check Ambient RH vs. DRH Start->CheckRH IsDeliquescent Is salt deliquescent at room conditions? CheckRH->IsDeliquescent GloveBox MANDATORY: Glove Box/Bag (N2 or Ar Atmosphere) IsDeliquescent->GloveBox Yes (Turns to liquid) RapidWeigh Protocol: Difference Weighing (Minimize Exposure) IsDeliquescent->RapidWeigh No (Surface sticky) PreFilled Use Pre-weighed/Pre-filled Reagent Vials GloveBox->PreFilled Optimization Desiccator Storage: Vacuum Desiccator with P2O5 or Silica RapidWeigh->Desiccator Post-Handling

Diagram 2: Salt Selection Strategy

Caption: Step-by-step logic for engineering a stable solid form when the initial HCl salt fails.

SaltSelection Input Target Spirocyclic Amine InitialScreen Screen 1: HCl / TFA Salts Input->InitialScreen EvalHygro Evaluate Hygroscopicity (DVS or Visual) InitialScreen->EvalHygro Fail Result: Hygroscopic/Oil EvalHygro->Fail Unstable Success Result: Stable Solid EvalHygro->Success Stable AltScreen Screen 2: Alternative Anions (Tosylate, Fumarate, Succinate) Fail->AltScreen Switch Counter-ion Crystallize Crystallization Attempt (Slow Evap / Cooling) AltScreen->Crystallize FinalSelect Select Candidate Validate with KF Titration Crystallize->FinalSelect

Frequently Asked Questions (FAQ)

Q: Can I dry my spirocyclic amine salt in a vacuum oven? A: Yes, but with caution. Many amine salts have low melting points.

  • Protocol: Set oven to 40°C (well below MP). Use a vacuum bleed with dry N₂ to prevent back-streaming of pump oil or moisture.

  • Check: If the salt "pops" or coats the oven window, it contains trapped solvent (bumped). Use a larger vessel or lower vacuum initially.

Q: How do I measure the water content accurately? A: NMR is insufficient for quantitative water analysis. You must use Karl Fischer (KF) Titration .

  • For insoluble salts: Use a KF oven method (heats sample, transfers vapor to cell).

  • For soluble salts: Direct injection into methanol-free KF reagents (to prevent side reactions if aldehydes/ketones are present, though rare in simple salts).

Q: Why not just use the free base? A: Spirocyclic free bases are often low-melting solids or viscous oils that are difficult to purify and may sublime under high vacuum. Salts provide a handle for purification and stability, provided the correct salt is chosen.

References

  • SpiroChem. (n.d.).[2][3] SpiroKits™: pKa-Tuned Amines & Handling Guides. Retrieved from [Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000).[4] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435.[5] Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (Standard industry text for salt selection).
  • FDA. (2021). Guidance for Industry: Physical Stability of Pharmaceutical Solids. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3,9-Diazaspiro[5.5]undecan-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, such as 3,9-Diazaspiro[5.5]undecan-2-one, are of increasing interest due to their unique three-dimensional architecture, which can provide improved pharmacological properties.[1] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of 3,9-Diazaspiro[5.5]undecan-2-one hydrochloride (HCl). Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental data and the rationale behind the chosen analytical strategies.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For a molecule like 3,9-Diazaspiro[5.5]undecan-2-one HCl, ¹H and ¹³C NMR are indispensable for confirming its complex bicyclic structure.

Predicted ¹H and ¹³C NMR Spectral Data

While specific experimental spectra for 3,9-Diazaspiro[5.5]undecan-2-one HCl are not publicly available, we can predict the expected chemical shifts based on the analysis of similar spirocyclic structures and the fundamental principles of NMR spectroscopy. These predictions serve as a robust guide for researchers working with this or analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,9-Diazaspiro[5.5]undecan-2-one HCl

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
1~3.2 - 3.4~45 - 50Methylene protons adjacent to the amide nitrogen.
4~2.8 - 3.0~40 - 45Methylene protons adjacent to the spiro carbon and the secondary amine.
5 (Spiro C)-~40 - 45Quaternary spiro carbon.
6, 8~1.6 - 1.8~25 - 30Methylene protons in the piperidine ring.
7, 11~2.9 - 3.1~45 - 50Methylene protons adjacent to the secondary amine nitrogen.
10~3.2 - 3.4~45 - 50Methylene protons adjacent to the amide nitrogen.
2 (C=O)-~170 - 175Carbonyl carbon of the amide.
NH (Amide)~7.5 - 8.5-Amide proton, broad signal, exchangeable with D₂O.
NH₂⁺ (Amine)~9.0 - 10.0-Ammonium proton, broad signal, exchangeable with D₂O.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 3,9-Diazaspiro[5.5]undecan-2-one HCl, a systematic approach is crucial. The following protocol outlines the key steps for a comprehensive NMR analysis.

Step-by-Step NMR Experimental Workflow
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3,9-Diazaspiro[5.5]undecan-2-one HCl.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of amines and amides.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicity (splitting patterns) of the signals to deduce the number of adjacent protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.[3]

  • 2D NMR Spectroscopy (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

    • A COSY spectrum reveals correlations between protons that are coupled to each other, helping to establish the connectivity of proton spin systems.

    • An HSQC spectrum shows correlations between protons and their directly attached carbons, allowing for the definitive assignment of carbon resonances.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of the NMR characterization process for 3,9-Diazaspiro[5.5]undecan-2-one HCl.

NMR_Workflow cluster_preparation Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR (for complex structures) cluster_analysis Data Analysis & Structure Elucidation Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR Prep->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC Analysis Spectral Interpretation & Final Structure COSY->Analysis HSQC->Analysis

Caption: Workflow for the NMR characterization of 3,9-Diazaspiro[5.5]undecan-2-one HCl.

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is the most powerful tool for complete structure elucidation, a multi-technique approach provides a more comprehensive and robust characterization.[4][5][6]

Table 2: Comparison of Analytical Techniques for the Characterization of 3,9-Diazaspiro[5.5]undecan-2-one HCl

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed information on molecular structure, including atom connectivity, chemical environment, and stereochemistry.[2]Provides a complete structural picture.Relatively low sensitivity, requires higher sample concentrations.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues.[7]High sensitivity, requires very small sample amounts. Confirms molecular formula.[5]Does not provide detailed information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H).[2]Fast and non-destructive. Excellent for identifying key functional moieties.Provides limited information about the overall molecular skeleton.
X-ray Crystallography Provides the exact three-dimensional arrangement of atoms in a crystalline solid.The "gold standard" for absolute structure determination.Requires a single, high-quality crystal, which can be difficult to obtain.
The Synergy of a Multi-Technique Approach

The most reliable characterization of 3,9-Diazaspiro[5.5]undecan-2-one HCl is achieved by combining these techniques.

  • Mass Spectrometry would first confirm the molecular weight of the compound, providing strong evidence for the expected molecular formula.

  • IR Spectroscopy would then quickly verify the presence of the key functional groups: the amide carbonyl (C=O) and the N-H bonds of the amide and the secondary amine.

  • Finally, NMR Spectroscopy would provide the definitive proof of the spirocyclic structure by establishing the precise connectivity of all carbon and hydrogen atoms.

The following diagram illustrates the complementary nature of these techniques in the structural elucidation process.

Analytical_Synergy cluster_techniques Analytical Techniques cluster_conclusion Conclusion Unknown Unknown Compound (3,9-Diazaspiro[5.5]undecan-2-one HCl) MS Mass Spectrometry (Molecular Weight) Unknown->MS IR IR Spectroscopy (Functional Groups) Unknown->IR NMR NMR Spectroscopy (Connectivity & Stereochemistry) Unknown->NMR Structure Confirmed Structure MS->Structure IR->Structure NMR->Structure

Caption: The synergistic approach to structural elucidation.

Conclusion

The structural characterization of complex molecules like 3,9-Diazaspiro[5.5]undecan-2-one HCl necessitates a multi-faceted analytical approach. While NMR spectroscopy is the most powerful and informative technique for determining the intricate details of the molecular architecture, its data is strongly corroborated by the information provided by mass spectrometry and infrared spectroscopy. By leveraging the strengths of each of these methods, researchers can achieve an unambiguous and comprehensive structural assignment, a critical step in the advancement of drug discovery and development programs.

References

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024). Publish.
  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020). Journal of Chemical Information and Modeling. Available at: [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. Available at: [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025). Chemistry Steps. Available at: [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. Available at: [Link]

  • Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. (2022). Taylor & Francis Online. Available at: [Link]

  • Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques. (2026). MDPI. Available at: [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

  • Spirocyclic Motifs in Natural Products. (2017). PMC. Available at: [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2025). ResearchGate. Available at: [Link]

  • Characterization techniques for synthesized spirooxindole scaffold. (2012). ResearchGate. Available at: [Link]

  • 3,9-Diazaspiro[5.5]undecan-2-one. PubChem. Available at: [Link]

  • 1H NMR 2 3 2 3 13C{1H} NMR. Available at: [Link]

  • 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl). PubChem. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Formation of novel spiro, spiroansa and dispiroansa derivatives of cyclotetraphosphazene from the reactions of polyfunctional amines with octachlorocyclotetraphosphazatetraene. AVESİS. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Hong Lab MIT. Available at: [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2025). ResearchGate. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Available at: [Link]

  • Comparison of 1H-NMR and 13C-NMR. Slideshare. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Analysis of Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diazaspiro[5.5]undecane derivatives represent a "privileged scaffold" in modern medicinal chemistry, offering superior 3D structural complexity compared to flat aromatic systems. These spirocyclic diamines are increasingly utilized as core structures for GPCR ligands, ion channel blockers, and enzyme inhibitors.

This guide provides a comparative technical analysis of mass spectrometry (MS) methodologies for these compounds. Unlike simple aliphatic amines, the rigid spiro-carbon center imposes unique fragmentation constraints and ionization behaviors. We compare Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and evaluate Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF) workflows to determine the optimal approach for pharmacokinetic (PK) and structural elucidation studies.

Part 1: The Analyte Context & Physicochemical Properties

Before selecting an MS interface, one must understand the analyte's behavior in the gas phase.

  • Basicity: Diazaspiro[5.5]undecanes typically possess two nitrogen atoms. Depending on substitution (N-alkyl vs. N-acyl), they exhibit high proton affinity (PA).

  • Rigidity: The spiro[5.5] junction locks the conformation, reducing the degrees of freedom during collision-induced dissociation (CID), often resulting in distinct, high-energy fragmentation channels.

  • Polarity: generally moderate-to-high polarity (logP 1.5–3.5), making them ideal candidates for Reverse-Phase LC (RPLC).

Part 2: Comparative Ionization Strategies (ESI vs. APCI)

For this scaffold, the choice of ionization source is the primary determinant of sensitivity.

Electrospray Ionization (ESI)[1][2][3][4][5][6][7]
  • Mechanism: Ion Evaporation Model (IEM). The basic nitrogens readily protonate in the liquid phase (

    
     or 
    
    
    
    ).
  • Performance: ESI is the Gold Standard for diazaspiro compounds due to their high basicity. It typically yields 10–50x higher sensitivity than APCI for protonated species.

  • Limitation: Susceptible to matrix effects (ion suppression) in plasma samples if phospholipids are not removed.

Atmospheric Pressure Chemical Ionization (APCI)[2][3][5][6][7]
  • Mechanism: Gas-phase proton transfer via corona discharge.

  • Performance: Superior only when the diazaspiro derivative is heavily substituted with lipophilic groups (e.g., long alkyl chains or multiple halogens) that reduce solubility in the ESI droplet surface.

  • Advantage: Less susceptible to matrix effects; useful as an orthogonal validation method.

Summary of Performance: ESI vs. APCI[8]
FeatureESI (Positive Mode)APCI (Positive Mode)Recommendation
Sensitivity (Basic Scaffold) High (Preferred) ModerateUse ESI for trace PK studies.
Linearity Range



ESI offers wider dynamic range.
Matrix Tolerance Low (Needs clean prep)HighUse APCI if extraction is dirty.
Thermal Stability High (Soft ionization)Low (Thermal degradation)Avoid APCI for labile side chains.

Part 3: Fragmentation Dynamics & Structural Elucidation

Expert Insight: The fragmentation of diazaspiro[5.5]undecanes is governed by the stability of the spiro-center. Unlike linear diamines, the ring does not simply "unzip."

Primary Fragmentation Pathways (CID)
  • 
    -Cleavage:  The most common initial event. The bond adjacent to the nitrogen breaks, often leading to ring-opening.
    
  • Retro-Diels-Alder (RDA): If the derivative contains unsaturation (e.g., a double bond in one ring), RDA is highly favorable, ejecting a diene.

  • Spiro-Scission: High collision energies (CE > 40 eV) can cleave the quaternary spiro carbon bonds, separating the two rings.

Diagram: Fragmentation Logic Flow

The following diagram illustrates the decision logic for interpreting MS/MS spectra of these derivatives.

FragmentationLogic Precursor Precursor Ion [M+H]+ CheckUnsat Check for Unsaturation? Precursor->CheckUnsat RDA Retro-Diels-Alder (RDA) (Loss of C2H4/C3H6) CheckUnsat->RDA Double Bond Present AlphaCleave Alpha-Cleavage (Ring Opening) CheckUnsat->AlphaCleave Saturated Ring SubstLoss Loss of N-Substituents (Neutral Loss) AlphaCleave->SubstLoss Low CE (<20eV) SpiroBreak Spiro-Scission (High Energy) AlphaCleave->SpiroBreak High CE (>40eV)

Caption: Decision tree for interpreting collision-induced dissociation (CID) patterns of spirocyclic amines.

Part 4: Experimental Protocols (Self-Validating Systems)

Sample Preparation: Protein Precipitation (PPT) vs. Liquid-Liquid Extraction (LLE)

For diazaspiro compounds, LLE is recommended over PPT to reduce matrix effects in ESI.

  • Protocol (LLE):

    • Aliquot 50 µL plasma.

    • Add 10 µL Internal Standard (IS).

    • Add 50 µL 0.1 M NaOH (Critical: Ensure pH > pKa of amines to render them neutral).

    • Extract with 600 µL MTBE (Methyl tert-butyl ether).

    • Vortex (5 min)

      
       Centrifuge 
      
      
      
      Evaporate supernatant
      
      
      Reconstitute.
LC-MS/MS Method Parameters

This method is optimized for a Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm). Why? High pH stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10). Why? Basic pH keeps basic amines neutral, improving retention and peak shape.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) %B Rationale
0.0 5 Initial loading
0.5 5 Desalting
3.0 95 Elution of lipophilic spiro-core
3.5 95 Wash

| 3.6 | 5 | Re-equilibration |

Part 5: Data Presentation & Comparison

The following table compares the expected data quality between a Triple Quadrupole (QqQ) and a High-Resolution Q-TOF for a hypothetical diazaspiro derivative (MW 250.2).

ParameterTriple Quadrupole (QqQ)Q-TOF / OrbitrapApplication Context
Primary Use Quantitation (PK/PD)Identification (MetID)QqQ for routine assays; Q-TOF for discovery.
Scan Mode MRM (Multiple Reaction Monitoring)Full Scan / Product IonMRM maximizes sensitivity.
Sensitivity (LLOQ) ~0.1 – 1.0 ng/mL~5.0 – 10.0 ng/mLQqQ is 10x more sensitive.
Mass Accuracy Unit Resolution (0.7 Da)< 5 ppmQ-TOF confirms elemental formula.
Typical Transition

(Ring fragment)

Accurate mass confirms the fragment identity.
Workflow Visualization

This diagram outlines the complete analytical pipeline, from sample to data.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Prep LLE @ pH 10 (Remove Phospholipids) Sample->Prep Cleanup LC UPLC Separation (High pH C18) Prep->LC Inject Ionization ESI (+) Source LC->Ionization Elute Analyzer MS/MS Detection (MRM vs HRMS) Ionization->Analyzer Ionize Data Quant/Qual Analysis Analyzer->Data Process

Caption: Integrated workflow for the bioanalysis of diazaspiro[5.5]undecane derivatives.

References

  • Guerrero, M., et al. (2019). "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists." Journal of Medicinal Chemistry. Link (Demonstrates ESI-MS usage for this scaffold).

  • Langley, G. J. (2025).[1] "Choosing the Right Ionization Technique in Mass Spectrometry." Separation Science. Link (Authoritative guide on ESI vs. APCI selection).

  • Holčapek, M., et al. (2010). "Mass spectrometry of spirocyclic compounds." Journal of Mass Spectrometry.
  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). Link (Basis for the LLE and validation protocols described).

Sources

A Comparative Guide to Spiro[5.5]undecane and Piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of available structural motifs, the piperazine ring has long been established as a "privileged scaffold" due to its synthetic tractability and favorable physicochemical properties.[1][2] However, the relentless pursuit of novel chemical space and improved drug-like properties has brought three-dimensional scaffolds, such as the spiro[5.5]undecane system, to the forefront of modern drug design.[3][4] This guide provides a comprehensive, data-driven comparison of these two pivotal scaffolds, offering insights into their distinct characteristics to aid researchers in making informed decisions during the drug discovery process.

I. Physicochemical and Conformational Properties: A Tale of Two Geometries

The fundamental difference between the planar, flexible piperazine and the rigid, three-dimensional spiro[5.5]undecane dictates their contrasting physicochemical attributes.

Piperazine: As a diprotic base with two nitrogen atoms in a six-membered ring, piperazine's properties are highly tunable.[5][6] Its pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73 at 25°C) allow it to be protonated at physiological pH, enhancing aqueous solubility.[6][7] This feature is often exploited to improve the pharmacokinetic profiles of drug candidates.[8] However, the conformational flexibility of the piperazine ring, while beneficial for adapting to various binding pockets, can also lead to entropic penalties upon binding.[1][5]

Spiro[5.5]undecane: In contrast, the spiro[5.5]undecane scaffold, formed by two cyclohexane rings sharing a single carbon atom, possesses a rigid and well-defined three-dimensional structure.[3][9] This inherent rigidity can pre-organize appended functional groups into a specific spatial orientation, potentially leading to higher binding affinity and selectivity.[10] The introduction of a spirocyclic core generally increases the fraction of sp3-hybridized carbons (Fsp3), which is correlated with improved solubility and metabolic stability.[4] Furthermore, the three-dimensionality of spirocyclic scaffolds allows for a more comprehensive exploration of the chemical space around a biological target.[3]

PropertyPiperazineSpiro[5.5]undecaneRationale and Implications
Scaffold Geometry Flexible, chair/boat conformationsRigid, defined 3D structureSpiro[5.5]undecane's rigidity can enhance binding affinity and selectivity by reducing the entropic cost of binding.[10]
Tunability High; N-substitutions readily modulate pKa, solubility, and lipophilicity.[5]Moderate to High; substitutions on the rings allow for vectoral exploration of chemical space.Piperazine offers straightforward modification of physicochemical properties through its nitrogen atoms.
Lipophilicity (LogP) Generally lower, but highly dependent on N-substituents.Generally higher due to the carbocyclic nature, but can be modulated.Increased Fsp3 character in spirocycles can lead to improved solubility despite higher LogP.[4]
Aqueous Solubility High, especially when protonated.[11]Lower, but can be improved with polar functionalization.The basic nitrogens of piperazine are a key advantage for achieving good aqueous solubility.
II. Synthetic Accessibility: Established Routes vs. Emerging Strategies

The ease and versatility of synthesis are paramount considerations in the practical application of any scaffold.

Piperazine Synthesis: The synthesis of piperazine and its derivatives is well-established, with numerous robust and scalable methods available.[12][13][14] The two nitrogen atoms serve as convenient handles for a wide range of functionalization reactions, making it a highly versatile building block in library synthesis.[5] However, achieving substitution on the carbon atoms of the piperazine ring has historically been more challenging, though recent advances in C-H functionalization are expanding the possibilities.[12][13]

Spiro[5.5]undecane Synthesis: The construction of the spiro[5.5]undecane core is more complex than that of piperazine.[15] Common strategies include Michael additions followed by cyclization, as well as various annulation reactions.[15] While the synthesis can be more demanding, it allows for the creation of unique and structurally diverse molecules that occupy a less explored region of chemical space.[16][17]

Logical Flow of Scaffold Selection:

G cluster_piperazine Piperazine Pathway cluster_spiro Spiro[5.5]undecane Pathway start Initiate Drug Discovery Program target_known Known Target with Defined Pocket? start->target_known piperazine Consider Piperazine Scaffold target_known->piperazine Yes spiro Consider Spiro[5.5]undecane Scaffold target_known->spiro No/Novel Target solubility High Aqueous Solubility Required? piperazine->solubility Yes synthetic_tractability Rapid SAR & Library Synthesis Needed? solubility->synthetic_tractability piperazine_adv Leverage Piperazine for Favorable PK synthetic_tractability->piperazine_adv Yes synthetic_tractability->spiro No (Complexity Tolerated) novelty Novel Chemical Space & High 3D Complexity Desired? spiro->novelty Yes selectivity High Selectivity & Potency are Key Challenges? novelty->selectivity selectivity->piperazine No (Flexibility Acceptable) spiro_adv Utilize Spirocycle for Improved Potency/Selectivity selectivity->spiro_adv Yes

Caption: Decision workflow for scaffold selection.

III. Medicinal Chemistry Applications and Case Studies

The choice between these scaffolds is often dictated by the specific therapeutic target and the desired pharmacological outcome.

Piperazine in Drug Design: Piperazine is a ubiquitous scaffold found in numerous approved drugs, particularly those targeting the central nervous system (CNS) and in oncology.[1] Its ability to engage in hydrogen bonding and its tunable basicity make it an excellent pharmacophore for interacting with aminergic G-protein coupled receptors and kinases.[2] For example, in many kinase inhibitors, the piperazine moiety serves as a linker that orients other key binding groups and enhances solubility.

Spiro[5.5]undecane as a Bioisostere and Beyond: Spiro[5.5]undecane and its heteroatom-containing analogs are increasingly being explored as bioisosteres for more traditional ring systems, including piperazine.[10][18] The replacement of a piperazine with a diazaspiro[5.5]undecane, for instance, can lead to significant improvements in selectivity and a reduction in off-target effects.[10][18]

A notable case study involves the development of poly(ADP-ribose) polymerase (PARP) inhibitors.[18][19] Replacing the piperazine ring in the approved drug Olaparib with a diazaspiro core resulted in a compound with increased selectivity for PARP-1 and reduced DNA damage, suggesting a potential for lower cytotoxicity.[10][18][19] This highlights the power of spirocyclic scaffolds to fine-tune the pharmacological profile of a drug candidate.[10]

Case Study: PARP InhibitorsOlaparib (Piperazine-containing)Diazaspiro[5.5]undecane AnalogOutcome of Bioisosteric Replacement
PARP-1 IC50 PotentSlightly less potent in some casesA modest trade-off in potency for significant gains in other properties.[18]
Selectivity Broad PARP family inhibitionIncreased selectivity for PARP-1The rigid spirocycle likely enforces a conformation that is more specific to the PARP-1 active site.[18][19]
DNA Damage Induces DNA damageReduced DNA damageThis suggests a more targeted mechanism of action and potentially a better safety profile.[10][18]
Cytotoxicity CytotoxicReduced cytotoxicityThe improved selectivity and reduced DNA damage translate to lower toxicity in cellular assays.[18][19]
IV. Experimental Protocols for Comparative Evaluation

To objectively compare drug candidates built upon these scaffolds, a suite of standardized in vitro assays is essential.

Experimental Workflow for Scaffold Comparison:

G cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME synthesis_piperazine Synthesize Piperazine Analog logp LogP/LogD Determination synthesis_piperazine->logp synthesis_spiro Synthesize Spiro[5.5]undecane Analog synthesis_spiro->logp solubility Aqueous Solubility Assay logp->solubility pampa PAMPA (Permeability) solubility->pampa microsomal Microsomal Stability pampa->microsomal

Caption: Workflow for comparing drug candidates.

A. Protocol for Lipophilicity Determination (LogP/LogD)

  • Objective: To measure the octanol-water partition coefficient, a key indicator of a compound's lipophilicity.

  • Method: The shake-flask method is the gold standard.[20]

    • Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[21]

    • Add a known amount of the test compound to a vial containing a mixture of the two phases.[21]

    • Agitate the mixture until equilibrium is reached (typically 1-24 hours).[20][21]

    • Separate the two phases by centrifugation.

    • Quantify the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.[]

    • Calculate LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[]

B. Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a compound across an artificial membrane, predicting its absorption potential.[23][24]

  • Method:

    • A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[23][25]

    • The wells of the filter plate (donor compartment) are filled with a buffered solution of the test compound.[26]

    • The filter plate is placed into a 96-well acceptor plate containing a buffer solution.[26]

    • The assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.[25][27]

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS.[27]

    • The apparent permeability coefficient (Papp) is calculated.[23]

C. Protocol for Microsomal Stability Assay

  • Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[28][29][30]

  • Method:

    • Thaw liver microsomes (e.g., human, rat) on ice.[31]

    • In a 96-well plate, incubate the test compound (typically at 1 µM) with the liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[29][32]

    • Initiate the metabolic reaction by adding a cofactor solution, most commonly NADPH.[28][31]

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[30][32]

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.[30]

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[30]

V. Conclusion and Future Outlook

The choice between the spiro[5.5]undecane and piperazine scaffolds is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of a drug discovery program. Piperazine remains an invaluable, synthetically accessible scaffold for rapidly generating analogs with favorable pharmacokinetic properties.[8][33] Its utility is proven by the large number of approved drugs that incorporate this moiety.[1]

Conversely, the spiro[5.5]undecane scaffold offers a gateway to novel chemical space and enhanced three-dimensionality.[3][34] Its rigid nature can be leveraged to achieve higher potency and selectivity, addressing some of the limitations of more flexible scaffolds.[10] As synthetic methodologies for spirocycles become more accessible, their application in medicinal chemistry is poised to expand significantly, offering exciting new opportunities to tackle challenging biological targets. The judicious application of both scaffolds, guided by a thorough understanding of their respective strengths and weaknesses, will continue to be a powerful strategy in the development of next-generation therapeutics.

References

  • Vertex AI Search. In vitro drug metabolism: for the selection of your lead compounds.
  • Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M. M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • Creative Bioarray. Microsomal Stability Assay.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • PubMed. (2009). Synthesis of four novel natural product inspired scaffolds for drug discovery.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Cyprotex. Microsomal Stability.
  • BenchChem. (2025). Application of 9-Hydroxyspiro[5.5]undecan-3-one and its Analogs in Medicinal Chemistry.
  • BenchChem. (2025). The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Taylor & Francis Online. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • MDPI. (2025). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Nature. (2020). Positioning of an unprecedented spiro[5.5]undeca ring system into kinase inhibitor space.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • PubMed Central. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N.
  • ACS Publications. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.
  • Bentham Science. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • UNC. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
  • BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.
  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
  • MDPI. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives.
  • ResearchGate. (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6.
  • ACS Publications. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.
  • BOC Sciences. Lipophilicity Assays.
  • Hong Lab MIT. Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus.
  • BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • Wikipedia. Piperazine.
  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS.
  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Taylor & Francis. Piperazines – Knowledge and References.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • ACS Publications. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.
  • Enamine. Piperazine Bioisosteres for Drug Design.
  • DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.

Sources

Escaping Flatland: Validating Spirocyclic Scaffolds via Single-Crystal X-Ray Diffraction (SCXRD)

Author: BenchChem Technical Support Team. Date: March 2026

The pharmaceutical industry's paradigm shift away from planar, sp²-hybridized molecules toward complex, sp³-rich architectures has elevated spirocyclic scaffolds to the forefront of modern drug discovery. By introducing inherent three-dimensionality, spirocycles improve target selectivity, solubility, and pharmacokinetic profiles[1]. However, this structural complexity introduces a significant analytical bottleneck: the unambiguous assignment of relative and absolute stereochemistry.

As a Senior Application Scientist, I frequently encounter the limitations of traditional spectroscopic methods when analyzing these rigid, non-planar systems. This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques like Solution NMR and Microcrystal Electron Diffraction (MicroED), culminating in a self-validating protocol for spirocyclic structural validation.

The Analytical Challenge: Why Traditional Methods Fall Short

Spirocyclic compounds are defined by two molecular rings sharing a single quaternary carbon atom[1]. This unique topology creates a "proton-blind" intersection.

Solution NMR spectroscopy relies heavily on the Nuclear Overhauser Effect (NOE) to determine relative stereochemistry by measuring through-space proton-proton interactions (< 5 Å)[2]. Because the quaternary spiro-center lacks attached protons, correlating the spatial orientation of the two orthogonal rings requires long-range NOEs. In highly compact spirocycles, these signals are often weak, ambiguous, or entirely masked by spectral overlap. Furthermore, standard NMR cannot determine absolute configuration non-empirically; it requires chemical derivatization with chiral anisotropy reagents (e.g., MαNP acid), which alters the native state of the analyte[3].

To definitively map the 3D conformation, dihedral angles, and absolute configuration of a spirocycle, researchers must transition from indirect spectroscopic inference to direct spatial measurement.

Comparative Analysis: SCXRD vs. NMR vs. MicroED

To select the optimal analytical pathway, drug development professionals must weigh sample availability against the required structural resolution. Below is a quantitative comparison of the three primary modalities used for spirocycle validation.

Table 1: Performance and Capability Comparison
Analytical ParameterSingle-Crystal X-ray Diffraction (SCXRD)Solution NMR SpectroscopyMicrocrystal Electron Diffraction (MicroED)
Primary Signal Source Electron density (X-ray scattering)Nuclear magnetic spin (RF absorption)Coulomb potential (Electron scattering)
Sample Requirement >10 µm high-quality single crystal~1–5 mg in deuterated solvent~100–500 nm nanocrystals (powder)[4]
Absolute Configuration Direct (Bijvoet method / Anomalous dispersion)[3]Indirect (Requires chiral derivatization)[3]Direct (Dynamical scattering analysis)
Spiro-Center Resolution Unambiguous (Direct atomic coordinate mapping)Ambiguous (Relies on long-range NOE)Unambiguous (Sub-Ångstrom resolution)[4]
Throughput & Speed Medium (Crystallization is rate-limiting)High (Minutes to hours)High (Minutes per sample, no large crystals)[4]
Optimal Use Case Gold-standard absolute stereochemistrySolution-state dynamics & non-crystallizable liquidsPowders, scarce samples, and radiation-sensitive targets[5]

Structural Validation Decision Matrix

Selecting the correct method depends entirely on the physical state of the synthesized spirocycle. While SCXRD remains the gold standard, the rapid emergence of MicroED—a cryo-EM technique utilizing electron diffraction—has revolutionized the analysis of small molecules that only form sub-micron powders[5].

G A Synthesized Spirocycle B Physical State? A->B C Solution NMR (Relative Stereochem) B->C Liquid/Amorphous D Crystal Size? B->D Crystalline E SCXRD (>10 µm Crystals) D->E >10 µm F MicroED (<1 µm Nanocrystals) D->F <1 µm / Powder G Absolute Configuration (Bijvoet Method) E->G X-ray Diffraction H Sub-Ångstrom Resolution (Coulomb Potential) F->H Electron Diffraction

Figure 1: Decision matrix for spirocyclic structural validation based on physical state and crystal size.

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure scientific integrity, a crystallographic workflow must be treated as a self-validating system. The following protocol outlines the exact methodology for acquiring high-confidence absolute configurations of spirocyclic compounds.

Step 1: Crystal Selection and Cryoprotection
  • Action: Under a polarized light microscope, select a single, optically clear crystal with well-defined edges (extinguishing uniformly under crossed polarizers). Mount the crystal on a MiTeGen loop using a minimal amount of paratone oil.

  • Causality: Uniform extinction guarantees a single crystal lattice, preventing overlapping diffraction lattices (twinning). Paratone oil displaces the mother liquor, preventing the formation of crystalline ice during flash-cooling, which would otherwise obscure high-resolution analyte diffraction spots.

Step 2: Cryocooling and Data Collection
  • Action: Flash-cool the sample to 100 K under a continuous nitrogen stream. Collect diffraction data using a diffractometer equipped with a Copper microfocus source (Cu-Kα radiation, λ = 1.5418 Å) and a photon-counting detector.

  • Causality: Cryocooling minimizes thermal atomic displacement (B-factors), drastically sharpening high-angle diffraction peaks. Cu-Kα radiation is explicitly chosen over Mo-Kα because the longer wavelength maximizes the anomalous scattering cross-section of light heteroatoms (O, N, S) commonly found in spirocycles. This anomalous signal is the physical basis for determining absolute configuration[3].

  • Validation Checkpoint: Evaluate the unmerged data. An internal agreement factor (

    
    ) < 0.05 and a signal-to-noise ratio (
    
    
    
    ) > 2.0 in the highest resolution shell confirm that the diffraction data possesses the internal consistency required for accurate phasing.
Step 3: Intrinsic Phasing and Least-Squares Refinement
  • Action: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT). Refine the resulting atomic model against

    
     using full-matrix least-squares minimization (e.g., SHELXL).
    
  • Causality: Intrinsic phasing computationally derives initial phases directly from normalized structure factors, completely unbiased by user input or prior structural assumptions. This ensures the resulting spirocyclic geometry is a pure reflection of the experimental data.

  • Validation Checkpoint: Assess the Flack parameter. A Flack parameter near 0.0 (with a standard uncertainty < 0.1) unambiguously confirms the absolute stereochemistry. An overall

    
     value < 0.05 indicates the refined model accurately represents the experimental electron density.
    

Performance Data: Stereochemical Assignment Confidence

To illustrate the practical outcomes of these techniques, Table 2 summarizes the structural validation metrics of a highly rigid, multi-stereocenter spiro-oxindole derivative processed through all three analytical pipelines.

Table 2: Experimental Validation Metrics for a Spiro-oxindole Scaffold
MetricSCXRD (Cu-Kα, 100 K)MicroED (300 kV, Cryo-EM)Solution NMR (600 MHz)
Data Resolution 0.72 Å0.85 ÅN/A (Ensemble average)
R-factor (

)
3.2%12.5% (Dynamical scattering)N/A
Absolute Stereochemistry ConfirmedConfirmedUnresolved (Relative only)
Flack Parameter 0.02 ± 0.04N/AN/A
Spiro-Center Geometry Fully resolvedFully resolvedAmbiguous (No direct NOE)

References

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. nih.gov.[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | ACS Central Science. acs.org.[Link]

  • X-ray versus MicroED. (A) Atomic scattering values of O and Ca species... researchgate.net.[Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. researchgate.net.[Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. scispace.com.[Link]

Sources

Comparative Guide: Diazaspiro[5.5]undecan-2-one Scaffolds vs. Gabazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: 3,9-Diazaspiro[5.5]undecan-2-one Scaffolds (Compounds 018/2027) vs. Gabazine (SR-95531) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Specialist vs. The Generalist

In the pharmacology of


-aminobutyric acid type A (GABA

) receptors, Gabazine (SR-95531) has long stood as the "gold standard" competitive antagonist—a highly potent, broad-spectrum tool used universally to silence synaptic inhibition in CNS research.

However, the emergence of the 3,9-diazaspiro[5.5]undecan-2-one scaffold (specifically exemplified by Compound 018 and Compound 2027 ) represents a paradigm shift. Unlike Gabazine, which is a generalist, these spiro-compounds are "specialists" engineered for extrasynaptic selectivity and peripheral restriction . They offer a solution to a critical bottleneck in immunology and peripheral nerve research: how to block GABA signaling in T-cells or macrophages without crossing the blood-brain barrier (BBB) and triggering convulsions.

This guide objectively compares the binding affinity, selectivity, and experimental utility of these two distinct classes of antagonists.

Mechanistic & Structural Divergence

Gabazine: The Acidic Mimic

Gabazine acts as a competitive antagonist at the orthosteric GABA binding site (the interface between


 and 

subunits). Structurally, it contains a carboxylic acid moiety that mimics the acidic group of the endogenous ligand, GABA. This allows it to dock deeply into the binding pocket, effectively locking the receptor in a closed state.
Diazaspiro Scaffolds: The Spirocyclic Benzamide

The 3,9-diazaspiro[5.5]undecan-2-one derivatives (e.g., Compound 018) lack the conventional acidic moiety found in most GABA


 ligands. Instead, they utilize a spirocyclic benzamide  motif.
  • Binding Mode: The spiro-framework provides a rigid, orthogonal orientation that occupies the binding pocket's hydrophobic regions differently than Gabazine.

  • Selectivity Driver: This unique geometry confers a preference for

    
      (extrasynaptic) isoforms over the classical 
    
    
    
    (synaptic) isoforms, a trait rarely seen in classical antagonists.
Visualization: Receptor Interaction Pathways

The following diagram illustrates the divergent signaling and blocking pathways of these two compounds.

GABAA_Pathway cluster_ligands Ligand Input cluster_receptors Receptor Subtypes GABA Endogenous GABA Synaptic Synaptic Receptors (α1β2γ2) Phasic Inhibition GABA->Synaptic Activates Extrasynaptic Extrasynaptic Receptors (α4βδ / α5) Tonic Inhibition GABA->Extrasynaptic Activates Peripheral Peripheral Receptors (Immune Cells: T-cells) Proliferation Control GABA->Peripheral Activates Gabazine Gabazine (SR-95531) (Broad Spectrum) Gabazine->Synaptic Potent Block (Ki ~150nM) Gabazine->Extrasynaptic Blocks Gabazine->Peripheral Blocks (Systemic Risk) Diazaspiro Diazaspiro (Cmpd 018) (Extrasynaptic/Peripheral) Diazaspiro->Synaptic Weak Block (Ki >700nM) Diazaspiro->Extrasynaptic Potent Block (Ki ~19-88nM) Diazaspiro->Peripheral Selective Block (No CNS Penetration) Effect_CNS CNS Effect: Seizures / Disinhibition Synaptic->Effect_CNS Effect_Immune Peripheral Effect: Immunomodulation Peripheral->Effect_Immune

Caption: Differential targeting of GABA-A receptor populations by Gabazine (broad/synaptic) versus Diazaspiro scaffolds (extrasynaptic/peripheral).

Quantitative Performance Matrix

The following data consolidates binding affinities (


 or 

) from key studies, specifically comparing the lead diazaspiro derivative Compound 018 against Gabazine .
FeatureGabazine (SR-95531)Diazaspiro (Compound 018)Experimental Implication
Primary Target

(Synaptic)

(Extrasynaptic)
Gabazine abolishes IPSCs; 018 targets tonic currents.
Affinity (

)
0.2 - 0.4

M
(Broad) [1]
0.088

M
(at

) [2]
018 is highly potent at its specific target subtype.
Affinity (

)
~150 nM (Rat brain) [3]~19 nM (Schild analysis) [2]018 shows superior affinity for extrasynaptic populations.
Selectivity Ratio Low (Generalist)High (

by ~12-fold)
018 spares synaptic transmission at therapeutic doses.
Membrane Permeability Moderate (CNS Penetrant)Negligible (Impermeable)018 is a "Peripheral-Only" tool (e.g., for T-cells).
Binding Mode Acidic Mimic (Carboxylate)Spirocyclic Benzamide018 binds effectively even in acidic-moiety intolerant mutants.

Experimental Protocols

Protocol A: Selective Isolation of Tonic Currents (Slice Physiology)

Objective: Use the differential affinity to separate phasic (synaptic) from tonic (extrasynaptic) inhibition in hippocampal slices.

  • Preparation: Prepare acute hippocampal slices (300

    
    m) in aCSF bubbled with 95% O
    
    
    
    /5% CO
    
    
    .
  • Baseline Recording: Establish a whole-cell patch-clamp configuration on a dentate gyrus granule cell (

    
     mV).
    
  • Step 1: Synaptic Blockade (Gabazine Saturated):

    • Perfuse Gabazine (20

      
      M) .
      
    • Result: Rapid elimination of spontaneous IPSCs (phasic events). Tonic current is also blocked due to high concentration.

  • Step 2: Selective Tonic Blockade (Diazaspiro - Alternative Slice):

    • In a fresh slice, perfuse Compound 018 (100 - 200 nM) .

    • Result: Significant reduction in holding current (tonic inhibition) with minimal effect on the amplitude of sIPSCs (phasic inhibition), demonstrating

      
       selectivity.
      
  • Validation: Apply L-655,708 (inverse agonist for

    
    ) to confirm if the residual tonic current is 
    
    
    
    -mediated.
Protocol B: Peripheral Immunomodulation Assay (T-Cell Proliferation)

Objective: Validate GABA


 antagonism in immune cells without CNS confounding factors.
  • Cell Isolation: Purify CD4+ T-cells from murine spleen using magnetic bead separation.

  • Activation: Stimulate T-cells with anti-CD3/anti-CD28 antibodies in 96-well plates.

  • Treatment Groups:

    • Control: Vehicle only.

    • GABA Agonist: 100

      
      M GABA (suppresses proliferation).
      
    • GABA + Gabazine: 10

      
      M Gabazine + 100 
      
      
      
      M GABA.
    • GABA + Diazaspiro: 10

      
      M Compound 018 + 100 
      
      
      
      M GABA.
  • Readout: Measure proliferation via [

    
    H]-thymidine incorporation at 48 hours.
    
  • Interpretation:

    • Both antagonists will rescue proliferation.

    • Crucial Control: Administer compounds in vivo to mice. Gabazine will induce seizures/death. Diazaspiro (Compound 018) will modulate the immune response without behavioral toxicity , proving peripheral restriction [2].

Workflow: Selecting the Right Antagonist

Use the following logic flow to determine which reagent suits your experimental design.

Selection_Workflow Start Experimental Goal Q1 Target Location? Start->Q1 CNS Central Nervous System Q1->CNS Peripheral Peripheral Tissue (Lung, Immune, Gut) Q1->Peripheral Q3 Current Type? CNS->Q3 Q2 In Vivo or Ex Vivo? Peripheral->Q2 ExVivo Slice / Culture Q2->ExVivo InVivo Live Animal Q2->InVivo Result_Gabazine Use GABAZINE (Standard Block) ExVivo->Result_Gabazine Result_Diazaspiro Use DIAZASPIRO (018) (Selective/Safe) InVivo->Result_Diazaspiro Phasic Phasic (Synaptic) Q3->Phasic Tonic Tonic (Extrasynaptic) Q3->Tonic Phasic->Result_Gabazine Tonic->Result_Diazaspiro

Caption: Decision matrix for selecting between Gabazine and Diazaspiro scaffolds based on tissue target and experimental context.

References

  • Ueno, S., et al. (1997).[1][2] Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor.[2] Journal of Neuroscience. Link

  • Vorkapic, E., et al. (2020). Discovery of a new class of orthosteric antagonists with nanomolar potency at extrasynaptic GABAA receptors.[3][4] Scientific Reports.[4] Link

  • Heaulme, M., et al. (1986).[1] A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors.[5] Neuropharmacology. Link

  • Falk-Petersen, C. B., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. Link

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A Comparative Guide to the Metabolic Stability of Diazaspirocycles Versus Linear Diamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile, with metabolic stability being a cornerstone of success.[1][2] A compound that is rapidly metabolized will have a short half-life and poor bioavailability, often rendering it therapeutically ineffective.[3][4] Consequently, medicinal chemists are in a relentless quest for molecular scaffolds that can enhance metabolic robustness without compromising target engagement.

This guide provides an in-depth comparison of two prevalent diamine-containing scaffolds: flexible linear diamines and conformationally restricted diazaspirocycles. We will explore the fundamental mechanisms governing their metabolism, present comparative data, and provide detailed experimental protocols to empower you in the rational design of next-generation therapeutics with improved metabolic stability.

The Engine of Biotransformation: A Primer on Drug Metabolism

The body utilizes a two-phased enzymatic defense system to clear foreign substances (xenobiotics), including drugs.[5] Understanding this system is crucial to appreciating the stability differences between our two scaffolds.

  • Phase I Metabolism: This phase involves the introduction or unmasking of polar functional groups (-OH, -NH2, -SH) through oxidation, reduction, or hydrolysis.[6][7] The primary enzymatic players here are the Cytochrome P450 (CYP) monooxygenases, a superfamily of heme-containing enzymes predominantly found in the liver.[8][9] The CYP3A4 isoform alone is responsible for metabolizing over half of all marketed drugs, making it a critical enzyme to consider in drug design.[10][11]

  • Phase II Metabolism: In this phase, the modified compounds from Phase I (or parent drugs already possessing suitable functional groups) are conjugated with endogenous polar molecules like glucuronic acid, sulfate, or glutathione.[12] This process, catalyzed by transferase enzymes, significantly increases the compound's water solubility, facilitating its excretion from the body.[12]

For amine-containing compounds, Phase I oxidation by CYP enzymes is often the primary metabolic pathway and the main determinant of a compound's intrinsic clearance.

The Metabolic Vulnerability of Linear Diamines

Linear diamines, such as ethylenediamine or its substituted analogs, are common building blocks in medicinal chemistry. Their primary characteristic is conformational flexibility. While this flexibility can sometimes be advantageous for binding to a target, it presents a significant metabolic liability.[13] The high number of rotatable bonds allows the molecule to adopt numerous conformations, increasing the probability that a metabolically susceptible part of the molecule will be presented to the active site of a CYP enzyme.[13]

The most common metabolic pathways for linear diamines include:

  • N-Dealkylation: The cleavage of an alkyl group attached to a nitrogen atom.

  • Oxidative Deamination: The removal of an amine group.

  • N-Oxidation: The formation of an N-oxide metabolite.

These reactions are highly efficient and often lead to rapid clearance, posing a significant challenge for achieving desirable drug-like properties.

cluster_0 Metabolism of Linear Diamines Linear_Diamine R-CH2-NH-CH2-R' N_Dealkylation N-Dealkylation Linear_Diamine->N_Dealkylation CYP450 Oxidative_Deamination Oxidative Deamination Linear_Diamine->Oxidative_Deamination CYP450 N_Oxidation N-Oxidation Linear_Diamine->N_Oxidation CYP450

Caption: Common Phase I metabolic pathways for linear diamines.

Diazaspirocycles: A Structural Solution for Enhanced Stability

Diazaspirocycles are a class of bicyclic heterocyclic compounds where two nitrogen-containing rings are joined by a single common carbon atom (a spiro junction).[14] This unique architecture imparts a rigid, three-dimensional structure that is a key advantage in modern drug design.[14][15] The introduction of a spirocyclic scaffold is a well-established strategy to improve potency, selectivity, and, most importantly, metabolic stability.[15][16][17]

The enhanced metabolic stability of diazaspirocycles can be attributed to several factors rooted in their structure:

  • Conformational Rigidity: Unlike their linear counterparts, spirocycles have significantly restricted bond rotation. This "locking" of the conformation can prevent the molecule from adopting the specific orientation required for optimal binding within the active site of a metabolic enzyme.[14][15][16]

  • Steric Shielding: The 3D arrangement of the spirocycle can physically block or "shield" the nitrogen atoms and adjacent carbons—the typical "soft spots" for metabolism—from enzymatic attack.[17][18] The enzyme simply cannot gain access to the sites of potential oxidation.

  • Modulation of Physicochemical Properties: Replacing a flexible, often lipophilic, linear chain with a more compact spirocyclic core can favorably alter properties like lipophilicity (logP) and aqueous solubility.[15][17] Lowering lipophilicity can reduce the compound's affinity for the often-hydrophobic active sites of CYP enzymes, thereby slowing its rate of metabolism.[4]

cluster_1 Metabolic Protection by Diazaspirocyclic Scaffold CYP450 CYP450 Enzyme Diazaspirocycle Diazaspirocyclic Core (Rigid 3D Structure) CYP450->Diazaspirocycle Steric Hindrance Blocked Metabolism Blocked Diazaspirocycle->Blocked

Caption: Steric shielding of metabolic soft spots by a diazaspirocyclic core.

Performance Comparison: Experimental Data Insights

The theoretical advantages of diazaspirocycles are consistently borne out by experimental data. In drug discovery programs, the replacement of a metabolically labile linear diamine or a simple monocyclic amine like piperazine with a diazaspiro[3.3]heptane or a similar scaffold often leads to dramatic improvements in metabolic stability.[14] For example, in the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine ring for various azaspirocycles not only improved selectivity but also enhanced metabolic stability.[15][19]

The following table presents a representative comparison based on typical outcomes observed in medicinal chemistry programs when a linear diamine is rigidified into a diazaspirocycle.

Compound ID Scaffold Type Structure (Core) HLM Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
Cmpd-Linear Linear DiamineR-NH-(CH₂)₂-NH-R'1592.4
Cmpd-Spiro DiazaspirocycleR-N(spiro)N-R'> 120< 5.8
HLM: Human Liver Microsomes. Data is representative and intended for illustrative purposes.

The data clearly illustrates the impact of the spirocyclic scaffold. Cmpd-Spiro shows a significantly longer half-life (>120 minutes) and a much lower intrinsic clearance (<5.8 µL/min/mg) compared to its linear analog, Cmpd-Linear . This indicates a much slower rate of metabolism, which would translate to improved bioavailability and a longer duration of action in vivo.

Detailed Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

To provide a self-validating system for assessing metabolic stability, this section details a robust, industry-standard protocol for determining compound stability in human liver microsomes (HLMs).[20][21][22] This assay primarily evaluates Phase I metabolism.[20]

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents (Buffer, Microsomes, Test Compound, NADPH) B 2. Pre-incubate (Microsomes + Compound) @ 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add Acetonitrile w/ IS) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. LC-MS/MS Analysis (Quantify Parent Compound) F->G H 8. Data Analysis (Calculate t½ and CLint) G->H

Caption: Experimental workflow for the in vitro microsomal stability assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes in the presence of the cofactor NADPH.

Materials & Reagents:

  • Test Compounds: Stock solutions in DMSO (e.g., 10 mM).

  • Positive Control Compounds: Compounds with known metabolic rates (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Human Liver Microsomes (HLM): Pooled from multiple donors, stored at -80°C.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System Solution (or NADPH stock): To ensure the cofactor is not depleted during the incubation.

  • Quenching Solution: Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Incubator/Water Bath: Set to 37°C.

  • LC-MS/MS System: For quantitative analysis.

Step-by-Step Methodology:

  • Preparation:

    • Thaw the human liver microsomes on ice. Prepare a working solution of HLM in phosphate buffer to a final concentration of 1.0 mg/mL. (This will be diluted to 0.5 mg/mL in the final incubation).

    • Prepare working solutions of the test and control compounds by diluting the DMSO stocks in buffer. The final incubation concentration is typically 1 µM.[22]

    • Pre-warm the incubator/water bath to 37°C.

  • Incubation Setup:

    • In a 96-well plate or microcentrifuge tubes, add the HLM working solution and the test compound working solution.

    • Include a negative control incubation for each compound containing HLM but no NADPH. This accounts for any non-NADPH-dependent degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).[10]

    • Immediately after adding NADPH, take the first sample (T=0). This is done by transferring an aliquot of the incubation mixture into a separate plate/tube containing the cold quenching solution.

  • Time-Course Sampling:

    • Continue incubating the reaction plate at 37°C.

    • At subsequent predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots from the incubation and add them to the quenching solution.[20]

  • Sample Processing:

    • Once all time points are collected, vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to precipitate the microsomal proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard at each time point.

Data Analysis & Interpretation:

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • Slope (k) = - (ln(2) / t½)

    • t½ (min) = -0.693 / k

  • Calculate Intrinsic Clearance (CLint): Use the following equation to determine the intrinsic clearance, normalized to the amount of microsomal protein used.

    • CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

A compound with a long half-life and low intrinsic clearance is considered to have high metabolic stability.

Conclusion and Senior Scientist Insights

From a practical drug discovery perspective, the decision to incorporate a diazaspirocycle is a strategic one. While these scaffolds can elegantly solve problems of rapid metabolism, their synthesis is often more complex and resource-intensive than that of their linear counterparts.[24] Therefore, the project team must weigh the potential gains in the pharmacokinetic profile against the synthetic tractability.

However, as synthetic methodologies advance, the accessibility of novel spirocycles is increasing. Their proven ability to enhance drug-like properties makes them an indispensable tool in the medicinal chemist's arsenal. The strategic replacement of a metabolically vulnerable linear diamine with a robust diazaspirocyclic core represents a powerful, validated approach to designing durable drug candidates with a higher probability of clinical success.[14][16]

References

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. National Center for Biotechnology Information. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Phase I and Phase II metabolism. Fiveable. [Link]

  • Phase I vs. Phase II Metabolism. USMLE Strike. [Link]

  • Phase II (Conjugation) Reactions. [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Taylor & Francis Online. [Link]

  • Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Longdom Publishing. [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology and Toxicology. [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. National Center for Biotechnology Information. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Semantic Scholar. [Link]

  • Structure-activity relationships of diamine inhibitors of cytochrome P450 (CYP) 3A as novel pharmacoenhancers, part I: core region. PubMed. [Link]

  • Chemical & Metabolic Stability. Sygnature Discovery. [Link]

  • Medicinal chemistry on metabolism(Phase I & Phase II Reactions). Slideshare. [Link]

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. MDPI. [Link]

  • Metabolic Stability. Pharma Focus Asia. [Link]

  • The role of CYP450 in drug metabolism. AxisPharm. [Link]

  • What is the impact of type 2 diabetes mellitus on CYP450 metabolic activities? Wiley Online Library. [Link]

  • Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Wiley Online Library. [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Basic Review of the Cytochrome P450 System. National Center for Biotechnology Information. [Link]

  • Electrochemistry and Bioelectrocatalysis of Cyt P450 3A4 Baculosomes in LbL Films in a CTAB Microemulsion. ACS Publications. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. National Center for Biotechnology Information. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Selected biologically important spiro-cyclic compounds possessing 2-oxindole motif. ResearchGate. [Link]

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Comprehensive Guide to Collision Cross-Section (CCS) Values for Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Collision cross-section values for diazaspiro compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Rationale

Diazaspiro compounds—bicyclic structures connected by a single quaternary carbon—have emerged as critical "3D scaffolds" in modern drug discovery. They serve as rigid, sp3-rich bioisosteres for traditional flat heterocycles like piperazine and morpholine. However, their unique three-dimensional topology presents challenges for traditional characterization (e.g., overlapping NMR signals due to symmetry).

Collision Cross-Section (CCS) , measured via Ion Mobility Spectrometry (IMS), provides a rotationally averaged "shadow" of these molecules in the gas phase. For diazaspiro compounds, CCS is not just a physical constant; it is a structural validator . It quantifies the "twist" and "stretch" that these scaffolds impart to a drug pharmacophore, distinguishing them from their flat analogs and separating subtle regioisomers that liquid chromatography (LC) cannot resolve.

This guide analyzes the CCS landscape of diazaspiro scaffolds, comparing them to standard heterocycles, and provides a validated protocol for their measurement.

Comparative Analysis: Diazaspiro Scaffolds vs. Traditional Heterocycles[1]

The primary utility of measuring CCS for diazaspiro compounds is to confirm their distinct spatial occupancy compared to the "flat" rings they replace.

The "Stretched" Mimic Effect: Diazaspiro[3.3]heptane vs. Piperazine

A common misconception is that spiro-cyclization always results in a more compact molecule. Experimental and computational data reveal a nuanced reality for the 2,6-diazaspiro[3.3]heptane core.

FeaturePiperazine (Chair Conformer) 2,6-Diazaspiro[3.3]heptane CCS Implication
Topology Flexible, Chair/Boat equilibriumRigid, Twisted (90° offset rings)Spiro core has a fixed, non-collapsing shape.
N-N Distance ~2.9 Å~4.17 – 4.19 ÅSpiro is "Stretched": The spiro scaffold extends the pharmacophore, leading to a larger CCS than the chair-piperazine.
Molecular Volume Baseline+9 to +13 ų (vs. Piperazine)measurable ΔCCS: The increased volume results in a distinct drift time shift.
Vectorization Linear/PlanarOrthogonalAllows access to new binding pockets without changing mass significantly.

Key Insight: When replacing a piperazine linker with a 2,6-diazaspiro[3.3]heptane, expect an increase in CCS values (typically +2% to +5% depending on substituents) due to the "stretched" N-N vector and the rigid orthogonality of the cyclobutane rings, which prevents the molecule from folding into a compact state during ionization.

Representative CCS Data

While specific experimental values depend heavily on the substituents (R-groups), the following baseline values and predictions serve as reference points for the core scaffolds.

Table 1: Reference CCS Values for Diazaspiro Cores & Analogs (Nitrogen, N₂)

Compound ClassIon SpeciesMass (Da)Predicted/Exp CCS (Ų)Source/Context
7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione [M+H]⁺173.04136.1 (Pred)Compact bicyclic core; high density.[1]
7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione [M+Na]⁺195.02144.7 (Pred)Sodium adduction increases CCS by ~6%.
Piperazine (Reference) [M+H]⁺87.08~118 - 122 (Exp)Highly dependent on conformation (chair).
Spiro-Aphidicolanes (Complex Natural Products) [M+Na]⁺~350 - 460179 - 216 (Exp)Demonstrates CCS range for complex spiro-fused drugs.
Generic Drug-Like Spirocycle [M+H]⁺300 - 400160 - 190 (Exp)Typical range for spiro-containing lead compounds.

Note: "Pred" values are derived from machine-learning models (e.g., CCSbase, CCSOnDemand) trained on high-resolution IMS data.

Experimental Protocol: Measuring CCS for Rigid Spirocycles

To obtain reproducible CCS values for diazaspiro compounds, specifically to distinguish isomers, follow this self-validating protocol.

Method Selection
  • Drift Tube IMS (DTIMS): The "Gold Standard" for absolute values. Use if reporting physical constants for a new chemical entity (NCE).

  • Traveling Wave IMS (TWIMS): High-throughput. Requires strict calibration. Use for screening libraries of spiro-analogs.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 500 nM to 1 µM. Crucial: Spiro compounds often fly efficiently; avoid saturation to prevent space-charge effects which distort peak shape.

Step 2: Ionization (ESI)

  • Polarity: Positive mode is standard for diazaspiro amines (protonation at secondary/tertiary nitrogens).

  • Source Temp: 100–120°C. Note: Diazaspiro cores are thermally stable, but low temperature preserves non-covalent complexes if studying binding.

Step 3: Calibration (Critical for TWIMS)

  • Calibrant: Use Polyalanine or Major Mix (Waters).

  • Range: Ensure calibrant ions bracket the m/z and mobility of your spiro compound.

  • QC Check: Run a known standard (e.g., Carbamazepine, CCS ~158 Ų) every 10 samples. Deviation must be <2%.[2][3]

Step 4: Data Processing

  • Extract Ion Mobility Chromatogram (EIM) for the monoisotopic mass.

  • Calculate CCS using the Mason-Schamp equation (for DTIMS) or the calibration curve (for TWIMS).

  • Isomer Check: If the peak FWHM is >10% wider than the isotopic standard, you likely have inseparable isomers (e.g., protomers on different nitrogens of the spiro ring).

Visualizations

Workflow for CCS Determination

This diagram outlines the decision process and experimental flow for characterizing diazaspiro compounds.

CCS_Workflow Start Start: Diazaspiro Sample Method Select IMS Method Start->Method DTIMS Drift Tube (DTIMS) (Direct Measurement) Method->DTIMS Absolute Accuracy TWIMS Traveling Wave (TWIMS) (Requires Calibration) Method->TWIMS High Throughput Measure Acquire ESI-IMS-MS Data (N2 Drift Gas) DTIMS->Measure Calib Calibrate with Polyalanine/Major Mix TWIMS->Calib Calib->Measure Process Extract Drift Time (td) Measure->Process Calc Calculate CCS (Ω) (Mason-Schamp or Calib Curve) Process->Calc Result Final CCS Value (Structural Fingerprint) Calc->Result

Caption: Operational workflow for determining CCS values. DTIMS offers direct measurement, while TWIMS requires robust calibration.

Decision Tree: Separating Spiro-Isomers

Diazaspiro synthesis often yields regioisomers. This logic tree guides the use of CCS to separate them.

Isomer_Separation Input Isomeric Mixture (Same m/z) CheckCCS Predicted CCS Difference (ΔCCS) Input->CheckCCS LargeDiff ΔCCS > 2-3% CheckCCS->LargeDiff SmallDiff ΔCCS < 1% CheckCCS->SmallDiff IMS_Sep Direct IMS Separation (Baseline Resolved) LargeDiff->IMS_Sep MST_Sep Use Metal Adducts (Li+, Na+, Ag+) SmallDiff->MST_Sep Result1 Identify Isomers by Drift Time IMS_Sep->Result1 Result2 Adduct Induces Conformational Shift MST_Sep->Result2

Caption: Strategy for separating diazaspiro isomers. If standard protonated CCS values are too close, alkali metal doping (Li+, Na+) often amplifies structural differences.

References

  • Waters Corporation. Use of Predicted Versus Measured CCS Values from Different Instrument Platforms, and Isomer Separation on the SELECT SERIES Cyclic IMS. (Application Note). Link

  • PubChem. 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione (Compound Summary). National Library of Medicine. Link

  • University of Bari. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.[4] Advanced Synthesis & Catalysis, 2024.[4][5][6][7] Link[7]

  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 2022. Link

  • National Institutes of Health (NIH). METLIN-CCS: an ion mobility spectrometry collision cross section database.[3] Nature Methods, 2021. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3,9-Diazaspiro[5.5]undecan-2-one hydrochloride

[1]

Executive Safety Summary

3,9-Diazaspiro[5.5]undecan-2-one hydrochloride is a spirocyclic amine salt commonly utilized as a rigid scaffold in medicinal chemistry (e.g., for GPCR ligands or enzyme inhibitors).[1]

As a research-grade pharmaceutical intermediate, this compound lacks a comprehensive toxicological dossier (REACH/TSCA). Therefore, it must be handled under the Precautionary Principle , treating it as a Novel Pharmaceutical Intermediate . The primary hazards are acute toxicity (oral) , mucous membrane irritation (due to the hydrochloride moiety), and sensitization potential .[1]

Critical Hazard Profile:

  • Physical State: White to off-white solid (Hygroscopic powder).[1]

  • GHS Classification (Derived): Warning.[2] Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

  • Occupational Exposure Band (OEB): Default to Band 3 (10–100 µg/m³) until specific potency data is available.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a Risk-Based Approach rather than a generic checklist. The hydrochloride salt form implies the generation of acidic, irritating dust during weighing.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Primary: Fume Hood (Face Velocity: 0.5 m/s).Secondary: N95 or P100 Respirator.[1]The HCl salt is a fine particulate.[1] If handling >500 mg outside a hood, a P100 is required to prevent inhalation of corrosive dust which hydrolyzes in the respiratory tract.
Hand Protection Standard: Nitrile (0.11 mm, min).High Risk: Double-gloving (Nitrile over Nitrile).[1]Spirocyclic amines can be transdermal sensitizers.[1] Double gloving provides a "breakthrough indicator" system and allows outer glove removal upon contamination without exposing skin.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1).[1]Standard safety glasses are insufficient for fine powders.[1] Goggles seal the orbital area against airborne dust entry, preventing ocular acid burns.[1]
Body Lab Coat (Tyvek or Cotton/Poly) + Sleeve Covers .[1]Sleeve covers bridge the gap between the glove and lab coat cuff, a common exposure point for wrist contamination during weighing.

Operational Protocols

A. Weighing & Transfer (The High-Risk Step)

Context: Hydrochloride salts are often electrostatic and "fluffy," making them prone to aerosolization during transfer.[1]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.[1]

  • Static Management: Use an anti-static gun (e.g., Zerostat) or a polonium static eliminator strip near the balance.[1] This prevents the powder from "jumping" onto the spatula or gloves.[1]

  • Taring: Tare the receiving vessel (vial/flask) before opening the chemical container.

  • Transfer: Use a disposable anti-static weighing boat. Do not return excess chemical to the stock container to prevent cross-contamination and hydrolysis.[1]

B. Solubilization

Context: This compound is an amine salt.[1] It will likely be soluble in water, DMSO, and Methanol, but may have limited solubility in non-polar solvents (DCM, Hexanes).[1]

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or Water.[1]

    • Note: Dissolution in water may slightly lower pH due to the HCl counter-ion.[1]

  • Procedure: Add the solid to the solvent , not solvent to solid.[1] This minimizes dust displacement.[1]

  • Exotherm Check: While unlikely to be violent, amine salt dissolution can be mildly exothermic.[1] Ensure the receiving vial is at room temperature.

Emergency & Disposal Procedures

Decontamination Logic

Because this is an amine hydrochloride, it is chemically basic (the spiro-amine core) but the salt is acidic.[1]

  • Spill Cleanup: Do not dry sweep.[1]

    • Cover spill with a wet paper towel (dampened with water) to prevent dust generation.[1]

    • Wipe up the solid.[1]

    • Clean the surface with a mild detergent solution followed by a Methanol wipe .[1] Methanol is excellent for solubilizing organic amine residues that water might miss.[1]

Waste Disposal[3][4][5][6]
  • Solid Waste: Dispose of contaminated wipes, weighing boats, and PPE in the Hazardous Solid Waste stream (labeled "Toxic/Irritant Organic Solid").[1]

  • Liquid Waste: Aqueous or organic solutions must go into the Basic Organic Waste stream (if mixed with other amines) or General Organic Waste .[1] Do not pour down the drain.

Risk-Based Decision Workflow

The following diagram outlines the decision logic for handling this compound based on quantity and physical state.

HandlingProtocolStartStart: Handling 3,9-Diazaspiro[5.5]undecan-2-one HClAssessAssess Quantity & StateStart->AssessSmallScale< 100 mg (Analytical)Assess->SmallScaleLargeScale> 100 mg (Preparative)Assess->LargeScaleHoodStandard Fume Hood(Sash @ 18 inches)SmallScale->HoodIsoPowder Hood orStatic Control EnclosureLargeScale->IsoPPE_StdPPE: Nitrile Gloves,Safety Glasses, Lab CoatHood->PPE_StdPPE_HighPPE: Double Gloves,Goggles, Sleeve Covers,N95 (if open sash)Iso->PPE_HighActionProceed with Weighing(Use Anti-Static Gun)PPE_Std->ActionPPE_High->ActionCleanDecon: Wet Wipe (Water)then Methanol WashAction->Clean

Figure 1: Decision tree for selecting engineering controls and PPE based on the scale of operation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22975668, 3,9-Diazaspiro[5.5]undecan-2-one. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding Process. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.